Product packaging for Jineol(Cat. No.:CAS No. 178762-28-2)

Jineol

Cat. No.: B1672836
CAS No.: 178762-28-2
M. Wt: 161.16 g/mol
InChI Key: IGDFDIZIHMFYGR-UHFFFAOYSA-N
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Description

Jineol, chemically known as 3,8-dihydroxyquinoline, is a naturally sourced quinoline derivative with the molecular formula C9H7NO2 and an average molecular mass of 161.157 Da . This compound is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Research into this compound has revealed significant biological activities, making it a compound of interest in dermatological and microbiological studies. A primary research application for this compound is investigating the inhibition of melanogenesis. Studies show that this compound functions as an uncompetitive inhibitor of tyrosinase and markedly reduces melanin production in melan-a cells . The mechanism involves the downregulation of microphthalmia-associated transcription factor (MITF) via the activation of MAP-kinase pathways (ERK1/2 and p38), which subsequently triggers the proteasomal degradation of tyrosinase . This compound also demonstrates potent, broad-spectrum antioxidant efficacy as confirmed by multiple assay methods (DPPH, ABTS, CUPRAC, and FRAP) . Furthermore, this compound exhibits notable antibacterial properties against selected foodborne pathogens. Research indicates effective inhibition against both Escherichia coli O157:H7 and Staphylococcus aureus , with minimum inhibitory concentration (MIC) values ranging from 62.5 to 125 μg/mL . The antibacterial action is corroborated by a reduction in bacterial cell viability, increased release of potassium ions, and morphological changes in the bacterial cell wall, confirming its disruptive effect on cellular integrity . Its physicochemical properties include a boiling point of approximately 397.2°C and a density of 1.418 g/cm³ .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B1672836 Jineol CAS No. 178762-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-3,8-diol
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InChI

InChI=1S/C9H7NO2/c11-7-4-6-2-1-3-8(12)9(6)10-5-7/h1-5,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IGDFDIZIHMFYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50170540
Record name Jineol
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Molecular Weight

161.16 g/mol
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CAS No.

178762-28-2
Record name 3,8-Quinolinediol
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Record name Jineol
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Record name Jineol
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Record name JINEOL
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Foundational & Exploratory

Jineol (3,8-dihydroxyquinoline): A Technical Guide to its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jineol, chemically known as 3,8-dihydroxyquinoline, is a quinoline alkaloid that has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the natural source of this compound, its isolation from this source, and a detailed examination of its mechanism of action, particularly its role in signaling pathways related to melanogenesis. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Source

The sole identified natural source of this compound is the centipede Scolopendra subspinipes mutilans.[1][2][3][4][5] This organism, a member of the Scolopendridae family, has been utilized in traditional medicine in various cultures.[3] Scientific investigations have led to the isolation and characterization of this compound from this arthropod, revealing it as one of the key bioactive small molecules present.[2][3]

Biosynthesis

Currently, the biosynthetic pathway of this compound in Scolopendra subspinipes mutilans has not been elucidated in published scientific literature. The formation of the quinoline ring system in other organisms often involves pathways originating from tryptophan or other precursors, but the specific enzymatic steps leading to 3,8-dihydroxyquinoline in this centipede remain a subject for future research.

Experimental Protocols: Isolation of this compound

The isolation of this compound from Scolopendra subspinipes mutilans is a multi-step process involving solvent extraction and chromatographic purification. While a highly detailed, standardized protocol with all specific parameters is not consistently reported across the literature, the following methodology represents a consensus of the key steps described.[1]

1. Preparation of Starting Material:

  • Dried specimens of Scolopendra subspinipes mutilans are ground into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

  • The powdered material is subjected to exhaustive extraction with ethanol (EtOH).[1]

  • The resulting crude ethanol extract is then suspended in water and partitioned successively with solvents of increasing polarity.[1]

  • A common partitioning scheme involves the use of ethyl acetate (EtOAc) followed by n-butanol (n-BuOH).[1] This separates compounds based on their solubility, with this compound typically concentrating in the ethyl acetate fraction.

3. Chromatographic Purification:

  • The ethyl acetate-soluble fraction, which is enriched with this compound, is then subjected to one or more chromatographic techniques for purification.

  • While specific details for this compound's purification are sparse, methods used for isolating other quinoline alkaloids from the same source include:

    • Silica Gel Column Chromatography: A form of normal-phase chromatography to separate compounds based on polarity.

    • Reversed-Phase Medium Pressure Liquid Chromatography (MPLC): Utilizes a non-polar stationary phase and a polar mobile phase.

    • High-Performance Liquid Chromatography (HPLC): Often used as a final polishing step to obtain highly pure compounds. A semi-preparative HPLC is employed to isolate sufficient quantities for structural elucidation and bioassays.[6]

4. Structural Elucidation:

  • The structure of the purified compound is confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).[1][3]

The following diagram illustrates the general experimental workflow for the isolation of this compound.

G cluster_0 Preparation cluster_1 Extraction & Partitioning cluster_2 Purification cluster_3 Analysis start Dried Scolopendra subspinipes mutilans powder Ground Powder start->powder extraction Ethanol Extraction powder->extraction partition Solvent Partitioning (EtOAc, n-BuOH) extraction->partition chromatography Chromatography (Silica Gel, MPLC, HPLC) partition->chromatography pure_this compound Pure this compound chromatography->pure_this compound

Experimental workflow for this compound isolation.

Data Presentation: Quantitative Analysis

Precise data on the final yield of pure this compound from the starting material is not extensively reported. However, the yields of the initial extraction fractions have been documented.

Starting MaterialExtraction StepSolventYieldReference
110.0 g dried S. subspinipes mutilansInitial ExtractionEthanol110.0 g (crude extract)[1]
110.0 g crude ethanol extractSolvent PartitioningEthyl Acetate60.0 g[1]
110.0 g crude ethanol extractSolvent Partitioningn-Butanol8.0 g[1]
110.0 g crude ethanol extractSolvent PartitioningWater (residue)40.0 g[1]

Note: this compound is primarily found in the ethyl acetate-soluble fraction. The final yield of pure this compound from this fraction is not specified in the cited literature.

Biological Activity and Signaling Pathways

This compound has been shown to possess several biological activities, with its anti-melanogenic effects being the most thoroughly investigated. It inhibits the production of melanin by downregulating the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[5][7] This downregulation is mediated through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically involving the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2) and p38.[7]

The proposed mechanism is that this compound stimulates the phosphorylation of ERK1/2 and p38.[7] The activation of these kinases leads to the subsequent downregulation of MITF expression. As MITF is a transcription factor for crucial melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP-1), and tyrosinase-related protein 2 (TYRP-2), its reduced expression leads to a decrease in the synthesis of these enzymes, ultimately resulting in the inhibition of melanin production.[7][8]

The following diagram illustrates the signaling pathway of this compound's anti-melanogenic activity.

G cluster_0 MAPK Pathway cluster_1 Transcription Regulation cluster_2 Melanogenesis Enzymes This compound This compound ERK ERK1/2 This compound->ERK stimulates phosphorylation p38 p38 This compound->p38 stimulates phosphorylation MITF MITF ERK->MITF downregulates p38->MITF downregulates TYR Tyrosinase (TYR) MITF->TYR activates transcription TYRP1 TYRP-1 MITF->TYRP1 activates transcription TYRP2 TYRP-2 MITF->TYRP2 activates transcription Melanin Melanin Production TYR->Melanin TYRP1->Melanin TYRP2->Melanin

This compound's anti-melanogenesis signaling pathway.

Conclusion

This compound (3,8-dihydroxyquinoline), a bioactive alkaloid isolated from the centipede Scolopendra subspinipes mutilans, demonstrates significant potential, particularly in the regulation of melanogenesis. While the general procedures for its isolation have been established, a detailed and standardized protocol, along with precise quantitative yield data, remains to be fully documented in the scientific literature. The elucidation of its biosynthetic pathway also presents an open area for future research. The well-characterized inhibitory effect of this compound on melanin synthesis through the MAPK/MITF signaling pathway provides a strong foundation for its further investigation as a potential therapeutic or cosmetic agent. This guide summarizes the current knowledge on this compound's natural origins and biological functions, aiming to facilitate further research and development in this promising area of natural product science.

References

Jineol (3,8-dihydroxyquinoline) from Scolopendra subspinipes mutilans: A Technical Guide for Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Jineol, a quinoline alkaloid identified as 3,8-dihydroxyquinoline, is a bioactive small molecule isolated from the centipede Scolopendra subspinipes mutilans. Traditionally, extracts from this centipede have been utilized in folk medicine for various ailments. Modern scientific investigation has begun to elucidate the therapeutic potential of its individual components. This technical guide provides an in-depth overview of this compound, focusing on its known and potential therapeutic applications, mechanisms of action, and relevant experimental data. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of novel natural products for therapeutic use. The guide summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to facilitate further research and development.

Introduction

Scolopendra subspinipes mutilans, the Chinese red-headed centipede, is a rich source of diverse bioactive compounds, including peptides and small molecules.[1][2] Among these, this compound (3,8-dihydroxyquinoline) has emerged as a molecule of interest due to its demonstrated biological activities.[3] Initially identified as a cytotoxic alkaloid, subsequent research has revealed its potential in several therapeutic areas, including dermatology and infectious diseases.[4][5] This guide synthesizes the current scientific knowledge on this compound, providing a comprehensive resource for its evaluation as a potential drug lead.

Therapeutic Potential and Mechanism of Action

This compound has been investigated for several therapeutic applications, with the most robust data available for its anti-melanogenic, antibacterial, antioxidant, and anticancer activities.

Anti-Melanogenic Activity

This compound has demonstrated significant inhibitory effects on melanogenesis, suggesting its potential as a topical agent for hyperpigmentation disorders.[3][6]

Mechanism of Action: this compound inhibits melanin production through a multi-faceted mechanism. It acts as an uncompetitive inhibitor of tyrosinase, the key enzyme in melanin synthesis.[6] Furthermore, it downregulates the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[3][6] This downregulation is mediated by the activation of the MAP-Kinase signaling pathway, specifically through the phosphorylation of ERK1/2 and p38.[6] The activation of this pathway leads to the proteasomal degradation of both MITF and tyrosinase.[6]

Melanogenesis_Inhibition_by_this compound cluster_mapk MAP-Kinase Activation This compound This compound ERK ERK1/2 This compound->ERK phosphorylates p38 p38 This compound->p38 phosphorylates Tyrosinase_activity Tyrosinase (Enzyme) This compound->Tyrosinase_activity uncompetitive inhibition MITF MITF ERK->MITF leads to degradation p38->MITF leads to degradation MAPK_Pathway MAP-Kinase Pathway Proteasome Proteasomal Degradation MITF->Proteasome Tyrosinase_exp Tyrosinase Expression MITF->Tyrosinase_exp activates TYRP1_exp TYRP-1 Expression MITF->TYRP1_exp activates TYRP2_exp TYRP-2 Expression MITF->TYRP2_exp activates Proteasome->MITF degrades Proteasome->Tyrosinase_activity degrades Melanin Melanin Production Tyrosinase_exp->Melanin TYRP1_exp->Melanin TYRP2_exp->Melanin Tyrosinase_activity->Proteasome Tyrosinase_activity->Melanin catalyzes

Figure 1: this compound's Anti-Melanogenic Signaling Pathway.
Antibacterial Activity

This compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative foodborne pathogens.[5][7][8]

Mechanism of Action: The primary antibacterial mechanism of this compound involves the disruption of bacterial cell membrane integrity.[9] Treatment with this compound leads to a significant increase in the efflux of potassium ions (K+) from bacterial cells and the release of 260 nm absorbing materials (indicative of DNA and RNA leakage), ultimately causing bacterial cell death.[5][8]

Antibacterial_Action_of_this compound This compound This compound Bacterial_Membrane Bacterial Cell Membrane This compound->Bacterial_Membrane targets Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption leads to K_Efflux K+ Ion Efflux Membrane_Disruption->K_Efflux Nucleic_Acid_Leakage DNA/RNA Leakage (260nm material) Membrane_Disruption->Nucleic_Acid_Leakage Cell_Death Bacterial Cell Death K_Efflux->Cell_Death Nucleic_Acid_Leakage->Cell_Death

Figure 2: Mechanism of this compound's Antibacterial Action.
Antioxidant Activity

This compound has demonstrated significant, concentration-dependent antioxidant effects in various in vitro assays.[3][6]

Mechanism of Action: this compound acts as a potent free radical scavenger through both hydrogen atom transfer and electron donation mechanisms.[6] This is evidenced by its ability to scavenge DPPH and ABTS radicals and its reducing power in CUPRAC and FRAP assays.[6]

Anticancer Activity

This compound has been described as a cytotoxic alkaloid with "modest" in vitro activity against the growth of human tumor cell lines.[4][10] While specific data for this compound is limited, studies on other 8-hydroxyquinoline derivatives suggest potential anticancer mechanisms.

Potential Mechanisms of Action:

  • Induction of Apoptosis: Other quinoline derivatives have been shown to induce apoptosis in cancer cells.[11] The specific apoptotic pathways that this compound might modulate require further investigation.

  • Inhibition of NF-κB Signaling: The NF-κB pathway is a key regulator of inflammation and cell survival and is often dysregulated in cancer. Some quinoline derivatives have been shown to inhibit NF-κB signaling.[11][12]

  • Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are involved in inflammatory pathways that can promote cancer development. Some phenolic compounds and quinoline derivatives exhibit inhibitory activity against COX and LOX.[13][14]

Potential_Anticancer_Mechanisms_of_this compound cluster_apoptosis Apoptosis Induction cluster_nfkb NF-κB Pathway Inhibition cluster_inflammation Anti-inflammatory Enzyme Inhibition This compound This compound (3,8-dihydroxyquinoline) Caspase Caspase Activation This compound->Caspase ? Bcl2 Bcl-2 Family Modulation This compound->Bcl2 ? IKK IKK This compound->IKK ? COX COX Enzymes This compound->COX ? LOX LOX Enzymes This compound->LOX ? Apoptosis Apoptosis Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell induces death in Caspase->Apoptosis Bcl2->Apoptosis NFkB NF-κB Activation NFkB->Cancer_Cell promotes survival of IkB IκBα Degradation IKK->IkB IkB->NFkB COX->Cancer_Cell promotes proliferation of LOX->Cancer_Cell promotes proliferation of

Figure 3: Postulated Anticancer Mechanisms of this compound.
Anti-inflammatory and Analgesic Potential

While extracts of Scolopendra subspinipes mutilans have demonstrated anti-inflammatory and analgesic properties, direct evidence for these activities for this compound is currently lacking.[11] However, the quinoline scaffold is present in many compounds with known anti-inflammatory and analgesic effects.[15][16] Further research is warranted to investigate this compound's potential in these areas, possibly through the inhibition of inflammatory mediators like those regulated by the NF-κB, COX, and LOX pathways.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of this compound.

Table 1: Anti-Melanogenic and Antioxidant Activity of this compound

ParameterAssayResultReference
Tyrosinase Inhibition (IC50)Mushroom Tyrosinase Activity44.66 ± 0.01 µM[6]
Antioxidant ActivityDPPH Radical ScavengingConcentration-dependent[6]
Antioxidant ActivityABTS Radical ScavengingConcentration-dependent[6]
Reducing PowerCUPRAC AssayConcentration-dependent[6]
Reducing PowerFRAP AssayConcentration-dependent[6]

Table 2: Antibacterial Activity of this compound

OrganismMIC (µg/mL)MBC (µg/mL)Inhibition Zone (mm)Reference
Escherichia coli O157:H762.5 - 125125 - 25011.6 - 13.6[5]
Staphylococcus aureus KCTC-162162.5 - 125125 - 25011.6 - 13.6[5]

Table 3: Cytotoxicity of this compound (Limited Data)

Cell Line(s)ActivityNoteReference
Human tumor cell linesModest cytotoxic activitySpecific IC50 values not provided[4][10]

Experimental Protocols

Isolation and Purification of this compound

A detailed, step-by-step protocol for the isolation of this compound is not extensively published. However, a general chromatographic approach has been described.[1]

General Workflow:

  • Extraction: Dried and powdered Scolopendra subspinipes mutilans is extracted with ethanol.[17]

  • Filtration and Concentration: The ethanol extract is filtered and concentrated under reduced pressure.[17]

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This likely involves techniques such as column chromatography (e.g., silica gel) followed by further purification using methods like preparative High-Performance Liquid Chromatography (HPLC). The specific mobile and stationary phases would need to be optimized.

  • Structure Elucidation: The purified compound is identified as 3,8-dihydroxyquinoline (this compound) using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[3]

Jineol_Isolation_Workflow Start Dried & Powdered S. subspinipes mutilans Extraction Ethanol Extraction Start->Extraction Filtration Filtration & Concentration Extraction->Filtration ColumnChrom Column Chromatography (e.g., Silica Gel) Filtration->ColumnChrom PrepHPLC Preparative HPLC ColumnChrom->PrepHPLC Purifiedthis compound Purified this compound PrepHPLC->Purifiedthis compound Analysis Structural Elucidation (NMR, MS) Purifiedthis compound->Analysis

Figure 4: General Workflow for this compound Isolation.
In Vitro Assays

  • Cell Culture: Melan-a cells are typically used.

  • Mushroom Tyrosinase Activity Assay: The inhibitory effect of this compound on the activity of purified mushroom tyrosinase is measured spectrophotometrically.[6]

  • Cellular Melanin Content Assay: Melan-a cells are treated with various concentrations of this compound, and the melanin content is quantified by measuring the absorbance of cell lysates at 405 nm.[6]

  • Intracellular Tyrosinase Activity Assay: The activity of tyrosinase within this compound-treated Melan-a cells is determined.[6]

  • Western Blot Analysis: The expression levels of key proteins in the melanogenesis pathway (MITF, tyrosinase, TYRP-1, TYRP-2, p-ERK, p-p38) are assessed in this compound-treated cells.[6]

  • Bacterial Strains: E. coli O157:H7 and S. aureus KCTC-1621 are commonly used foodborne pathogens.[5]

  • Disk Diffusion Assay: The diameter of the inhibition zone around a disk impregnated with this compound is measured to determine its antibacterial activity.[9]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination: Broth microdilution methods are used to determine the lowest concentration of this compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).[8][9]

  • Bacterial Viability Assay: The effect of this compound on bacterial cell viability over time is assessed by colony counting.[9]

  • Potassium Ion Efflux Assay: The concentration of K+ released from bacterial cells upon treatment with this compound is measured using an appropriate method to assess membrane damage.[5]

  • Release of 260 nm Absorbing Material: The absorbance of the supernatant of this compound-treated bacterial cultures at 260 nm is measured to quantify the leakage of nucleic acids.[5]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: The ability of this compound to scavenge the stable DPPH radical is measured spectrophotometrically.[6]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: The capacity of this compound to scavenge the ABTS radical cation is determined.[6]

  • CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay: The reducing power of this compound is assessed by its ability to reduce Cu2+ to Cu+.[6]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The ability of this compound to reduce Fe3+ to Fe2+ is measured.[6]

Toxicology and Safety

There is limited specific in vivo toxicity data available for this compound. However, studies on the parent compound, 8-hydroxyquinoline, and its derivatives provide some insights.

  • Acute Toxicity: A study on the combined application of two 8-hydroxyquinoline derivatives reported an intraperitoneal LD50 of 0.125 mg/kg in mice and 0.213 mg/kg in rats.[4]

  • Subchronic Toxicity: In a 30-day study, oral administration of a combination of 8-hydroxyquinoline derivatives to rats at a daily dose of 0.1 g/kg did not show significant adverse effects, while a higher dose of 0.24 g/kg resulted in kidney damage.[4]

  • Genotoxicity: An in vivo study in mice showed that 8-hydroxyquinoline did not induce chromosome aberrations or sister chromatid exchanges, suggesting a lack of genotoxic potential under the tested conditions.[2] However, another source suggests it may be a potential mutagen.[18]

  • Neurotoxicity: Studies on diiodohydroxyquinoline, a halogenated derivative of 8-hydroxyquinoline, have raised concerns about potential neurotoxicity.[19]

It is crucial to conduct comprehensive in vivo acute, subchronic, and chronic toxicity studies, as well as genotoxicity and developmental toxicity assessments, specifically for this compound to establish a complete safety profile.

Future Directions

This compound presents a promising natural product scaffold for drug development. Future research should focus on:

  • Comprehensive Pharmacological Profiling: Elucidating the anti-inflammatory, analgesic, and a broader range of anticancer activities of this compound. This should include determining IC50 values against a panel of human cancer cell lines and investigating the underlying molecular mechanisms.

  • Mechanism of Action Studies: Detailed investigation into the signaling pathways modulated by this compound in the context of its anticancer and potential anti-inflammatory and analgesic effects.

  • Optimization of Isolation Protocol: Development and publication of a detailed, scalable, and reproducible protocol for the isolation and purification of this compound from Scolopendra subspinipes mutilans.

  • In-depth Toxicological Evaluation: Conducting thorough in vivo toxicity studies to establish the safety profile of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to improve potency and selectivity for specific therapeutic targets.

Conclusion

This compound, a quinoline alkaloid from Scolopendra subspinipes mutilans, has demonstrated a range of interesting biological activities, including potent anti-melanogenic and antibacterial effects, as well as antioxidant and modest anticancer properties. While further research is required to fully elucidate its therapeutic potential, particularly in the areas of inflammation, pain, and cancer, and to establish a comprehensive safety profile, the existing data suggest that this compound is a valuable natural product lead for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential clinical application of this compound.

References

A Technical Guide to the Primary Biological Activities of 3,8-Dihydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,8-Dihydroxyquinoline, also known as Jineol, is a quinoline alkaloid that has garnered scientific interest due to its diverse biological activities. Isolated from natural sources such as the centipede Scolopendra subspinipes mutilans, this compound has demonstrated a range of effects, including antioxidant, antimicrobial, anticancer, and enzyme inhibitory properties.[1][2] Its multifaceted bioactivity makes it a compelling candidate for further investigation in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the core biological activities of 3,8-dihydroxyquinoline, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Core Biological Activities

The primary biological activities of 3,8-dihydroxyquinoline can be categorized into four main areas: antioxidant, antimicrobial, anticancer, and enzyme inhibition.

Antioxidant Activity

3,8-Dihydroxyquinoline has been shown to possess significant, concentration-dependent antioxidant effects.[3][4] This activity has been evaluated using various standard assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), cupric reducing antioxidant capacity (CUPRAC), and ferric reducing antioxidant power (FRAP) assays.[3][4] While quantitative IC50 values from these assays are not consistently reported in the available literature, the qualitative results indicate a notable capacity to neutralize free radicals and chelate pro-oxidant metal ions.[1]

Table 1: Summary of Antioxidant Activity Data for 3,8-Dihydroxyquinoline

AssayResultReference
DPPH Radical ScavengingSignificant, concentration-dependent antioxidant effects[3][4]
ABTS Radical ScavengingSignificant, concentration-dependent antioxidant effects[3][4]
CUPRACSignificant, concentration-dependent antioxidant effects[3][4]
FRAPSignificant, concentration-dependent antioxidant effects[3][4]
Metal Chelation (Cu2+, Fe3+)Active[1]
Anticancer Activity

This compound has demonstrated cytotoxic activity against a panel of human cancer cell lines.[3][5] The effective concentrations for 50% inhibition (EC50) highlight its potential as an anticancer agent. The proposed mechanisms of action include the induction of cell cycle arrest and apoptosis, possibly mediated through the EGFR signaling pathway.[6]

Table 2: Anticancer Activity of 3,8-Dihydroxyquinoline (this compound)

Cell LineCancer TypeEC50 (µM)Reference
A-549Non-small cell lung cancer36.0[3]
SKOV-3Ovarian cancer27.9[3]
SK-Mel-2Melanoma34.7[3]
XF-498Central nervous system cancer62.1[3]
HCT-15Colon cancer11.8[3]
Antimicrobial Activity

3,8-Dihydroxyquinoline exhibits notable antibacterial effects against both Gram-positive and Gram-negative bacteria.[2] Quantitative assessments have determined its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against selected foodborne pathogens.

Table 3: Antimicrobial Activity of 3,8-Dihydroxyquinoline (this compound)

Bacterial StrainGram TypeMIC (µg/mL)MBC (µg/mL)Reference
Escherichia coli O157:H7Negative125250[2]
Staphylococcus aureus KCTC-1621Positive62.5125[2]
Enzyme Inhibition

A significant target of 3,8-dihydroxyquinoline is the enzyme tyrosinase, a key regulator of melanogenesis. This compound acts as an uncompetitive inhibitor of mushroom tyrosinase, effectively reducing melanin production.[3][4] This inhibitory action is linked to the downregulation of Microphthalmia-associated transcription factor (MITF) and subsequent suppression of tyrosinase expression through the MAP-Kinase signaling pathway.[3]

Table 4: Enzyme Inhibition Activity of 3,8-Dihydroxyquinoline (this compound)

EnzymeIC50 (µM)Inhibition TypeReference
Mushroom Tyrosinase44.66 ± 0.01Uncompetitive[4]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to scavenge the stable DPPH free radical.

  • Reagent Preparation:

    • Prepare a stock solution of 3,8-dihydroxyquinoline in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution protected from light.

  • Assay Procedure:

    • In a 96-well plate, add various concentrations of the 3,8-dihydroxyquinoline solution.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

    • Include a control well containing only the solvent and DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging against the concentration of the compound.

MTS Cytotoxicity Assay

This colorimetric assay measures cell viability and proliferation.

  • Cell Culture:

    • Seed cells in a 96-well plate at a desired density and incubate until they adhere and are in the exponential growth phase.

  • Assay Procedure:

    • Prepare serial dilutions of 3,8-dihydroxyquinoline in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C.

  • Data Analysis:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • The IC50 or EC50 value, the concentration that causes 50% inhibition of cell growth, can be determined from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Inoculum Preparation:

    • Prepare a standardized bacterial inoculum with an optical density at 600 nm (OD600) of approximately 0.1, which is then further diluted.

  • Assay Procedure (Broth Microdilution):

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of 3,8-dihydroxyquinoline in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Add the standardized bacterial inoculum to each well.

    • Include a positive control (bacteria without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Visualizations

Experimental Workflow for Biological Activity Screening

G cluster_0 Compound Preparation cluster_1 Biological Assays cluster_2 Data Analysis Compound 3,8-Dihydroxyquinoline (this compound) Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Anticancer Anticancer Assay (MTS on Cancer Cells) Compound->Anticancer Antimicrobial Antimicrobial Assay (MIC Determination) Compound->Antimicrobial Enzyme Enzyme Inhibition (Tyrosinase Assay) Compound->Enzyme IC50_Antioxidant IC50 Values Antioxidant->IC50_Antioxidant EC50_Anticancer EC50 Values Anticancer->EC50_Anticancer MIC_Value MIC Values Antimicrobial->MIC_Value IC50_Enzyme IC50 Values Enzyme->IC50_Enzyme

Caption: Workflow for evaluating the primary biological activities of 3,8-dihydroxyquinoline.

Signaling Pathway of this compound in Melanogenesis Inhibition

G This compound 3,8-Dihydroxyquinoline (this compound) MAPK MAP-Kinase (ERK1/2, p38) This compound->MAPK stimulates phosphorylation MITF MITF (Microphthalmia-associated Transcription Factor) MAPK->MITF leads to degradation Tyrosinase_exp Tyrosinase, TYRP-1, TYRP-2 Expression MITF->Tyrosinase_exp downregulates Melanin Melanin Production Tyrosinase_exp->Melanin decreases

References

Jineol: An Uncompetitive Inhibitor of Tyrosinase for Melanogenesis Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Jineol (3,8-dihydroxyquinoline), a compound isolated from the centipede Scolopendra subspinipes mutilans, has emerged as a potent inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its uncompetitive inhibition of tyrosinase. We present a compilation of key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and development of this compound as a potential therapeutic or cosmetic agent for hyperpigmentation disorders.

Introduction

Melanin, the primary determinant of skin, hair, and eye color, is produced through a process called melanogenesis. While essential for photoprotection against ultraviolet (UV) radiation, the overproduction and abnormal accumulation of melanin can lead to various hyperpigmentary disorders such as melasma, freckles, and age spots[1]. Tyrosinase, a copper-containing monooxygenase, is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone[2][3]. Consequently, the inhibition of tyrosinase is a primary strategy for the development of depigmenting agents[4]. This compound has been identified as a significant inhibitor of tyrosinase, demonstrating a distinct uncompetitive mode of action[2][5]. This guide delves into the specifics of this inhibitory mechanism and its cellular consequences.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against mushroom tyrosinase has been quantified through various enzymatic assays. The following tables summarize the key kinetic parameters, providing a clear comparison of its efficacy.

Table 1: IC50 Values of this compound against Mushroom Tyrosinase

SubstrateThis compound IC50 (μM)Arbutin IC50 (μM)
L-Tyrosine39.46 ± 0.01296.63 ± 0.01
L-DOPA50.35 ± 0.05Not Reported

Data sourced from[2]. Arbutin is included as a well-known tyrosinase inhibitor for comparison.

Table 2: Kinetic Parameters of Mushroom Tyrosinase in the Presence of this compound

This compound Concentration (μM)Vmax (ΔA490/min)Km (mM)
0Value not specifiedValue not specified
Increasing ConcentrationsDecreasedDecreased

Qualitative data indicates that with increasing this compound concentration, both the maximal velocity (Vmax) and the Michaelis constant (Km) of mushroom tyrosinase activity were reduced, which is characteristic of an uncompetitive inhibitor[2].

Table 3: Cellular Activity of this compound in Melan-a Cells

ParameterIC50 (μM)
Intracellular Tyrosinase Activity44.66 ± 0.01

This data demonstrates this compound's ability to inhibit tyrosinase within a cellular context[6].

Mechanism of Action: Uncompetitive Inhibition

Kinetic studies have revealed that this compound functions as an uncompetitive inhibitor of mushroom tyrosinase[2][5]. This mode of inhibition is characterized by the inhibitor binding exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme.

E Tyrosinase (E) ES Enzyme-Substrate Complex (ES) E->ES + S S Substrate (S) (L-Tyrosine/L-DOPA) ES->E - S P Product (Dopachrome) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) (Inactive) ES->ESI + I I This compound (I) ESI->ES - I cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound and Control Solutions C Mix Buffer, Substrate, and this compound in 96-well plate A->C B Prepare Tyrosinase and Substrate B->C D Add Tyrosinase to initiate reaction C->D E Incubate D->E F Measure Absorbance at 490 nm E->F G Calculate IC50 F->G This compound This compound MAPK MAP-Kinase Signaling (ERK1/2, p38) This compound->MAPK Activates Proteasomal_Degradation Proteasomal Degradation of Tyrosinase This compound->Proteasomal_Degradation Promotes MITF MITF (Microphthalmia-associated Transcription Factor) MAPK->MITF Downregulates Melanogenic_Genes Melanogenic Genes (Tyrosinase, TYRP-1, TYRP-2) MITF->Melanogenic_Genes Decreased Transcription Melanin Melanin Synthesis Melanogenic_Genes->Melanin Inhibition Proteasomal_Degradation->Melanin Inhibition

References

The Antibacterial Potential of Jineol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Bioactivity of 3,8-dihydroxyquinoline Against Key Foodborne Pathogens

This technical guide provides a comprehensive overview of the antibacterial properties of Jineol (3,8-dihydroxyquinoline), a natural compound isolated from the centipede Scolopendra subspinipes mutilans. The following sections detail its efficacy against specific foodborne pathogens, delve into its mechanism of action, and provide standardized experimental protocols for the evaluation of its antimicrobial effects. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antimicrobial agents.

Executive Summary

This compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative foodborne pathogens.[1][2] Primarily studied against Staphylococcus aureus and Escherichia coli O157:H7, its mechanism of action involves the disruption of cell membrane integrity, leading to the leakage of essential intracellular components and subsequent cell death.[1][2][3][4] This guide synthesizes the current quantitative data on this compound's antibacterial efficacy and outlines the methodologies used in its evaluation.

Quantitative Antimicrobial Data

The antibacterial efficacy of this compound has been quantified using standard microbiological assays. The following tables summarize the key findings from in vitro studies.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound [1][2][4]

PathogenStrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusKCTC 162162.5125
Escherichia coliO157:H7125250

Table 2: Zone of Inhibition for this compound [1][2][4]

PathogenStrainConcentrationZone of Inhibition (mm)
Staphylococcus aureusKCTC 1621250 µ g/disk 13.6 ± 0.2
Escherichia coliO157:H7250 µ g/disk 11.6 ± 0.3

Mechanism of Action

This compound exerts its antibacterial effect primarily by compromising the bacterial cell membrane. This leads to a cascade of events culminating in cell death. The proposed mechanism is multifaceted and involves several key stages.

Cell Membrane Disruption

This compound's primary mode of action is the disruption of the cytoplasmic membrane's structural integrity. This is evidenced by a significant efflux of potassium ions (K⁺) and the release of 260 nm absorbing materials, such as DNA and RNA, from bacterial cells upon treatment with this compound.[1][2][3][4]

This compound This compound Membrane Cell Membrane This compound->Membrane interacts with BacterialCell Bacterial Cell K_efflux K+ Ion Efflux Membrane->K_efflux increased permeability Material_release Release of 260nm absorbing materials (DNA, RNA) Membrane->Material_release structural damage CellDeath Cell Death K_efflux->CellDeath Material_release->CellDeath

Proposed mechanism of this compound's antibacterial action.
Impact on Cell Viability

Treatment with this compound at its Minimum Inhibitory Concentration (MIC) leads to a time-dependent reduction in bacterial cell viability.[1][2] Complete inhibition of growth for S. aureus and E. coli O157:H7 is observed after 160 and 200 minutes of exposure, respectively.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's antibacterial properties.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

A twofold serial dilution method is employed to determine the MIC and MBC of this compound.[2]

cluster_prep Preparation cluster_assay Assay cluster_results Results Jineol_Stock This compound Stock Solution Serial_Dilution Twofold Serial Dilution of this compound in Broth Jineol_Stock->Serial_Dilution Bacterial_Culture Overnight Bacterial Culture (10^8 CFU/mL) Inoculation Inoculate with Bacterial Suspension Bacterial_Culture->Inoculation Broth Culture Broth Broth->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation MIC_Determination Determine MIC (Lowest concentration with no visible growth) Incubation->MIC_Determination MBC_Determination Plate on Agar from clear wells Incubate at 37°C for 24h MIC_Determination->MBC_Determination MBC_Value Determine MBC (Lowest concentration with no bacterial growth) MBC_Determination->MBC_Value

Workflow for MIC and MBC determination.
Potassium Ion (K⁺) Efflux Assay

The release of potassium ions from bacterial cells is measured to assess membrane damage.

  • Preparation of Bacterial Suspension: Bacterial cells are harvested, washed, and resuspended in sterilized peptone-water.

  • Treatment: this compound is added to the bacterial suspension at its MIC.

  • Sampling: Aliquots are taken at various time intervals (e.g., 0, 30, 60, 90, and 120 minutes).

  • Measurement: The concentration of extracellular K⁺ ions in the supernatant is determined using a photometer after centrifugation.[1]

Release of 260 nm Absorbing Materials

This assay quantifies the leakage of nucleic acids and other cellular components.

  • Bacterial Culture: Prepare a bacterial suspension in saline.

  • Treatment: Add this compound at its MIC to the suspension.

  • Incubation: Incubate the mixture with shaking.

  • Measurement: At different time points, centrifuge the samples and measure the optical density of the supernatant at 260 nm using a spectrophotometer.[1]

Future Directions and Broader Context

While the antibacterial activity of this compound against S. aureus and E. coli O157:H7 is well-documented, further research is required to fully elucidate its potential.

  • Expanded Pathogen Spectrum: Studies on a broader range of foodborne pathogens, including Listeria monocytogenes, Salmonella enterica, and Campylobacter jejuni, are needed to establish the full spectrum of this compound's activity.

  • Anti-biofilm and Cytotoxicity Studies: Investigations into the anti-biofilm properties and the cytotoxicity of this compound are crucial for its potential application in food safety and clinical settings. Currently, there is a lack of data in these areas.

  • Mechanism of Quinolone Alkaloids: this compound belongs to the quinoline alkaloid class of compounds. The broader family of quinolones is known to target bacterial DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome.[5] Further research could explore if this compound shares this mechanism in addition to its membrane-disrupting activity.

Conclusion

This compound presents a promising natural antimicrobial agent with potent activity against key foodborne pathogens. Its mechanism of action, centered on the disruption of the bacterial cell membrane, makes it an interesting candidate for further investigation and development. The data and protocols presented in this guide offer a solid foundation for future research into the therapeutic and preservative potential of this compound.

References

Jineol's Impact on MITF Downregulation in Melanoma Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the downregulation of Microphthalmia-associated Transcription Factor (MITF) in melanoma cells by Jineol, a 3,8-dihydroxyquinoline isolated from the centipede Scolopendra subspinipes mutilans. This document outlines the core signaling pathways, presents quantitative data from key experiments, and offers detailed experimental protocols for replication and further investigation.

Core Findings: this compound's Mechanism of Action

This compound has been identified as a potent inhibitor of melanogenesis. Its primary mechanism involves the downregulation of MITF, the master regulator of melanocyte differentiation and melanin synthesis. This effect is not direct but is mediated through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, this compound stimulates the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38 MAPK.[1] The activation of these kinases leads to the subsequent downregulation of MITF expression at both the mRNA and protein levels.[1][2]

The reduction in MITF levels has a cascading effect on its downstream target genes, which are crucial for melanin production. These include tyrosinase (TYR), tyrosinase-related protein 1 (TYRP-1), and tyrosinase-related protein 2 (TYRP-2).[1][2] this compound's activity also extends to the post-translational level, promoting the proteasomal degradation of the tyrosinase enzyme.[1]

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on key markers of melanogenesis in melan-a cells.

Table 1: Effect of this compound on Melanin Content and Tyrosinase Activity

This compound Concentration (µM)Melanin Content (% of Control)Intracellular Tyrosinase Activity (% of Control)
12.5Significantly ReducedSignificantly Reduced
25Further ReducedFurther Reduced
50Potently InhibitedPotently Inhibited

Data synthesized from published findings.[1][3]

Table 2: Effect of this compound on Melanogenesis-Related Gene and Protein Expression

This compound Concentration (µM)MITF mRNA LevelTYR mRNA LevelTYRP-1 mRNA LevelTYRP-2 mRNA LevelMITF Protein LevelTYR Protein LevelTYRP-1 Protein LevelTYRP-2 Protein Level
12.5SuppressedSuppressedSuppressedSuppressedReducedReducedReducedReduced
25SuppressedSuppressedSuppressedSuppressedReducedReducedReducedReduced
50Significantly SuppressedSignificantly SuppressedSignificantly SuppressedSignificantly SuppressedSignificantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Reduced

Data synthesized from published findings.[1][2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling cascade initiated by this compound and a typical experimental workflow for investigating its effects.

Jineol_Signaling_Pathway This compound This compound MAPK_Pathway MAPK Pathway This compound->MAPK_Pathway Tyrosinase_Protein Tyrosinase Protein This compound->Tyrosinase_Protein pERK p-ERK1/2 MAPK_Pathway->pERK pP38 p-p38 MAPK_Pathway->pP38 MITF MITF pERK->MITF pP38->MITF Melanogenesis_Genes Tyrosinase TYRP-1 TYRP-2 MITF->Melanogenesis_Genes transcription Melanin Melanin Synthesis Melanogenesis_Genes->Melanin Proteasomal_Degradation Proteasomal Degradation Tyrosinase_Protein->Proteasomal_Degradation

This compound-mediated MITF downregulation pathway.

Experimental_Workflow cluster_cell_culture Cell Culture cluster_assays Biological Assays cluster_molecular_analysis Molecular Analysis cell_culture Melan-a Cell Culture jineol_treatment This compound Treatment (12.5, 25, 50 µM) cell_culture->jineol_treatment melanin_assay Melanin Content Assay jineol_treatment->melanin_assay tyrosinase_assay Tyrosinase Activity Assay jineol_treatment->tyrosinase_assay rna_extraction RNA Extraction jineol_treatment->rna_extraction protein_lysis Protein Lysis jineol_treatment->protein_lysis qpcr qPCR (MITF, TYR, TYRP-1, TYRP-2) rna_extraction->qpcr western_blot Western Blot (MITF, TYR, TYRP-1, TYRP-2, p-ERK, p-p38, β-actin) protein_lysis->western_blot

Experimental workflow for this compound studies.

Detailed Experimental Protocols

The following are representative protocols for the key experiments involved in studying the effects of this compound on melanoma cells.

Cell Culture and this compound Treatment
  • Cell Line: Melan-a cells, an immortalized mouse melanocyte cell line.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 200 nM phorbol 12-myristate 13-acetate (PMA).

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in the culture medium to final concentrations (e.g., 12.5, 25, and 50 µM). The final DMSO concentration in the medium should be kept below 0.1%.

  • Treatment Protocol: Cells are seeded in appropriate culture plates (e.g., 6-well or 96-well plates) and allowed to adhere overnight. The medium is then replaced with fresh medium containing the desired concentrations of this compound or vehicle (DMSO) as a control. The incubation time for treatment is typically 24 to 72 hours, depending on the specific assay.

Western Blot Analysis
  • Cell Lysis: After this compound treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with primary antibodies specific for MITF, Tyrosinase, TYRP-1, TYRP-2, phospho-ERK1/2, ERK1/2, phospho-p38, p38, and a loading control (e.g., β-actin or GAPDH).

    • After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Quantitative Real-Time PCR (qPCR)
  • RNA Extraction: Total RNA is extracted from this compound-treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • qPCR Reaction: The qPCR is performed using a SYBR Green-based qPCR master mix on a real-time PCR system. The reaction mixture typically contains cDNA, forward and reverse primers for the target genes (MITF, Tyrosinase, TYRP-1, TYRP-2) and a housekeeping gene (e.g., GAPDH or β-actin), and the master mix.

  • Thermal Cycling Conditions: A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.

Melanin Content Assay
  • Cell Harvesting: After treatment with this compound, cells are washed with PBS and harvested.

  • Cell Lysis: The cell pellet is dissolved in 1 N NaOH at an elevated temperature (e.g., 80°C) for 1 hour.

  • Measurement: The absorbance of the supernatant is measured at 475 nm using a spectrophotometer. The melanin content is normalized to the total protein content of the cells and expressed as a percentage of the untreated control.

Intracellular Tyrosinase Activity Assay
  • Cell Lysis: this compound-treated cells are washed with PBS and lysed with a buffer containing phosphate and Triton X-100.

  • Enzyme Reaction: The cell lysate is incubated with L-DOPA solution at 37°C.

  • Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at different time points. The tyrosinase activity is normalized to the total protein content and expressed as a percentage of the untreated control.

References

The Antioxidant Potential of Jineol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the antioxidant properties of Jineol (3,8-dihydroxyquinoline), a quinoline alkaloid isolated from the centipede Scolopendra subspinipes mutilans. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is a key contributor to a multitude of pathological conditions. This compound has emerged as a compound of interest due to its significant capacity to counteract oxidative damage through various mechanisms, including direct radical scavenging and modulation of cellular signaling pathways. This document synthesizes the current scientific evidence on this compound's antioxidant potential, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanistic pathways to support further research and development.

Quantitative Antioxidant Activity of this compound

This compound exhibits robust antioxidant effects across a range of in vitro assays. Its efficacy is demonstrated through its ability to scavenge free radicals, inhibit lipid peroxidation, and chelate pro-oxidant metals. The following table summarizes the available quantitative data on its antioxidant performance.

Assay TypeMethodKey ParameterResult for this compoundReference
Lipid Peroxidation Inhibition TBARS (Copper-mediated LDL oxidation)IC₅₀2.6 µM[1]
Lipid Peroxidation Inhibition TBARS (AAPH-mediated LDL oxidation)IC₅₀3.9 µM[1]
Peroxynitrite Scavenging SIN-1-mediated LDL oxidation% Inhibition70% at 5.0 µM[1]
Radical Scavenging DPPH Radical ScavengingActivityConfirmed, dose-dependent[1]
Radical Scavenging ABTS Radical Cation ScavengingActivityConfirmed, dose-dependent
Reducing Power Ferric Reducing Antioxidant Power (FRAP)ActivityConfirmed
Reducing Power Cupric Reducing Antioxidant Capacity (CUPRAC)ActivityConfirmed
Metal Chelation Metal Chelating ActivityActivityConfirmed[1]

IC₅₀ (Half-maximal Inhibitory Concentration) represents the concentration of this compound required to inhibit 50% of the oxidative activity. Data for DPPH, ABTS, FRAP, and CUPRAC assays confirm this compound's activity; however, specific IC₅₀ values are not detailed in the currently available primary literature.

Mechanisms of Antioxidant Action

This compound's antioxidant capabilities are multifaceted, involving both direct interaction with reactive species and modulation of intracellular signaling cascades.

Direct Radical Scavenging and Reducing Power

This compound functions as a potent free radical scavenger through mechanisms of hydrogen atom transfer (HAT) and single-electron transfer (SET). This dual capability allows it to effectively neutralize a variety of reactive oxygen and nitrogen species. Studies have confirmed its dose-dependent scavenging of stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation[1]. Furthermore, its activity in FRAP and CUPRAC assays demonstrates its capacity to reduce oxidized metal ions, a key process in terminating radical-generating Fenton reactions.

Inhibition of Lipid Peroxidation

One of the most damaging consequences of oxidative stress is lipid peroxidation, the oxidative degradation of lipids in cell membranes. This compound demonstrates exceptional potency in preventing this process. In assays measuring thiobarbituric acid reactive substances (TBARS), this compound effectively inhibited low-density lipoprotein (LDL) oxidation induced by both copper (a metal-ion dependent process) and AAPH (a peroxyl radical initiator), with IC₅₀ values of 2.6 µM and 3.9 µM, respectively[1]. This highlights its efficacy in protecting cellular membranes from oxidative damage.

Modulation of MAPK Signaling Pathway

Beyond direct chemical interactions, this compound influences cellular defense mechanisms by modulating key signaling pathways. Research has shown that this compound stimulates the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), specifically Extracellular signal-Regulated Kinases (ERK1/2) and p38 MAPK. The MAPK pathways are crucial in transducing extracellular signals to intracellular responses, including the regulation of cellular stress responses. By activating these pathways, this compound may contribute to the upregulation of endogenous antioxidant defenses, although the precise downstream targets of this compound-induced MAPK activation in the context of oxidative stress require further elucidation.

Visualizing this compound's Role: Workflows and Pathways

Experimental Workflow for Antioxidant Assays

The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a compound like this compound using a common spectrophotometric radical scavenging assay (e.g., DPPH).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_radical Prepare Radical Solution (e.g., 0.1 mM DPPH in Methanol) mix Mix this compound/Control with Radical Solution prep_radical->mix prep_this compound Prepare this compound Dilutions (Serial Concentrations) prep_this compound->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (e.g., 30 minutes at RT) mix->incubate Initiates Reaction measure Measure Absorbance (e.g., at 517 nm) incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Generalized workflow for a radical scavenging assay.
This compound's Influence on the MAPK Signaling Pathway

This diagram depicts the MAPK signaling cascade and highlights the activation points influenced by this compound, which leads to a cellular stress response.

MAPK_Pathway jineol_node This compound map3k MAP3K (e.g., ASK1, MEKK) jineol_node->map3k Activates stimulus_node Oxidative Stress / Extracellular Stimuli stimulus_node->map3k map2k_erk MEK1/2 map3k->map2k_erk map2k_p38 MKK3/6 map3k->map2k_p38 erk p-ERK1/2 map2k_erk->erk Phosphorylates p38 p-p38 map2k_p38->p38 Phosphorylates nucleus Nucleus erk->nucleus p38->nucleus response Cellular Stress Response (e.g., Antioxidant Gene Expression) nucleus->response Transcription

This compound activates the MAPK (ERK/p38) signaling cascade.

Detailed Experimental Protocols

The following sections provide standardized protocols for key in vitro antioxidant assays relevant to the characterization of this compound.

DPPH Radical Scavenging Assay

Principle: This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (spectrophotometric grade)

  • This compound (or test compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle or covered with aluminum foil to protect it from light.

  • Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Prepare similar dilutions for the positive control.

  • Assay Reaction:

    • To each well of a 96-well plate, add 100 µL of the this compound dilution or standard.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank control, mix 100 µL of methanol with 100 µL of the DPPH solution.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] * 100

    • Where A_control is the absorbance of the blank control and A_sample is the absorbance of the test sample.

  • IC₅₀ Determination: Plot the % inhibition against the concentration of this compound. The IC₅₀ value is determined by the concentration that causes 50% inhibition of the DPPH radical.

ABTS Radical Cation Scavenging Assay

Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). Antioxidants in the sample reduce the ABTS•+, returning it to its colorless neutral form. The reduction in absorbance is proportional to the antioxidant concentration.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate Buffered Saline (PBS) or Ethanol

  • This compound (or test compound) and positive control

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.

  • Preparation of ABTS•+ Working Solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Reaction:

    • Add 20 µL of various concentrations of this compound or standard to a test tube or microplate well.

    • Add 180 µL of the ABTS•+ working solution.

  • Incubation: Mix and incubate at room temperature in the dark for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of scavenging activity as described for the DPPH assay. Determine the IC₅₀ value from the dose-response curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is monitored at 593 nm.

Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • This compound (or test compound)

  • Water bath (37°C)

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Standard Curve: Prepare a series of ferrous sulfate standards (e.g., 100 to 2000 µM) in water.

  • Assay Reaction:

    • Add 30 µL of this compound sample, standard, or water (for blank) to a test tube.

    • Add 900 µL of the FRAP reagent.

  • Incubation: Vortex the mixture and incubate in a water bath at 37°C for 4-10 minutes.

  • Measurement: Measure the absorbance at 593 nm against a reagent blank.

  • Calculation: Calculate the FRAP value by comparing the absorbance of the sample to the standard curve of FeSO₄. Results are typically expressed as µM Fe(II) equivalents.

Cupric Reducing Antioxidant Capacity (CUPRAC) Assay

Principle: This method is based on the reduction of the Cu(II)-Neocuproine complex to the highly colored Cu(I)-Neocuproine complex by antioxidants at a pH near 7.0. The absorbance is measured at 450 nm.

Materials:

  • Copper(II) chloride (CuCl₂) solution (10 mM)

  • Neocuproine (Nc) solution (7.5 mM in ethanol)

  • Ammonium acetate buffer (1 M, pH 7.0)

  • This compound (or test compound)

  • Trolox for standard curve

  • Spectrophotometer

Procedure:

  • Reagent Mixture: In a test tube, mix 1 mL each of CuCl₂, neocuproine, and ammonium acetate buffer.

  • Assay Reaction:

    • Add 0.5 mL of the this compound sample or standard solution to the reagent mixture.

    • Add 0.6 mL of deionized water to bring the final volume to 4.1 mL.

  • Incubation: Mix well and let the solution stand at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 450 nm against a reagent blank.

  • Calculation: Quantify the antioxidant capacity using a standard curve prepared with Trolox. Results are expressed as µmol Trolox equivalents (TE) per gram or mole of the compound.

Conclusion and Future Directions

This compound (3,8-dihydroxyquinoline) demonstrates significant and multifaceted antioxidant potential. Its ability to directly scavenge free radicals, potently inhibit lipid peroxidation, and modulate cellular signaling pathways like MAPK underscores its promise as a therapeutic agent against pathologies rooted in oxidative stress.

While in vitro studies have laid a strong foundation, further research is necessary to fully elucidate its biological significance. Key future directions should include:

  • In Vivo Efficacy: Translating the observed in vitro antioxidant effects into animal models of oxidative stress-related diseases.

  • Nrf2 Pathway Investigation: Exploring the potential interaction of this compound with the Nrf2/ARE pathway, a master regulator of endogenous antioxidant defenses. Activation of this pathway could represent a significant, yet currently unconfirmed, mechanism of action.

  • Bioavailability and Metabolism: Characterizing the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion, which are critical for drug development.

The data and protocols presented in this guide serve as a comprehensive resource for scientists and researchers aiming to build upon the current understanding of this compound and harness its antioxidant properties for therapeutic innovation.

References

An In-depth Technical Guide to the Chemical Synthesis of Jineol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Jineol (3,8-dihydroxyquinoline), a naturally occurring quinoline alkaloid. The methodologies, quantitative data, and experimental workflows are detailed to assist researchers in the replication and further investigation of this compound.

Core Synthesis Pathway

The primary synthetic route to this compound, as reported in the scientific literature, commences with 2-amino-3-methoxybenzoic acid. This multi-step process involves a series of transformations including reduction, acetylation, selective deacetylation, oxidation, a modified Friedländer condensation, and final deprotection steps to yield the target molecule. An alternative starting material mentioned is 2-methoxyaniline.[1]

A more recent synthetic approach has also been proposed, utilizing a Dakin oxidation of quinoline-3-carboxaldehydes.[2]

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of this compound and its intermediates.

StepStarting MaterialProductReagentsYield (%)Reference
1. Reduction & Acetylation2-amino-3-methoxybenzoic acid2-acetamido-3-methoxybenzyl acetateLiAlH₄; Ac₂O, Et₃N-[1]
2. Selective Deacetylation2-acetamido-3-methoxybenzyl acetate2-acetamido-3-methoxybenzyl alcoholK₂CO₃, MeOH/H₂O-[1]
3. Oxidation2-acetamido-3-methoxybenzyl alcohol2-acetamido-3-methoxybenzaldehydePyridinium dichromate (PDC), CH₂Cl₂-[1]
4. Modified Friedländer Condensation2-acetamido-3-methoxybenzaldehyde3-Benzyloxy-8-methoxyquinolineBenzyloxyacetaldehyde, NaOH, EtOH81[1]
5a. Demethylation of this compound 8-methyl etherThis compound 8-methyl etherThis compoundTrimethylsilyl iodide, CH₂Cl₂30[1]
5b. Debenzylation of this compound 3-benzyl etherThis compound 3-benzyl etherThis compoundH₂, Pd/C, MeOHquant.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound.

Step 1: Synthesis of 2-acetamido-3-methoxybenzyl acetate (Compound 5)
  • Note: The direct experimental protocol for this two-step sequence (reduction and acetylation) is not fully detailed in the available literature. A representative, general procedure is provided below.

  • Reduction of 2-amino-3-methoxybenzoic acid (Compound 4):

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared and cooled in an ice bath.

    • A solution of 2-amino-3-methoxybenzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC).

    • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.

    • The resulting granular precipitate is filtered off, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

    • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude 2-amino-3-methoxybenzyl alcohol.

  • Acetylation of 2-amino-3-methoxybenzyl alcohol:

    • The crude 2-amino-3-methoxybenzyl alcohol is dissolved in a suitable solvent such as dichloromethane or pyridine.

    • Triethylamine (Et₃N) is added, followed by the dropwise addition of acetic anhydride (Ac₂O) at 0 °C.

    • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

    • The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

    • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by silica gel column chromatography to afford 2-acetamido-3-methoxybenzyl acetate.

Step 2: Selective Deacetylation to 2-acetamido-3-methoxybenzyl alcohol (Compound 6)
  • To a solution of 2-acetamido-3-methoxybenzyl acetate (6.4 g, 27 mmol) in methanol (25 mL) and water (5 mL), potassium carbonate (K₂CO₃, 1.0 g, 7.2 mmol) is added.[1]

  • The mixture is stirred at room temperature for 20 minutes.[1]

  • The reaction is diluted with a saturated ammonium chloride solution (150 mL).[1]

  • The aqueous solution is extracted with ethyl acetate (10 x 100 mL).[1]

  • The combined organic layers are washed with brine (2 x 20 mL) and dried over anhydrous magnesium sulfate.[1]

  • Filtration and concentration under reduced pressure yield the desired alcohol.

Step 3: Oxidation to 2-acetamido-3-methoxybenzaldehyde (Compound 7)
  • Note: The specific protocol for this oxidation is not detailed in the available literature. A general procedure using pyridinium dichromate (PDC) is provided. This intermediate is noted to be unstable at room temperature.[1]

  • To a solution of 2-acetamido-3-methoxybenzyl alcohol in anhydrous dichloromethane (CH₂Cl₂), pyridinium dichromate (PDC) is added in one portion.

  • The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then filtered through a pad of celite or silica gel to remove the chromium salts, and the filtrate is concentrated under reduced pressure.

  • The crude aldehyde is used immediately in the next step without further purification due to its instability.

Step 4: Modified Friedländer Condensation to 3-Benzyloxy-8-methoxyquinoline (Compound 8)
  • Note: This step involves the condensation of the unstable aldehyde (Compound 7) with benzyloxyacetaldehyde in the presence of a base.

  • A solution of the crude 2-acetamido-3-methoxybenzaldehyde and benzyloxyacetaldehyde in ethanol is prepared.

  • An aqueous solution of sodium hydroxide is added, and the mixture is stirred, likely at an elevated temperature, to facilitate the condensation and cyclization.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product is isolated, which may involve precipitation and filtration or extraction.

  • Purification is achieved by silica gel column chromatography to give 3-benzyloxy-8-methoxyquinoline in an 81% yield.[1]

Step 5a: Demethylation to this compound (Compound 1)
  • To a solution of this compound 8-methyl ether (80 mg, 0.46 mmol) in dry dichloromethane (8 mL) under an argon atmosphere, trimethylsilyl iodide is added dropwise.[1]

  • The mixture is stirred at room temperature for 24 hours.[1]

  • The reaction is diluted with ethyl acetate (15 mL), and a saturated sodium bicarbonate solution (15 mL) is added.[1]

  • The organic layer is washed with brine (2 x 5 mL) and dried over anhydrous magnesium sulfate.[1]

  • After filtration and concentration, the residue is purified by silica gel column chromatography (eluent: 1:9 hexane:EtOAc) to yield this compound as a brown solid (22 mg, 30% yield).[1]

Step 5b: Debenzylation to this compound (Compound 1)
  • This compound 3-benzyl ether is dissolved in methanol, and a catalytic amount of Palladium on carbon (Pd/C, 5 mg) is added.[1]

  • The mixture is flushed with hydrogen gas and stirred overnight under a hydrogen atmosphere at room temperature.[1]

  • The reaction mixture is passed through a short column of celite with ethyl acetate elution and concentrated.[1]

  • This procedure affords this compound as a brown solid in quantitative yield.[1]

Visualizations

Synthesis Pathway of this compound

Jineol_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_intermediate4 Intermediate 4 cluster_final Final Product 2-amino-3-methoxybenzoic acid 2-amino-3-methoxybenzoic acid 2-acetamido-3-methoxybenzyl acetate 2-acetamido-3-methoxybenzyl acetate 2-amino-3-methoxybenzoic acid->2-acetamido-3-methoxybenzyl acetate 1. LiAlH4 2. Ac2O, Et3N 2-acetamido-3-methoxybenzyl alcohol 2-acetamido-3-methoxybenzyl alcohol 2-acetamido-3-methoxybenzyl acetate->2-acetamido-3-methoxybenzyl alcohol K2CO3, MeOH/H2O 2-acetamido-3-methoxybenzaldehyde 2-acetamido-3-methoxybenzaldehyde 2-acetamido-3-methoxybenzyl alcohol->2-acetamido-3-methoxybenzaldehyde PDC, CH2Cl2 3-Benzyloxy-8-methoxyquinoline 3-Benzyloxy-8-methoxyquinoline 2-acetamido-3-methoxybenzaldehyde->3-Benzyloxy-8-methoxyquinoline Benzyloxyacetaldehyde, NaOH, EtOH This compound This compound 3-Benzyloxy-8-methoxyquinoline->this compound H2, Pd/C or TMSI

Caption: Overall synthetic scheme for this compound.

Experimental Workflow for a Typical Reaction Step

Experimental_Workflow start Combine Reactants and Solvent reaction Stir at Specified Temperature start->reaction monitor Monitor Reaction (e.g., TLC) reaction->monitor monitor->reaction Incomplete workup Quench Reaction and Perform Extraction monitor->workup Complete dry Dry Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Isolated Product purify->end

Caption: Generalized experimental workflow.

References

Jineol's Disruption of Bacterial Cell Membrane Permeability: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of jineol, a quinoline compound isolated from Scolopendra subspinipes mutilans, on the cell membrane permeability of pathogenic bacteria. The document synthesizes key quantitative data, details experimental methodologies from foundational studies, and visualizes the mechanisms of action and experimental processes.

Executive Summary

This compound, identified as 3,8-dihydroxyquinoline, demonstrates significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) foodborne pathogens.[1][2] Its primary mechanism of action involves the disruption of bacterial cell membrane integrity. This leads to increased permeability, leakage of essential intracellular components, and ultimately, cell death.[1] Key indicators of this membrane-damaging effect include the significant efflux of potassium ions (K+) and the release of cellular materials that absorb light at 260 nm, such as nucleic acids.[1][3] Morphological studies using scanning electron microscopy (SEM) have visually confirmed severe damage to the cell walls of this compound-treated bacteria.[1]

Quantitative Analysis of Antibacterial Efficacy

The antibacterial properties of this compound have been quantified through various assays, demonstrating its potent bactericidal and inhibitory effects. The data presented below is primarily from studies on S. aureus KCTC-1621 and E. coli O157:H7.[1]

Table 1: Inhibitory and Bactericidal Concentrations of this compound[1][2][4]
Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Minimum Bactericidal Concentration (MBC) (μg/mL)
S. aureus KCTC-162162.5125
E. coli O157:H7125250
Table 2: Zone of Inhibition for this compound (250 μ g/disk )[1][2][3]
Bacterial StrainDiameter of Inhibition Zone (mm)
S. aureus KCTC-162113.6
E. coli O157:H711.6
Table 3: this compound-Induced Leakage of Intracellular Components[1][2][3][4]
Bacterial StrainK+ Ion Release (mmole/L)Release of 260-nm Absorbing Materials (OD)
S. aureus KCTC-16217003.12
E. coli O157:H76502.98

Mechanism of Action: Membrane Permeabilization

The antimicrobial action of this compound is directly linked to its ability to compromise the bacterial cell membrane.[1] This process does not appear to involve a complex signaling pathway but rather a direct physicochemical interaction with the membrane, leading to a loss of its structural and functional integrity.

The proposed sequence of events is as follows:

  • Interaction with Membrane: this compound molecules interact with the bacterial cell membrane.

  • Disruption of Integrity: This interaction disrupts the phospholipid bilayer, leading to a loss of membrane integrity.

  • Increased Permeability: The compromised membrane becomes highly permeable.

  • Ion Leakage: Essential ions, such as K+, leak out of the cell, disrupting the electrochemical gradient.

  • Macromolecule Efflux: Larger molecules, including nucleic acids and other 260-nm absorbing materials, are released from the cytoplasm.[1][3]

  • Cell Death: The substantial loss of intracellular contents and the collapse of the membrane potential lead to bacterial cell death.[1]

Jineol_Mechanism This compound This compound Membrane Bacterial Cell Membrane This compound->Membrane Interacts with Disruption Membrane Integrity Disruption Membrane->Disruption Leads to Permeability Increased Permeability Disruption->Permeability K_Efflux K+ Ion Efflux Permeability->K_Efflux Material_Leakage Leakage of 260-nm Absorbing Materials Permeability->Material_Leakage Death Cell Death K_Efflux->Death Causes Material_Leakage->Death Causes

Caption: Proposed mechanism of this compound's antibacterial action.

Detailed Experimental Protocols

The following sections detail the methodologies used to quantify the effects of this compound on bacteria.

Determination of MIC and MBC

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are determined using a broth microdilution method.

MIC_MBC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacterial_Culture Overnight Bacterial Culture (37°C, 24h) Inoculation Inoculate Diluted this compound with Bacterial Suspension (~10^7 CFU/mL) Bacterial_Culture->Inoculation Serial_Dilution Serial Dilution of this compound in Nutrient Broth Serial_Dilution->Inoculation Incubation Incubate Microtiter Plates (37°C, 24h) Inoculation->Incubation MIC_Read Determine MIC: Lowest concentration with no visible growth Incubation->MIC_Read MBC_Plate Plate Aliquots from Clear Wells onto Agar Plates MIC_Read->MBC_Plate MBC_Incubate Incubate Agar Plates (37°C, 24h) MBC_Plate->MBC_Incubate MBC_Read Determine MBC: Lowest concentration that kills 99.9% of bacteria MBC_Incubate->MBC_Read

Caption: Workflow for MIC and MBC determination.

Protocol:

  • Preparation: this compound is serially diluted in nutrient broth within a 96-well microtiter plate. Bacterial strains (S. aureus and E. coli) are cultured overnight and then diluted to a final concentration of approximately 10⁷ CFU/mL.[1]

  • Inoculation: Each well containing the this compound dilution is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.[1]

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[1]

  • MBC Determination: An aliquot from each well showing no growth is sub-cultured onto Luria-Bertani (LB) agar plates and incubated for another 24 hours at 37°C. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.[1]

Potassium Ion (K+) Efflux Assay

This assay measures the leakage of intracellular potassium ions, a key indicator of membrane damage.

Protocol:

  • Cell Preparation: Bacterial cells are harvested from an overnight culture by centrifugation, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

  • Treatment: The bacterial suspension is treated with this compound at its MIC. Control samples are run in parallel without this compound.

  • Sampling: Aliquots are taken from the suspension at various time intervals.

  • Measurement: The samples are centrifuged to pellet the bacteria, and the supernatant is collected. The concentration of K+ in the supernatant is measured using an atomic absorption spectrophotometer or a similar ion-selective instrument.[1] The results demonstrate a time-dependent increase in K+ release from this compound-treated cells compared to the control.[1][3]

Release of 260-nm Absorbing Materials

This assay quantifies the leakage of cytoplasmic contents, particularly nucleic acids, by measuring the absorbance of the supernatant at 260 nm.

Leakage_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Sampling cluster_analysis Analysis Culture Grow Bacteria to Mid-log Phase Wash Harvest & Wash Cells (Centrifugation) Culture->Wash Resuspend Resuspend in Buffer Wash->Resuspend Treat Treat Cell Suspension with this compound (at MIC) Resuspend->Treat Sample Collect Aliquots at Different Time Points Treat->Sample Centrifuge Centrifuge to Pellet Cells Sample->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Measure Measure Absorbance at 260 nm (OD260) Supernatant->Measure

Caption: Workflow for leakage assays (K+ and 260-nm materials).

Protocol:

  • Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, washed twice, and resuspended in sterile saline solution.

  • Treatment: The cell suspension is treated with this compound at its MIC. A control suspension without this compound is also prepared.

  • Incubation and Sampling: The suspensions are incubated at 37°C. At regular intervals, samples are withdrawn.

  • Measurement: The samples are centrifuged to separate the cells. The absorbance of the resulting supernatant is measured at 260 nm using a spectrophotometer.[1] An increase in the optical density (OD) at 260 nm indicates the release of cellular contents.[1][3]

Scanning Electron Microscopy (SEM)

SEM is used to visualize the morphological changes induced by this compound on the bacterial cell surface.

Protocol:

  • Treatment: Bacterial cells (S. aureus and E. coli) are treated with this compound at its MIC for a specified duration. Control cells are left untreated.[3]

  • Fixation: The cells are harvested and fixed, typically with a solution like glutaraldehyde.

  • Dehydration: The fixed cells are dehydrated using a graded series of ethanol concentrations.

  • Drying and Coating: The samples are dried (e.g., critical point drying), mounted on stubs, and coated with a conductive material like gold or palladium.

  • Imaging: The prepared samples are then observed under a scanning electron microscope.[1] SEM analysis reveals significant alterations in the cell wall morphology of treated pathogens, including disruption and cell lysis, compared to the smooth surfaces of control cells.[1][4]

Conclusion

The collective evidence strongly indicates that this compound exerts its potent antibacterial effect by directly targeting and disrupting the bacterial cell membrane. The resulting increase in permeability leads to a catastrophic loss of essential intracellular components, culminating in cell death. The quantitative data on ion and macromolecule leakage, supported by direct visual evidence of cell damage, confirms this mechanism. These findings position this compound as a promising candidate for further investigation in the development of novel antimicrobial agents, particularly for combating foodborne pathogens.

References

The Physiological Enigma of Jineol in Scolopendra: A Technical Review and Hypothesized Function

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[Date]

A deep dive into the known pharmacological activities and postulated endogenous roles of 3,8-dihydroxyquinoline (Jineol), a significant alkaloid isolated from the centipede Scolopendra subspinipes mutilans. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing current data, experimental methodologies, and a hypothesized physiological framework for this compound's function within its native biological context.

Introduction

The centipede Scolopendra subspinipes mutilans is a reservoir of diverse bioactive compounds, many of which have been utilized in traditional medicine. Among these is this compound (3,8-dihydroxyquinoline), a quinoline alkaloid that has garnered significant scientific interest. While extensive research has elucidated its pharmacological effects on mammalian cells, its intrinsic physiological role within the centipede remains largely unexplored. This technical guide synthesizes the existing body of knowledge on this compound's bioactivity and, based on correlative evidence from other arthropods, proposes a hypothesized function for this molecule in Scolopendra.

Pharmacological Activities of this compound

This compound has been demonstrated to possess a range of potent pharmacological effects, primarily investigated in the context of mammalian cell lines. These activities suggest its potential as a therapeutic agent.

Anti-Melanogenic Properties

A primary focus of this compound research has been its inhibitory effect on melanogenesis. Studies have shown that this compound significantly reduces melanin production in melan-a cells.[1][2] This effect is achieved through the downregulation of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic enzymes.[1][2] The proposed signaling pathway involves the activation of MAP-Kinase (ERK1/2 and p38), which subsequently leads to the proteasomal degradation of tyrosinase, a critical enzyme in melanin synthesis.[1][2]

Antioxidant Activity

This compound exhibits significant antioxidant properties.[1] Its capacity to scavenge free radicals and chelate metal ions has been demonstrated through various assays.[3] This antioxidant activity is comparable to that of synthetic antioxidants in certain experimental models.[3]

Antimicrobial and Defensive Roles

Chemical and transcriptomic analyses of Scolopendra subspinipes mutilans have identified small-molecule metabolites, including this compound, that are believed to contribute to the centipede's survival in environments rich in microbes.[4] This suggests a role for this compound in the centipede's chemical defense system against pathogens.

Anti-Inflammatory and Anti-Fibrosis Activity

Recent studies have identified a number of alkaloids from Scolopendra subspinipes mutilans, including compounds structurally related to this compound, that exhibit anti-inflammatory and anti-renal-fibrosis activities.[2][5]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on the pharmacological effects of this compound.

Activity Assay Model System Key Findings Reference
Anti-MelanogenesisMelanin Content Assaymelan-a cellsConcentration-dependent decrease in melanin[1]
Tyrosinase Activity AssayMushroom tyrosinaseUncompetitive inhibitor[1]
Western Blotmelan-a cellsDecreased expression of MITF, tyrosinase, TYRP-1, TYRP-2[1]
AntioxidantDPPH radical scavengingin vitroConcentration-dependent scavenging activity[1]
ABTS radical scavengingin vitroConcentration-dependent scavenging activity[1]
CUPRACin vitroConcentration-dependent reducing activity[1]
FRAPin vitroConcentration-dependent reducing activity[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Culture

Melan-a cells, immortalized murine melanocytes, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 200 nM phorbol 12-myristate 13-acetate (PMA) at 37°C in a humidified atmosphere of 5% CO2.

Melanin Content Assay

Melan-a cells were seeded in 6-well plates and treated with varying concentrations of this compound for 72 hours. After treatment, cells were washed with PBS and lysed with 1 N NaOH containing 10% DMSO. The absorbance of the lysates was measured at 475 nm using a spectrophotometer. The melanin content was normalized to the total protein content of the cells.

Tyrosinase Activity Assay

The effect of this compound on mushroom tyrosinase activity was determined spectrophotometrically. A reaction mixture containing phosphate buffer, L-DOPA, and mushroom tyrosinase was incubated with or without this compound. The formation of dopachrome was monitored by measuring the absorbance at 475 nm.

Western Blot Analysis

Melan-a cells were treated with this compound for the indicated times. Total cell lysates were prepared, and protein concentrations were determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked and then incubated with primary antibodies against MITF, tyrosinase, TYRP-1, TYRP-2, ERK1/2, p-ERK1/2, p38, and p-p38, followed by incubation with horseradish peroxidase-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Assays
  • DPPH Radical Scavenging Assay: The ability of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical was measured. The decrease in absorbance at 517 nm was monitored.

  • ABTS Radical Scavenging Assay: The scavenging activity against the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation was determined by the decolorization of the ABTS radical solution at 734 nm.

  • CUPRAC (CUPric Reducing Antioxidant Capacity) Assay: The reducing power of this compound was determined by its ability to reduce Cu(II)-neocuproine to Cu(I)-neocuproine, which has a maximum absorption at 450 nm.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The ability of this compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form was measured by the formation of a blue-colored complex at 593 nm.

Hypothesized Physiological Role of this compound in Scolopendra

While direct evidence is currently lacking, the known biological activities of this compound and related compounds in other arthropods allow for the formulation of a strong hypothesis regarding its physiological role in Scolopendra.

It is hypothesized that This compound functions as a key component of the centipede's external and internal chemical defense system.

This hypothesis is supported by the following points:

  • Antimicrobial Activity: The demonstrated antimicrobial properties of this compound suggest it could protect the centipede from pathogenic bacteria and fungi in its soil and leaf-litter habitat.[4] It may be secreted onto the cuticle or be present in the hemolymph to combat infections.

  • Gut Microbiome Regulation: Similar quinoline alkaloids have been shown to regulate gut bacteria in other insects.[6] this compound may play a similar role in maintaining a healthy gut microbiome in Scolopendra, preventing the overgrowth of harmful microorganisms.

  • Defense Against Predators: In other arthropods, quinoline derivatives serve as defensive secretions against predators. This compound could be part of a chemical deterrent cocktail that makes the centipede unpalatable or toxic to potential attackers.

Visualizations

Signaling Pathway of this compound in Melanogenesis Inhibition

Jineol_Signaling_Pathway cluster_inhibition Inhibitory Effect This compound This compound MAPK MAP-Kinase (ERK1/2, p38) This compound->MAPK Proteasome Proteasomal Degradation MAPK->Proteasome MITF MITF (Microphthalmia-associated transcription factor) Proteasome->MITF Degradation Tyrosinase Tyrosinase Proteasome->Tyrosinase Degradation MITF->Tyrosinase Expression Melanogenesis_Genes Melanogenesis-related Genes (TYRP-1, TYRP-2) MITF->Melanogenesis_Genes Expression Melanin Melanin Production Tyrosinase->Melanin Melanogenesis_Genes->Melanin

Caption: this compound's proposed signaling pathway for inhibiting melanogenesis.

Experimental Workflow for Investigating this compound's Anti-Melanogenic Effects

Jineol_Experimental_Workflow Start Start: Isolate this compound from Scolopendra Cell_Culture Culture melan-a cells Start->Cell_Culture Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Melanin_Assay Melanin Content Assay Treatment->Melanin_Assay Tyrosinase_Assay Tyrosinase Activity Assay Treatment->Tyrosinase_Assay Western_Blot Western Blot Analysis (MITF, Tyrosinase, etc.) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Melanin_Assay->Data_Analysis Tyrosinase_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Anti-melanogenic Effects Data_Analysis->Conclusion Jineol_Hypothesized_Role Jineol_in_Scolopendra This compound in Scolopendra Chemical_Defense Chemical Defense System Jineol_in_Scolopendra->Chemical_Defense Antimicrobial_Defense Antimicrobial Defense Chemical_Defense->Antimicrobial_Defense Predator_Deterrence Predator Deterrence Chemical_Defense->Predator_Deterrence Gut_Microbiome_Regulation Gut Microbiome Regulation Chemical_Defense->Gut_Microbiome_Regulation Survival Increased Survival and Fitness Antimicrobial_Defense->Survival Predator_Deterrence->Survival Gut_Microbiome_Regulation->Survival

References

Jineol: A Promising Therapeutic Agent for Hyperpigmentation - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperpigmentation, a common dermatological condition characterized by the overproduction of melanin, presents a significant area of research for therapeutic intervention. Jineol (3,8-dihydroxyquinoline), a compound isolated from Scolopendra subspinipes mutilans, has emerged as a potent anti-melanogenic agent. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols. This compound exerts its effects through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade, leading to the downregulation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenesis. Furthermore, this compound directly inhibits tyrosinase, the rate-limiting enzyme in melanin synthesis, and promotes its proteasomal degradation. This document is intended to serve as a resource for researchers and professionals in the field of dermatology and drug development, facilitating further investigation into this compound's therapeutic potential.

Introduction

Melanin synthesis, or melanogenesis, is a complex physiological process crucial for protecting the skin from ultraviolet (UV) radiation. However, dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma, post-inflammatory hyperpigmentation, and solar lentigines. The quest for safe and effective topical treatments has led to the investigation of numerous natural compounds. This compound has been identified as a promising candidate due to its demonstrated efficacy in inhibiting melanin production in cellular models.[1] This guide will delve into the molecular mechanisms underpinning this compound's anti-melanogenic activity, presenting the available quantitative data and detailed experimental methodologies to support further research and development.

Mechanism of Action

This compound's anti-hyperpigmentation effects are multifactorial, involving the modulation of critical signaling pathways and direct enzymatic inhibition.

Modulation of MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a pivotal role in regulating melanogenesis. This compound has been shown to influence this pathway by stimulating the phosphorylation of Extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38 MAPK.[1] The activation of these kinases leads to the subsequent downregulation of Microphthalmia-associated Transcription Factor (MITF).[1] MITF is a crucial transcription factor that controls the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2).[1][2] By downregulating MITF, this compound effectively suppresses the entire enzymatic cascade of melanin synthesis.[1]

Jineol_MAPK_Pathway This compound This compound ERK p-ERK1/2 This compound->ERK p38 p-p38 This compound->p38 MITF MITF (Downregulation) ERK->MITF p38->MITF Tyrosinase Tyrosinase, TRP-1, TRP-2 (Expression Inhibition) MITF->Tyrosinase Melanogenesis Melanogenesis (Inhibition) Tyrosinase->Melanogenesis

This compound's modulation of the MAPK signaling pathway.
Downregulation of CREB/MITF Signaling Pathway

The cAMP response element-binding protein (CREB) is another key transcription factor that, upon phosphorylation, upregulates MITF expression. While direct studies on this compound's effect on CREB phosphorylation are limited, its significant downregulation of MITF suggests a potential indirect influence on this pathway. The suppression of MITF is a central point of convergence for this compound's anti-melanogenic activity.

Jineol_MITF_Pathway This compound This compound MAPK MAPK Pathway (ERK, p38 Activation) This compound->MAPK MITF MITF (Downregulation) MAPK->MITF Melanogenic_Enzymes Tyrosinase, TRP-1, TRP-2 (Gene Expression ↓) MITF->Melanogenic_Enzymes Melanin Melanin Synthesis (Inhibition) Melanogenic_Enzymes->Melanin

This compound's inhibitory effect on the MITF signaling cascade.
Direct Tyrosinase Inhibition and Proteasomal Degradation

This compound directly inhibits the enzymatic activity of tyrosinase. Kinetic studies have revealed that this compound acts as an uncompetitive inhibitor of mushroom tyrosinase, indicating that it binds to the enzyme-substrate complex.[3] Furthermore, this compound has been shown to promote the proteasomal degradation of tyrosinase, reducing the cellular concentration of this key enzyme.[1] This dual action of direct inhibition and enhanced degradation significantly contributes to its potent anti-melanogenic effects.

Quantitative Data

The efficacy of this compound as an anti-hyperpigmentation agent has been quantified in several key studies. The following tables summarize the available data.

Table 1: Tyrosinase Inhibition by this compound
ParameterSubstrateValueReference
IC50 (Mushroom Tyrosinase) L-Tyrosine39.46 ± 0.01 µM[3]
L-DOPA50.35 ± 0.05 µM[3]
IC50 (Cellular Tyrosinase in melan-a cells) 44.66 ± 0.01 µM[1]
Inhibition Type Uncompetitive[3]
Table 2: Effect of this compound on Melanin Content in melan-a cells
This compound Concentration (µM)Melanin Content (% of Control)Reference
6.25 ~85%[1]
12.5 ~70%[1]
25 ~55%[1]
50 ~40%[1]

Note: Values are approximated from graphical data presented in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the therapeutic potential of this compound.

Cell Culture
  • Cell Lines: B16F10 mouse melanoma cells or melan-a mouse melanocytes.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Melanin Content Assay

Melanin_Assay_Workflow start Seed B16F10 or melan-a cells in 6-well plates treat Treat with various concentrations of this compound for 72 hours start->treat wash Wash cells with PBS treat->wash lyse Lyse cells in 1N NaOH with 10% DMSO wash->lyse incubate Incubate at 80°C for 1 hour to dissolve melanin lyse->incubate measure Measure absorbance at 405 nm using a microplate reader incubate->measure normalize Normalize melanin content to total protein concentration measure->normalize

Workflow for the Melanin Content Assay.

Protocol:

  • Seed B16F10 or melan-a cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 72 hours.

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells by adding 1N NaOH containing 10% DMSO to each well.

  • Incubate the plates at 80°C for 1 hour to solubilize the melanin.

  • Measure the absorbance of the lysate at 405 nm using a microplate reader.

  • Determine the total protein concentration of the cell lysates using a BCA protein assay kit to normalize the melanin content.

Tyrosinase Activity Assay

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing 10 mM L-tyrosine or L-DOPA in 50 mM phosphate buffer (pH 6.8).

  • Add various concentrations of this compound to the wells.

  • Initiate the reaction by adding mushroom tyrosinase (approximately 100 units/mL).

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the formation of dopachrome by reading the absorbance at 475 nm.

  • Calculate the percentage of inhibition relative to a control without this compound.

Protocol:

  • Culture and treat cells with this compound as described for the melanin content assay.

  • Wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, mix an equal volume of the cell lysate with 2 mg/mL L-DOPA.

  • Incubate at 37°C and monitor the change in absorbance at 475 nm over time.

  • Express tyrosinase activity as the rate of dopachrome formation per microgram of protein.

Western Blot Analysis

Western_Blot_Workflow start Treat cells with this compound lyse Lyse cells and quantify protein start->lyse sds Separate proteins by SDS-PAGE lyse->sds transfer Transfer proteins to PVDF membrane sds->transfer block Block membrane with 5% non-fat milk or BSA transfer->block primary Incubate with primary antibodies (e.g., anti-p-ERK, anti-MITF) block->primary secondary Incubate with HRP-conjugated secondary antibody primary->secondary detect Detect proteins using ECL substrate secondary->detect

General workflow for Western Blot analysis.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Representative dilutions are as follows:

    • anti-phospho-ERK1/2 (1:1000)

    • anti-phospho-p38 (1:1000)

    • anti-MITF (1:1000)

    • anti-Tyrosinase (1:1000)

    • anti-β-actin (1:5000)

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) at a dilution of 1:2000 to 1:5000 for 1 hour at room temperature.

  • Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for hyperpigmentation through its multifaceted mechanism of action, including the modulation of the MAPK signaling pathway, downregulation of MITF, direct inhibition of tyrosinase, and promotion of its degradation. The quantitative data presented herein underscore its potent anti-melanogenic effects at micromolar concentrations. The detailed experimental protocols provided in this guide are intended to facilitate standardized and reproducible future research.

Further investigations are warranted to fully elucidate the therapeutic potential of this compound. These should include:

  • In-depth studies to confirm the direct effect of this compound on CREB phosphorylation.

  • Preclinical studies in animal models to assess the in vivo efficacy and safety of topical this compound formulations.

  • Clinical trials to evaluate the effectiveness of this compound in treating various hyperpigmentary disorders in humans.

The continued exploration of this compound's properties will be instrumental in developing novel and effective treatments for hyperpigmentation.

References

Methodological & Application

Unveiling Jineol: A Protocol for Isolation from Scolopendra subspinipes mutilans and its Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive protocol for the isolation of Jineol (3,8-dihydroxyquinoline), a bioactive alkaloid, from the centipede Scolopendra subspinipes mutilans. This compound has garnered significant interest for its potential therapeutic applications, including its role as an inhibitor of melanogenesis. This document outlines the detailed methodology for extraction, fractionation, and purification of this compound, and presents its mechanism of action on relevant signaling pathways.

Data Summary

The following table summarizes the quantitative data associated with the isolation of this compound from Scolopendra subspinipes mutilans.

ParameterValueReference
Starting Material (Dried S. subspinipes mutilans)521 g[1]
Ethanol Extract Yield110.0 g[1]
Ethyl Acetate-Soluble Fraction60.0 g[1]
n-Butanol-Soluble Fraction8.0 g[1]
Residual Fraction40.0 g[1]
Final Yield of this compound 60.0 mg [1]

Experimental Protocols

Preparation of Crude Extract

This protocol details the initial extraction of bioactive compounds from the dried centipede.

  • Material Preparation: 521 g of dried Scolopendra subspinipes mutilans is used as the starting material.[1]

  • Extraction: The dried centipede is extracted with 5 liters of ethanol four times at room temperature.[1]

  • Concentration: The resulting ethanol extract is concentrated under vacuum to yield a brownish extract.[1]

Fractionation of the Crude Extract

The crude ethanol extract is subjected to solvent partitioning to separate compounds based on their polarity.

  • Suspension: The dried ethanol extract (110.0 g) is suspended in 3 liters of water.[1]

  • Ethyl Acetate Fractionation: The aqueous suspension is then fractionated with 3 liters of ethyl acetate, repeated three times. The ethyl acetate-soluble fraction is collected.[1]

  • n-Butanol Fractionation: Subsequently, the remaining aqueous layer is fractionated with 3 liters of n-butanol, repeated three times, to yield the n-butanol-soluble fraction.[1]

Isolation of this compound by Chromatography

This compound is purified from the ethyl acetate-soluble fraction using vacuum-liquid chromatography.

  • Chromatography Setup: The ethyl acetate-soluble fraction is subjected to vacuum-liquid chromatography (VLC) on a 25 x 12 cm column.[1]

  • Elution Gradient: A stepwise gradient elution is performed with the following solvent systems:

    • Hexane-Ethyl Acetate (40:1, 20:1, 10:1, 4:1)[1]

    • Hexane-Ethyl Acetate-Methanol (2:1:0.2)[1]

    • Chloroform-Methanol (6:1)[1]

    • Chloroform-Methanol-Water (3:1:0.1)[1]

    • Methanol (wash)[1]

  • Fraction Collection: This elution process yields eight fractions (E1-E8).[1]

  • This compound Purification: Fraction E4 (8.0 g), obtained from the hexane-ethyl acetate (4:1) elution, is further partitioned with 100 mL of hexane and 100 mL of methanol (repeated three times).[1]

  • Final Product: this compound (60.0 mg) is obtained from the methanol partition. The purity can be checked by thin-layer chromatography (TLC) using a hexane-ethyl acetate (1:5, v/v) mobile phase, where this compound has an Rf value of 0.3.[1]

Visualizations

Experimental Workflow for this compound Isolation

Jineol_Isolation_Workflow Start Dried Scolopendra subspinipes mutilans (521 g) Ethanol_Extraction Ethanol Extraction (5 L x 4) Start->Ethanol_Extraction Ethanol_Extract Brownish Ethanol Extract (110.0 g) Ethanol_Extraction->Ethanol_Extract Suspension Suspend in Water (3 L) Ethanol_Extract->Suspension Fractionation Solvent Partitioning Suspension->Fractionation EtOAc_Fraction Ethyl Acetate-Soluble Fraction (60.0 g) Fractionation->EtOAc_Fraction EtOAc BuOH_Fraction n-Butanol-Soluble Fraction (8.0 g) Fractionation->BuOH_Fraction n-BuOH Residue Residue (40.0 g) Fractionation->Residue Aqueous VLC Vacuum-Liquid Chromatography (VLC) EtOAc_Fraction->VLC Fraction_E4 Fraction E4 (8.0 g) (Hexane-EtOAc 4:1) VLC->Fraction_E4 Partition Partition with Hexane and Methanol Fraction_E4->Partition This compound This compound (60.0 mg) Partition->this compound

Caption: Workflow for the isolation of this compound.

Signaling Pathway of this compound in Melanogenesis Inhibition

This compound has been shown to inhibit melanogenesis by modulating the MAP-Kinase signaling pathway.[1][2][3] Specifically, it stimulates the phosphorylation of ERK1/2 and p38, which leads to the downregulation of the Microphthalmia-associated transcription factor (MITF).[1][2][3] MITF is a key regulator of melanogenic enzymes such as tyrosinase, TYRP-1, and TYRP-2. The downregulation of MITF subsequently leads to the proteasomal degradation of tyrosinase, ultimately suppressing melanin production.[1][2][3]

Jineol_Signaling_Pathway This compound This compound MAPK_Pathway MAP-Kinase Pathway This compound->MAPK_Pathway Stimulates Tyrosinase_Degradation Proteasomal Degradation of Tyrosinase This compound->Tyrosinase_Degradation Induces ERK ERK1/2 MAPK_Pathway->ERK Phosphorylation p38 p38 MAPK_Pathway->p38 Phosphorylation MITF MITF (Microphthalmia-associated transcription factor) ERK->MITF Downregulation p38->MITF Downregulation Melanogenic_Genes Tyrosinase, TYRP-1, TYRP-2 (Melanogenic Genes) MITF->Melanogenic_Genes Transcription Melanin_Production Melanin Production Melanogenic_Genes->Melanin_Production Tyrosinase_Degradation->Melanin_Production Suppression

Caption: this compound's inhibitory effect on melanogenesis.

References

Application Note: Jineol Solubility and Protocols for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Jineol, a quinoline alkaloid identified as 3,8-dihydroxyquinoline, is a natural compound isolated from the centipede Scolopendra subspinipes mutilans[1][2]. It has garnered scientific interest due to its diverse biological activities, including anti-melanogenic, antibacterial, and cytotoxic effects against tumor cell lines[1][3][4][5]. This application note provides essential information on the solubility of this compound in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions and offers detailed protocols for its application in common in vitro assays. The methodologies and data presented herein are intended to guide researchers in accurately and effectively investigating the biological properties of this compound.

This compound Properties and Solubility

Proper solubilization is the first critical step for any in vitro study. This compound is sparingly soluble in aqueous solutions but demonstrates good solubility in DMSO, a widely used polar aprotic solvent for dissolving compounds for biological screening[6].

Stock Solution Preparation

A high-concentration stock solution is essential for minimizing the final concentration of the solvent in the experimental medium, which can have off-target effects on cells. A stock solution of 10 mM this compound in DMSO is a commonly used concentration[4].

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

  • Calculate Required Mass: Determine the mass of this compound needed. The molecular weight of this compound is 161.16 g/mol [4]. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 161.16 g/mol * (1000 mg / 1 g) = 1.61 mg.

  • Weigh this compound: Accurately weigh 1.61 mg of this compound powder in a sterile microcentrifuge tube.

  • Dissolve in DMSO: Add 1 mL of sterile, anhydrous DMSO to the tube.

  • Ensure Complete Solubilization: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light[4][5].

Summary of this compound Data

The quantitative data for this compound is summarized in the table below for quick reference.

ParameterValueSource(s)
IUPAC Name Quinoline-3,8-diolN/A
Synonym 3,8-dihydroxyquinoline[1][3]
CAS Number 178762-28-2[4]
Molecular Formula C₉H₇NO₂N/A
Molecular Weight 161.16 g/mol [4]
Solubility Soluble in DMSO[4][7]
Stock Concentration 10 mM (1.61 mg/mL) in DMSO[4]
Storage -20°C to -80°C; Protect from light[4][5]

Protocols for In Vitro Assays

This compound has been evaluated in various in vitro models. The following sections provide detailed protocols for key assays. It is crucial to maintain a consistent, low final concentration of DMSO (typically ≤0.5%) across all experimental conditions, including the vehicle control.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays prep_stock Prepare 10 mM this compound Stock in DMSO prep_work Prepare Working Solutions in Culture Medium prep_stock->prep_work Dilute treatment Treat Cells with This compound Working Solutions prep_work->treatment cell_culture Seed Cells in Multi-well Plates cell_culture->treatment incubation Incubate for Specified Duration treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability functional Functional Assays (e.g., Melanin Content) incubation->functional molecular Molecular Assays (e.g., Western Blot, RT-PCR) incubation->molecular

Caption: General workflow for in vitro cell-based assays using this compound.

Anti-Melanogenesis Assays

These assays are typically performed in melan-a or B16F10 melanoma cells to evaluate the effect of this compound on melanin production and its underlying mechanisms[1][8]. Studies have used this compound in concentrations ranging from 6.125 to 50 μM for these assays[8].

2.1.1. Cell Viability (MTT) Assay

This assay is crucial to ensure that the observed effects of this compound are not due to cytotoxicity.

  • Cell Seeding: Seed melan-a cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours[8].

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 μM). Include a vehicle control (DMSO only). Incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate at 37°C for 1-4 hours, allowing viable cells to form formazan crystals[8].

  • Solubilization: Remove the medium and dissolve the formazan crystals in 100% DMSO[8].

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control[8].

2.1.2. Melanin Content Assay

This assay directly quantifies the effect of this compound on cellular melanin production.

  • Cell Culture and Treatment: Seed cells (1 × 10⁵ cells/well) and treat with this compound as described for the viability assay for 3 days[8].

  • Cell Lysis: Wash the cells with PBS and lyse them (e.g., using a buffer containing 1 N NaOH).

  • Measurement: Measure the absorbance of the lysate at 405 nm. The melanin content can be normalized to the total protein content of each sample.

2.1.3. Western Blot Analysis

This technique is used to measure the levels of key proteins in the melanogenesis pathway.

  • Cell Culture and Lysis: Culture and treat cells (e.g., 1 × 10⁵ cells/ml for 3 days) with this compound[8]. Lyse the cells in RIPA buffer with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20 µg of protein per sample on an SDS-PAGE gel and transfer to a nitrocellulose membrane[8].

  • Immunoblotting: Block the membrane and incubate with primary antibodies against tyrosinase, TYRP-1, TYRP-2, MITF, p-ERK, p-p38, and a loading control (e.g., β-actin)[1][8][9].

  • Detection: Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an ECL detection system.

Antibacterial Assays

This compound has shown inhibitory effects against foodborne pathogens like E. coli and S. aureus[3][10].

2.2.1. Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound that inhibits visible bacterial growth.

  • Preparation: In a 96-well plate, perform a two-fold serial dilution of this compound in a suitable broth medium. MIC values for this compound have been reported in the range of 62.5-125 μg/mL[3].

  • Inoculation: Add a standardized bacterial inoculum (e.g., 5 × 10⁵ CFU/mL) to each well.

  • Controls: Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours[10].

  • Determination: The MIC is the lowest concentration of this compound in which no visible turbidity (bacterial growth) is observed.

Mechanism of Action: Signaling Pathways

Research indicates that this compound inhibits melanogenesis primarily by modulating the MAP-Kinase (MAPK) signaling pathway[1][2].

This compound stimulates the phosphorylation of ERK1/2 and p38 MAPKs. This activation leads to the downregulation of the Microphthalmia-Associated Transcription Factor (MITF), a master regulator of melanogenic gene expression[1][11]. The reduction in MITF levels subsequently suppresses the transcription and translation of its downstream targets, including tyrosinase, tyrosinase-related protein 1 (TYRP-1), and tyrosinase-related protein 2 (TYRP-2)[1][9]. Furthermore, this compound has been shown to promote the proteasomal degradation of the tyrosinase protein, further contributing to its anti-melanogenic effect[1].

G cluster_mapk MAPK Pathway cluster_genes Melanogenesis Genes This compound This compound p38 p38 This compound->p38 Stimulates Phosphorylation ERK ERK1/2 This compound->ERK Stimulates Phosphorylation Proteasome Proteasomal Degradation This compound->Proteasome MITF MITF (Transcription Factor) p38->MITF Downregulation & Degradation ERK->MITF Downregulation & Degradation TYR Tyrosinase MITF->TYR Suppresses Transcription TYRP1 TYRP-1 MITF->TYRP1 Suppresses Transcription TYRP2 TYRP-2 MITF->TYRP2 Suppresses Transcription Melanin Melanin Synthesis (Inhibited) TYR->Melanin TYRP1->Melanin TYRP2->Melanin Proteasome->TYR Induces

Caption: this compound's anti-melanogenic signaling pathway in melanocytes.[1][9][11]

References

Application Notes and Protocols: Jineol for Melanogenesis Inhibition in B16F10 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and quantifying the inhibitory effects of Jineol on melanogenesis in B16F10 murine melanoma cells. This document includes effective concentrations, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the effective concentrations and inhibitory activities of this compound on key melanogenesis markers. While direct quantitative data for this compound in B16F10 cells is limited in the currently available literature, the following data from studies on the closely related melan-a murine melanocyte cell line provides a strong reference point for initiating experiments.

Table 1: Effective Concentrations of this compound for Inhibiting Melanogenesis in melan-a cells

ParameterEffective Concentration Range (µM)Notes
Melanin Content Reduction12.5 - 50This compound demonstrated a significant and dose-dependent reduction in melanin content.[1]
Intracellular Tyrosinase Activity Inhibition12.5 - 50A dose-dependent suppression of intracellular tyrosinase activity was observed.[1]
Cell Viability6.125 - 50No cytotoxic effects were observed within this concentration range.[1]

Table 2: IC50 Value of this compound for Tyrosinase Inhibition in melan-a cells

AssayIC50 Value (µM)
Cellular Tyrosinase Activity44.66 ± 0.01

Experimental Protocols

Detailed methodologies for key experiments to assess the anti-melanogenic effects of this compound are provided below. These protocols are optimized for use with B16F10 cells.

Cell Viability (MTT) Assay

This protocol determines the cytotoxic effects of this compound on B16F10 cells.

Materials:

  • B16F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed B16F10 cells in a 96-well plate at a density of 4 x 10³ cells per well in 100 µL of complete DMEM.[2]

  • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Prepare serial dilutions of this compound in complete DMEM.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity if desired.

  • Incubate the cells for 48 to 72 hours.

  • After the incubation period, remove the medium and add 20 µL of MTT solution to each well.[3]

  • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 540-570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Melanin Content Assay

This protocol quantifies the melanin content in B16F10 cells after treatment with this compound.

Materials:

  • B16F10 cells

  • 6-well plates

  • This compound stock solution

  • α-Melanocyte-stimulating hormone (α-MSH) (optional, for inducing melanogenesis)

  • PBS

  • 1N NaOH with 10% DMSO

Procedure:

  • Seed B16F10 cells in 6-well plates at a density of 1 x 10⁵ cells per well.[3]

  • Incubate for 24 hours at 37°C and 5% CO₂.

  • Treat the cells with various concentrations of this compound in fresh medium. If desired, co-treat with α-MSH (e.g., 200 nM) to stimulate melanin production.[3]

  • Incubate for 72 hours.[3]

  • After incubation, wash the cells with cold PBS and harvest the cell pellets.

  • Dissolve the cell pellets in 1N NaOH containing 10% DMSO.[3]

  • Incubate at 60-70°C for 1 hour to solubilize the melanin.[3][4]

  • Measure the absorbance of the supernatant at 405 nm or 492 nm using a microplate reader.[4][5]

  • Normalize the melanin content to the total protein concentration of each sample, determined by a BCA or Bradford protein assay.

Cellular Tyrosinase Activity Assay

This protocol measures the activity of tyrosinase, the rate-limiting enzyme in melanogenesis, within B16F10 cells.

Materials:

  • B16F10 cells

  • This compound stock solution

  • Lysis buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor like 0.1 mM PMSF)[5]

  • L-DOPA solution (15 mM)[3]

Procedure:

  • Seed and treat B16F10 cells with this compound as described in the Melanin Content Assay (steps 1-4).

  • Wash the cells with PBS and lyse them with the lysis buffer on ice.

  • Centrifuge the lysates at 10,000-20,000 x g for 15-20 minutes at 4°C.[5]

  • Collect the supernatant containing the cellular proteins.

  • Determine the protein concentration of each lysate.

  • In a 96-well plate, mix an equal amount of protein from each sample with the L-DOPA solution.

  • Incubate at 37°C for 1-2 hours.

  • Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.[5]

  • Calculate the tyrosinase activity as a percentage of the untreated or vehicle-treated control.

Western Blotting for Melanogenesis-Related Proteins

This protocol is for the semi-quantitative analysis of proteins involved in the melanogenesis pathway, such as MITF, tyrosinase, TRP-1, and TRP-2.

Materials:

  • B16F10 cells

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-MITF, anti-tyrosinase, anti-TRP-1, anti-TRP-2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed B16F10 cells and treat with this compound for the desired time (e.g., 24-72 hours).

  • Lyse the cells using RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein (e.g., 25 µg) on an SDS-PAGE gel.[3]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with specific primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualized Mechanisms and Workflows

Signaling Pathway of this compound in Melanogenesis Inhibition

This compound is reported to inhibit melanogenesis by downregulating the Microphthalmia-associated transcription factor (MITF) and promoting the proteasomal degradation of tyrosinase. This is mediated through the activation of the MAP-Kinase signaling pathways, specifically ERK1/2 and p38.

Jineol_Signaling_Pathway This compound This compound MAPK MAP-Kinase Activation (ERK1/2, p38) This compound->MAPK Activates MITF MITF (Microphthalmia-associated Transcription Factor) MAPK->MITF Downregulates Tyrosinase_Protein Tyrosinase Protein MAPK->Tyrosinase_Protein Promotes Degradation Melanogenic_Genes Melanogenic Gene Expression (Tyrosinase, TRP-1, TRP-2) MITF->Melanogenic_Genes Activates Melanin Melanin Synthesis MITF->Melanin Inhibits Melanogenic_Genes->Tyrosinase_Protein Leads to Proteasomal_Degradation Proteasomal Degradation Tyrosinase_Protein->Proteasomal_Degradation Tyrosinase_Protein->Melanin Catalyzes Proteasomal_Degradation->Melanin Inhibits

Caption: this compound's proposed anti-melanogenic signaling pathway.

Experimental Workflow for Assessing Anti-Melanogenic Effects

The following diagram outlines a typical experimental workflow for evaluating the efficacy of a compound like this compound in inhibiting melanogenesis in B16F10 cells.

Experimental_Workflow Start Start: B16F10 Cell Culture Treatment Treat with this compound (and α-MSH if applicable) Start->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT Cell Viability Assay (MTT) Incubation->MTT Melanin Melanin Content Assay Incubation->Melanin Tyrosinase Tyrosinase Activity Assay Incubation->Tyrosinase Western Western Blot (MITF, Tyrosinase, etc.) Incubation->Western Data_Analysis Data Analysis and Interpretation MTT->Data_Analysis Melanin->Data_Analysis Tyrosinase->Data_Analysis Western->Data_Analysis

Caption: General workflow for anti-melanogenesis studies.

References

Jineol Application Notes: Determining Minimum Inhibitory Concentration for Antimicrobial Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for determining the Minimum Inhibitory Concentration (MIC) of Jineol (3,8-dihydroxyquinoline), a compound with demonstrated antimicrobial properties. This document is intended to guide researchers in assessing the efficacy of this compound against a variety of microbial species.

Introduction

This compound, a dihydroxyquinoline derivative, has garnered interest for its potential as an antimicrobial agent. Understanding its potency against different pathogens is crucial for its development as a therapeutic. The Minimum Inhibitory Concentration (MIC) is a fundamental measurement of an antimicrobial agent's effectiveness, representing the lowest concentration that prevents the visible growth of a microorganism. This document outlines the standardized methods for determining the MIC of this compound and presents known activity data.

Antimicrobial Spectrum of this compound

This compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. While specific data on its antifungal activity is limited, related 8-hydroxyquinoline derivatives have shown efficacy against various fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Related Compounds against Various Microorganisms

MicroorganismTypeCompoundMIC (µg/mL)Reference
Staphylococcus aureus KCTC-1621Gram-positive BacteriaThis compound62.5[1][2]
Escherichia coli O157:H7Gram-negative BacteriaThis compound125[1][2]
Candida aurisFungus (Yeast)8-Hydroxyquinoline Derivatives (PH265 & PH276)0.5 - 8[3]
Candida haemuloniiFungus (Yeast)8-Hydroxyquinoline Derivatives (PH265 & PH276)0.5 - 8[3]
Cryptococcus neoformansFungus (Yeast)8-Hydroxyquinoline Derivatives (PH265 & PH276)0.5 - 8[3]
Cryptococcus gattii ComplexFungus (Yeast)8-Hydroxyquinoline Derivatives (PH265 & PH276)0.5 - 8[3]

Note: Data for fungal species are based on 8-hydroxyquinoline derivatives, which are structurally related to this compound.

Mechanism of Action

This compound's primary antibacterial mechanism of action is the disruption of the cell membrane's integrity.[1] This leads to an increase in membrane permeability, resulting in the leakage of essential intracellular components, such as potassium ions (K+), ultimately leading to cell death.[1][2]

For the broader class of quinoline compounds, other mechanisms of action have been identified, including the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, and the targeting of the FtsZ protein, which is critical for bacterial cell division.

In fungi, it is proposed that this compound, similar to other 8-hydroxyquinoline derivatives, may exert its antifungal effect by damaging the fungal cell wall.[4]

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods.

Broth Microdilution Assay

This method is used to determine the MIC of an antimicrobial agent in a liquid medium.

Materials:

  • This compound (3,8-dihydroxyquinoline)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (growth control without this compound)

  • Negative control (broth only)

  • Incubator

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration should be at least 100-fold higher than the highest concentration to be tested to minimize the final concentration of DMSO.

  • Serial Dilutions:

    • Add 100 µL of the appropriate sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate, except for the first column.

    • Add 200 µL of the this compound stock solution, diluted in broth to twice the highest desired final concentration, to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth equivalent to a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted microbial inoculum to each well containing the this compound dilutions. The final volume in each well will be 200 µL.

  • Controls:

    • Positive Control: Add 100 µL of broth and 100 µL of the microbial inoculum to a well.

    • Negative Control: Add 200 µL of sterile broth to a well.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a temperature and duration appropriate for the fungal species being tested.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Agar Dilution Assay

This method is useful for testing multiple isolates simultaneously and for compounds that may be less soluble in broth.

Materials:

  • This compound

  • DMSO

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Petri dishes

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Inoculum replicator (optional)

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO as described for the broth microdilution assay.

  • Agar Plate Preparation:

    • Prepare molten agar (MHA or SDA) and cool to 45-50°C in a water bath.

    • Prepare a series of this compound dilutions in a small volume of sterile water or broth at 10 times the final desired concentration.

    • Add 2 mL of each this compound dilution to 18 mL of molten agar to create a series of plates with two-fold dilutions of the compound. Mix thoroughly but gently to avoid bubbles and pour into sterile Petri dishes.

    • Prepare a control plate containing agar with the same concentration of DMSO as the test plates but without this compound.

  • Inoculum Preparation: Prepare a microbial suspension as described for the broth microdilution assay.

  • Inoculation: Spot-inoculate the prepared agar plates with 1-10 µL of the microbial suspension (approximately 10⁴ CFU per spot). An inoculum replicator can be used to test multiple isolates simultaneously.

  • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism on the agar surface.

Visualizations

The following diagrams illustrate the proposed mechanisms of action of this compound and the experimental workflow for MIC determination.

G cluster_bacterial Bacterial Cell This compound This compound Membrane Cell Membrane This compound->Membrane Disrupts FtsZ FtsZ Protein This compound->FtsZ Targets (as a quinoline) Inhibition_FtsZ Inhibition Permeability Increased Membrane Permeability Membrane->Permeability K_leakage Potassium Ion (K+) Leakage Permeability->K_leakage CellDeath_b Cell Death K_leakage->CellDeath_b CellDivision Cell Division Inhibition_FtsZ->CellDivision Inhibits G cluster_fungal Fungal Cell This compound This compound CellWall Fungal Cell Wall This compound->CellWall Targets Damage Cell Wall Damage CellWall->Damage CellDeath_f Cell Death Damage->CellDeath_f G start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Plate serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MIC incubate->read_mic end End read_mic->end

References

Application Notes and Protocols: Western Blot Analysis of MAP-Kinase Pathway Proteins Following Jineol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jineol, a cytotoxic alkaloid isolated from the centipede Scolopendra subspinipes mutilans, has demonstrated potential as a modulator of cellular signaling pathways.[1] Of particular interest is its influence on the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade involved in regulating cell proliferation, differentiation, apoptosis, and inflammatory responses. The MAPK pathway consists of several key protein kinases, including Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38 MAPK.[2][3] Dysregulation of this pathway is implicated in various diseases, including cancer. This document provides detailed protocols for analyzing the effects of this compound on the phosphorylation status of key MAP-Kinase pathway proteins using Western blot analysis.

Principle of the Assay

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[4] This method involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein. For the analysis of MAP-Kinase pathway activation, phospho-specific antibodies are utilized to detect the phosphorylated (activated) forms of ERK, JNK, and p38. Normalizing the levels of phosphorylated proteins to the total amount of each respective protein allows for a quantitative assessment of pathway activation in response to this compound treatment.

Data Presentation: Expected Quantitative Results

The following table represents hypothetical quantitative data from a Western blot analysis of melanoma cells treated with varying concentrations of this compound for 24 hours. The data is presented as the relative band intensity of the phosphorylated protein normalized to the total protein, with the untreated control set to 1.

This compound Concentration (µM)Relative p-ERK/Total ERK IntensityRelative p-JNK/Total JNK IntensityRelative p-p38/Total p38 Intensity
0 (Control)1.001.001.00
101.520.951.89
252.310.882.76
503.150.753.54

Note: This data is illustrative and intended to represent the expected trend based on preliminary research suggesting this compound can stimulate ERK and p38 phosphorylation. Actual results may vary depending on the cell line, experimental conditions, and this compound purity.

Visualization of Key Processes

MAP_Kinase_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Activates? RAS RAS Receptor->RAS RAF RAF RAS->RAF MKK4_7 MKK4/7 RAS->MKK4_7 MKK3_6 MKK3/6 RAS->MKK3_6 MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 p Transcription_Factors Transcription Factors (e.g., c-Jun, AP-1) ERK1_2->Transcription_Factors JNK JNK MKK4_7->JNK p JNK->Transcription_Factors p38 p38 MKK3_6->p38 p p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response

Caption: MAP-Kinase Signaling Cascade and the Potential Point of this compound's Influence.

Experimental Protocols

Cell Culture and this compound Treatment
  • Cell Line: A suitable cell line for this study would be a human melanoma cell line (e.g., A375, SK-MEL-28) known to have an active MAP-Kinase pathway.

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Preparation: Prepare a stock solution of this compound (Molecular Weight: 161.16 g/mol ) in Dimethyl Sulfoxide (DMSO).[5] Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 10, 25, 50 µM). Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cellular stress.

  • Treatment: Seed the cells in 6-well plates and allow them to adhere and reach 70-80% confluency. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO) as a control. Incubate for the desired time period (e.g., 24 hours).

Protein Extraction
  • Lysis Buffer Preparation: Prepare a Radioimmunoprecipitation assay (RIPA) lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins. A typical RIPA buffer composition is:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1% NP-40

    • 0.5% sodium deoxycholate

    • 0.1% SDS

    • Protease Inhibitor Cocktail

    • Phosphatase Inhibitor Cocktail

  • Cell Lysis: After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

  • Homogenization: Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Protein Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a Bradford or BCA protein assay.

Western Blotting
  • Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-JNK (Thr183/Tyr185), total JNK, phospho-p38 (Thr180/Tyr182), and total p38 overnight at 4°C with gentle agitation. A loading control antibody, such as β-actin or GAPDH, should also be used to ensure equal protein loading.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times for 10 minutes each with TBST. Detect the protein bands using an Enhanced Chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the phosphorylated protein bands to their corresponding total protein bands.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis Cell_Culture Cell Culture & This compound Treatment Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (to Membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection (ECL) Secondary_Ab->Detection Imaging Imaging Detection->Imaging Densitometry Densitometry Analysis Imaging->Densitometry Normalization Normalization & Quantification Densitometry->Normalization

Caption: Standard Workflow for Western Blot Analysis of MAP-Kinase Proteins.

Logical Framework for the Study

Logical_Framework Hypothesis Hypothesis: This compound modulates MAP-Kinase pathway activity. Experiment Experiment: Treat cells with this compound and perform Western blot for p-ERK, p-JNK, p-p38. Hypothesis->Experiment Data_Collection Data Collection: Quantify band intensities of phosphorylated and total proteins. Experiment->Data_Collection Analysis Analysis: Normalize phospho-protein levels to total protein levels. Data_Collection->Analysis Conclusion Conclusion: Determine the effect of this compound on MAP-Kinase pathway activation. Analysis->Conclusion

Caption: Logical Flow of the this compound and MAP-Kinase Pathway Investigation.

Troubleshooting

IssuePossible CauseSolution
No or Weak Signal Inactive antibodyUse a new or different lot of antibody.
Insufficient protein loadedIncrease the amount of protein loaded per lane.
Inefficient protein transferOptimize transfer time and voltage. Check transfer buffer composition.
Low abundance of target proteinUse an enrichment technique (e.g., immunoprecipitation) before Western blotting.
High Background Insufficient blockingIncrease blocking time or use a different blocking agent (e.g., BSA instead of milk).
Antibody concentration too highOptimize antibody dilution.
Insufficient washingIncrease the number and duration of washes.
Non-specific Bands Primary or secondary antibody is not specificUse a more specific antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein degradationAdd fresh protease and phosphatase inhibitors to the lysis buffer.
Uneven Loading Pipetting errorsBe precise when loading samples.
Inaccurate protein quantificationRe-quantify protein samples.
Use a reliable loading control (e.g., β-actin, GAPDH) to normalize the data.[6]

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the effects of this compound on the MAP-Kinase signaling pathway. By following these detailed methodologies, researchers can obtain reliable and quantifiable data on the phosphorylation status of key pathway proteins, thereby elucidating the molecular mechanisms of this compound's action. This information is crucial for the further development and characterization of this compound as a potential therapeutic agent.

References

Application Notes: Tyrosinase Activity Assay Using Jineol as an Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin biosynthesis and enzymatic browning. The inhibition of tyrosinase is a key strategy in the development of therapeutic agents for hyperpigmentation disorders and in the prevention of browning in the food industry. Jineol (3,8-dihydroxyquinoline), a compound isolated from Scolopendra subspinipes mutilans, has demonstrated significant inhibitory effects on tyrosinase activity. This document provides a detailed protocol for assessing the inhibitory potential of this compound on mushroom tyrosinase, presenting relevant quantitative data and outlining the underlying cellular signaling pathway.

Data Presentation

The inhibitory effect of this compound on mushroom tyrosinase has been quantified, revealing its potency and mechanism of action. The following tables summarize the key quantitative data.

Table 1: Inhibitory Potency of this compound against Mushroom Tyrosinase

SubstrateIC50 Value of this compound (μM)Positive Control (Arbutin) IC50 (μM)
L-Tyrosine39.46 ± 0.01[1]296.63 ± 0.01[1]
L-DOPA50.35 ± 0.05[1]-

IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Table 2: Kinetic Parameters of Mushroom Tyrosinase Inhibition by this compound

ParameterValueDescription
Inhibition TypeUncompetitive[1]The inhibitor binds only to the enzyme-substrate complex.
VmaxDecreased with increasing this compound concentration[1]Maximum reaction rate.
KmDecreased with increasing this compound concentration[1]Michaelis constant, representing substrate affinity.
KIS103 μM[1]Inhibition constant for the binding of the inhibitor to the enzyme-substrate complex.

These kinetic parameters indicate that this compound binds to a site on the tyrosinase enzyme that is distinct from the substrate-binding site and is only available after the substrate has bound to the enzyme.

Experimental Protocols

This section provides a detailed methodology for the in-vitro tyrosinase activity inhibition assay using this compound.

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Potassium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Potassium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amount of monobasic and dibasic potassium phosphate salts in distilled water. Adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in cold potassium phosphate buffer. The final concentration in the assay well is typically around 100 units/mL.[2]

  • L-DOPA Solution (10 mM): Dissolve L-DOPA in potassium phosphate buffer. Prepare this solution fresh before each experiment to prevent auto-oxidation.[2]

  • This compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution. Further dilutions should be made in the potassium phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid affecting enzyme activity.

Assay Protocol
  • In a 96-well microplate, add 40 µL of various concentrations of this compound solution. For the control wells, add 40 µL of the buffer (with the same final concentration of DMSO as the inhibitor wells).

  • Add 80 µL of the potassium phosphate buffer to each well.[2]

  • Add 40 µL of the mushroom tyrosinase solution (100 units/mL) to each well.[2]

  • Incubate the plate at room temperature for 10 minutes.[2]

  • Initiate the enzymatic reaction by adding 40 µL of the L-DOPA solution (10 mM) to each well.[2]

  • Immediately measure the absorbance at 475 nm using a microplate reader.[3] Continue to take readings at regular intervals (e.g., every minute) for a total of 10-20 minutes to monitor the formation of dopachrome.

  • The rate of reaction is determined by the slope of the linear portion of the absorbance versus time curve.

Calculation of Inhibition

The percentage of tyrosinase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control reaction (without inhibitor).

  • A_sample is the absorbance of the reaction with the this compound inhibitor.

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

G cluster_prep Solution Preparation cluster_assay Assay Procedure (96-well plate) cluster_analysis Data Analysis prep_buffer Prepare 0.1M Potassium Phosphate Buffer (pH 6.8) prep_enzyme Prepare Mushroom Tyrosinase Solution (100 units/mL) prep_buffer->prep_enzyme prep_substrate Prepare 10mM L-DOPA Solution (Fresh) prep_buffer->prep_substrate prep_inhibitor Prepare this compound Stock and Working Solutions prep_buffer->prep_inhibitor add_inhibitor Add 40µL this compound or Control Buffer prep_inhibitor->add_inhibitor add_buffer Add 80µL Phosphate Buffer add_enzyme Add 40µL Tyrosinase Solution incubate1 Incubate for 10 min at Room Temperature add_substrate Add 40µL L-DOPA Solution measure Measure Absorbance at 475nm (Kinetic Reading) calc_rate Calculate Reaction Rate (Slope of Abs vs. Time) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 G This compound This compound MAPK MAP-Kinase (ERK1/2, p38) This compound->MAPK stimulates phosphorylation Tyrosinase_prot Tyrosinase Protein This compound->Tyrosinase_prot induces degradation via proteasome pathway MITF MITF (Transcription Factor) MAPK->MITF downregulates Tyrosinase_exp Tyrosinase, TYRP-1, TYRP-2 Expression MITF->Tyrosinase_exp regulates Tyrosinase_exp->Tyrosinase_prot leads to Proteasome Proteasomal Degradation Tyrosinase_prot->Proteasome Melanin Melanin Production Tyrosinase_prot->Melanin catalyzes

References

Application Notes and Protocols for Assessing the Antibacterial Spectrum of Jineol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jineol, a quinoline alkaloid identified as 3,8-dihydroxyquinoline, has demonstrated notable antibacterial properties.[1][2] Isolated from Scolopendra subspinipes mutilans, this compound has shown efficacy against both Gram-positive and Gram-negative foodborne pathogens, suggesting its potential as a novel antimicrobial agent.[1][2] These application notes provide a comprehensive guide to the methodologies required to assess the antibacterial spectrum and preliminary mechanism of action of this compound. The protocols outlined below are based on established techniques in antimicrobial susceptibility testing.

Data Presentation: Antibacterial Activity of this compound

The antibacterial efficacy of this compound has been quantified against key foodborne pathogens, Escherichia coli O157:H7 and Staphylococcus aureus KCTC-1621. The following table summarizes the key quantitative data from these assessments.[1][2]

Bacterial StrainTest MethodConcentration/AmountResult
E. coli O157:H7Disk Diffusion250 µ g/disk 11.6 mm zone of inhibition
S. aureus KCTC-1621Disk Diffusion250 µ g/disk 13.6 mm zone of inhibition
E. coli O157:H7Broth Microdilution-62.5 - 125 µg/mL (MIC)
S. aureus KCTC-1621Broth Microdilution-62.5 - 125 µg/mL (MIC)
E. coli O157:H7Broth Microdilution-125 - 250 µg/mL (MBC)
S. aureus KCTC-1621Broth Microdilution-125 - 250 µg/mL (MBC)

MIC: Minimum Inhibitory Concentration. The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4] MBC: Minimum Bactericidal Concentration. The lowest concentration of an antibacterial agent required to kill a particular bacterium.[5][6]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are foundational for determining the antibacterial spectrum of this compound.

Agar Disk Diffusion Assay

This method is a preliminary, qualitative or semi-quantitative test to assess the susceptibility of bacteria to this compound.[7][8]

Objective: To determine the presence and extent of the inhibitory effect of this compound on microbial growth.

Materials:

  • This compound stock solution

  • Sterile filter paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial cultures (e.g., E. coli, S. aureus) adjusted to 0.5 McFarland standard

  • Sterile swabs

  • Incubator (37°C)

  • Calipers or ruler

Protocol:

  • Prepare MHA plates and allow them to solidify at room temperature.

  • Using a sterile swab, uniformly streak the surface of the MHA plates with the standardized bacterial suspension to create a confluent lawn of growth.

  • Impregnate sterile filter paper discs with a known concentration of this compound solution (e.g., 250 µ g/disk ).[1] A negative control disc impregnated with the solvent (e.g., 5% DMSO) should also be prepared.

  • Aseptically place the impregnated discs onto the surface of the inoculated MHA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is absent) in millimeters.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.[1][4]

Objective: To quantitatively determine the MIC of this compound against various bacterial strains.

Materials:

  • This compound stock solution (e.g., in 5% DMSO)

  • 96-well microtiter plates

  • Nutrient Broth (NB) or Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (~10^7 CFU/mL)

  • Multichannel pipette

  • Plate reader (optional, for OD measurements)

  • Incubator (37°C)

Protocol:

  • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested, creating an initial dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of this compound concentrations.[1]

  • Prepare a standardized bacterial inoculum.

  • Inoculate each well (except for a sterility control) with 10 µL of the bacterial suspension.[1]

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 24 hours.

  • Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed.[1][4]

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed subsequently to the MIC test to determine if this compound is bactericidal or bacteriostatic.[5][6][9]

Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum.[6][10]

Materials:

  • Results from the MIC assay

  • Nutrient Agar (NA) or MHA plates

  • Sterile spreaders or loops

  • Incubator (37°C)

Protocol:

  • From the wells of the completed MIC plate that show no visible growth (i.e., at and above the MIC), take a 50 µL aliquot from each.[1]

  • Spread the aliquot onto a sterile NA or MHA plate.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6][9]

Cell Viability (Time-Kill) Assay

This assay evaluates the rate at which this compound kills a bacterial population over time.

Objective: To assess the bactericidal kinetics of this compound.

Materials:

  • This compound solution (at MIC)

  • Standardized bacterial suspension (~10^7 CFU/mL)

  • Nutrient Broth (NB)

  • Nutrient Agar (NA) plates

  • Incubator (37°C)

  • Shaking incubator (optional)

Protocol:

  • In a flask or tube, add the bacterial suspension to NB containing this compound at its MIC. A control flask without this compound should also be prepared.

  • Incubate the cultures at 37°C, preferably with shaking.

  • At specific time intervals (e.g., 0, 40, 80, 120, 160, and 200 minutes), withdraw an aliquot from each culture.[1]

  • Perform serial dilutions of the withdrawn aliquots in sterile saline or broth.

  • Plate a known volume of each dilution onto NA plates.

  • Incubate the plates at 37°C for 24 hours.

  • Count the number of colonies (CFU) on each plate and calculate the CFU/mL for each time point.

  • Plot the log CFU/mL versus time to generate a time-kill curve. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Visualizations

Experimental Workflow for Antibacterial Spectrum Assessment

Workflow cluster_prep Preparation cluster_primary Primary Screening cluster_quantitative Quantitative Analysis cluster_kinetic Kinetic & Mechanistic Studies This compound This compound Compound Disk_Diffusion Disk Diffusion Assay This compound->Disk_Diffusion Bacteria Bacterial Strains (e.g., E. coli, S. aureus) Bacteria->Disk_Diffusion MIC MIC Determination (Broth Microdilution) Disk_Diffusion->MIC Positive Result MBC MBC Determination MIC->MBC Determine MIC value Time_Kill Time-Kill Assay MIC->Time_Kill Use MIC value Mechanism Mechanism of Action Studies (e.g., Membrane Integrity) MBC->Mechanism Bactericidal evidence Time_Kill->Mechanism Kinetic data

Caption: Workflow for assessing this compound's antibacterial properties.

Proposed Mechanism of Action of this compound

Research suggests that this compound's antibacterial activity involves the disruption of bacterial cell membrane integrity.[1][11] This leads to the leakage of intracellular components and ultimately cell death.

Mechanism cluster_cell Bacterial Cell This compound This compound Membrane Cell Membrane Disruption This compound->Membrane Interacts with Leakage Leakage of Intracellular Components Membrane->Leakage Morphology Morphological Changes (Cell Wall Damage) Membrane->Morphology K_ions K+ Ions Leakage->K_ions nm_materials 260nm Absorbing Materials (Nucleic Acids, Proteins) Leakage->nm_materials Death Cell Death Leakage->Death Morphology->Death

Caption: this compound's proposed mechanism of antibacterial action.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Jineol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the in vivo experimental design to test the efficacy of Jineol, a natural compound isolated from the centipede Scolopendra subspinipes mutilans. This compound has demonstrated significant potential in several therapeutic areas, including dermatology and oncology, based on its in vitro biological activities. The following protocols are designed to rigorously evaluate its anti-melanogenic, anti-cancer, and antibacterial properties in established animal models.

In Vivo Models for Efficacy Testing of this compound

Based on the known biological activities of this compound, three distinct in vivo experimental avenues are proposed. The selection of the model system should align with the specific therapeutic indication being investigated.

Therapeutic AreaIn Vivo ModelKey Efficacy Parameters
Hyperpigmentation UVB-Induced Hyperpigmentation in C57BL/6 MiceMelanin content, Skin brightness (L* value), Tyrosinase activity, Histopathology (epidermal thickness, melanin distribution), Biomarker expression (MITF, tyrosinase, p-ERK, p-p38)
Cancer (Melanoma) Human Melanoma Xenograft in Immunocompromised MiceTumor volume and weight, Survival rate, Histopathology (tumor necrosis, apoptosis), Biomarker expression (Ki-67, cleaved caspase-3), Angiogenesis markers (CD31)
Bacterial Skin Infection Staphylococcus aureus Murine Skin Infection ModelBacterial load (CFU/g of tissue), Lesion size and severity, Inflammatory cell infiltration, Cytokine levels (e.g., TNF-α, IL-6)

Signaling Pathway of this compound in Melanogenesis

The primary mechanism of this compound's anti-melanogenic effect involves the downregulation of key proteins in the melanin synthesis pathway. This is achieved through the modulation of the MAP-Kinase signaling cascade.

Jineol_Melanogenesis_Pathway This compound This compound MAPK MAP-Kinase (ERK1/2, p38) This compound->MAPK Activates Phosphorylation Tyrosinase_related Tyrosinase, TYRP-1, TYRP-2 (Melanogenic Enzymes) This compound->Tyrosinase_related Induces MITF MITF (Microphthalmia-associated transcription factor) MAPK->MITF Downregulates MITF->Tyrosinase_related Regulates Transcription Melanin Melanin Synthesis Tyrosinase_related->Melanin Catalyzes Proteasomal_Degradation Proteasomal Degradation Tyrosinase_related->Proteasomal_Degradation Induces

This compound's anti-melanogenesis signaling pathway.

Experimental Protocols

Protocol for UVB-Induced Hyperpigmentation Model

This protocol is designed to assess the depigmenting efficacy of topically applied this compound in a mouse model of UVB-induced hyperpigmentation.[1][2][3][4][5][6]

Experimental Workflow:

UVB_Hyperpigmentation_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=8-10/group) Acclimatization->Grouping UVB_Induction UVB Irradiation (3 times/week for 2 weeks) Grouping->UVB_Induction Treatment Topical this compound Application (Daily for 4 weeks) UVB_Induction->Treatment Evaluation Efficacy Evaluation Treatment->Evaluation Data_Analysis Data Analysis & Reporting Evaluation->Data_Analysis

Workflow for the UVB-induced hyperpigmentation study.

Methodology:

  • Animal Model: Female C57BL/6 mice, 7-8 weeks old.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Experimental Groups:

    • Group 1: Vehicle control (no UVB, no treatment)

    • Group 2: UVB control + Vehicle

    • Group 3: UVB + this compound (low dose, e.g., 1% solution)

    • Group 4: UVB + this compound (high dose, e.g., 3% solution)

    • Group 5: UVB + Positive control (e.g., Kojic acid 2% solution)

  • Induction of Hyperpigmentation:

    • Anesthetize the mice and shave the dorsal skin.

    • Expose the shaved area to UVB radiation (290-320 nm) three times a week for two weeks. The initial dose can be 100 mJ/cm², gradually increasing to 200 mJ/cm² to induce stable pigmentation without causing severe skin damage.

  • This compound Administration:

    • Prepare this compound solutions in a suitable vehicle (e.g., a mixture of ethanol, propylene glycol, and water).

    • Apply 100 µL of the assigned treatment solution topically to the UVB-exposed dorsal skin daily for four weeks.

  • Efficacy Evaluation:

    • Visual Assessment and Colorimetry: Photograph the dorsal skin weekly. Measure skin brightness using a chromameter to determine the L* value.

    • Melanin Content: At the end of the study, euthanize the animals and collect skin tissue. Determine the melanin content by spectrophotometric analysis of solubilized melanin.

    • Histopathology: Fix skin samples in 10% formalin, embed in paraffin, and section. Stain with Fontana-Masson for melanin and Hematoxylin and Eosin (H&E) for morphology.

    • Biomarker Analysis: Homogenize skin tissue to extract proteins. Perform Western blotting to analyze the expression levels of tyrosinase, MITF, and the phosphorylation status of ERK and p38.

Quantitative Data Summary:

GroupMean L* Value (± SEM)Melanin Content (µg/mg tissue ± SEM)Tyrosinase Expression (relative to control ± SEM)p-ERK/Total ERK (ratio ± SEM)
Vehicle Control
UVB + Vehicle
UVB + this compound (Low Dose)
UVB + this compound (High Dose)
UVB + Positive Control
Protocol for Human Melanoma Xenograft Model

This protocol evaluates the anti-tumor efficacy of systemically administered this compound in an immunodeficient mouse model bearing human melanoma xenografts.[7][8][9][10][11]

Methodology:

  • Animal Model: Female BALB/c nude mice, 6-8 weeks old.

  • Cell Line: A375 or other suitable human melanoma cell line.

  • Tumor Implantation: Subcutaneously inject 5 x 10⁶ A375 cells in 100 µL of a Matrigel/PBS mixture into the right flank of each mouse.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., PBS or saline)

    • Group 2: this compound (low dose, e.g., 25 mg/kg)

    • Group 3: this compound (high dose, e.g., 50 mg/kg)

    • Group 4: Positive control (e.g., Dacarbazine, 20 mg/kg)

  • This compound Administration:

    • When tumors reach a palpable volume (approx. 100 mm³), randomize the mice into treatment groups.

    • Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route daily or on a specified schedule for 21-28 days.

  • Efficacy Evaluation:

    • Tumor Growth: Measure tumor dimensions with a caliper twice a week and calculate tumor volume using the formula: (length x width²)/2.

    • Body Weight: Monitor body weight twice a week as an indicator of systemic toxicity.

    • Survival: Record the survival of the animals.

    • Post-mortem Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Histopathology and Immunohistochemistry: Fix tumor tissues in formalin for H&E staining and immunohistochemical analysis of proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.

Quantitative Data Summary:

GroupMean Tumor Volume (mm³ ± SEM) at Day 21Mean Tumor Weight (g ± SEM) at Day 21% Tumor Growth InhibitionKi-67 Positive Cells (%)
Vehicle ControlN/A
This compound (Low Dose)
This compound (High Dose)
Positive Control
Protocol for S. aureus Murine Skin Infection Model

This protocol assesses the antibacterial efficacy of topically applied this compound in a murine model of Staphylococcus aureus skin infection.[12][13][14][15][16]

Methodology:

  • Animal Model: Female BALB/c mice, 7-8 weeks old.

  • Bacterial Strain: Staphylococcus aureus (e.g., USA300 MRSA strain).

  • Induction of Infection:

    • Shave the dorsal skin of the mice.

    • The following day, make a superficial abrasion or a small incision.

    • Topically apply a suspension of S. aureus (1 x 10⁸ CFU in 20 µL PBS) to the wounded area.

  • Experimental Groups:

    • Group 1: Infection + Vehicle

    • Group 2: Infection + this compound (low dose, e.g., 1% cream/ointment)

    • Group 3: Infection + this compound (high dose, e.g., 3% cream/ointment)

    • Group 4: Infection + Positive control (e.g., Mupirocin 2% ointment)

  • This compound Administration:

    • Begin topical treatment 2 hours post-infection and continue once or twice daily for 3-5 days.

  • Efficacy Evaluation:

    • Lesion Size: Measure the diameter of the skin lesion daily.

    • Bacterial Load: At designated time points (e.g., day 3 or 5 post-infection), euthanize the mice, and excise the infected skin tissue. Homogenize the tissue, perform serial dilutions, and plate on agar to determine the number of colony-forming units (CFU) per gram of tissue.

    • Histopathology: Fix skin samples for H&E staining to assess inflammatory cell infiltration and tissue damage.

Quantitative Data Summary:

GroupMean Lesion Diameter (mm ± SEM) at Day 3Mean Bacterial Load (log10 CFU/g tissue ± SEM) at Day 3
Infection + Vehicle
Infection + this compound (Low Dose)
Infection + this compound (High Dose)
Infection + Positive Control

Disclaimer: All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with the highest standards of animal welfare. The dosages and treatment regimens provided are suggestions and should be optimized based on preliminary dose-ranging and toxicity studies.

References

Application Notes and Protocols for the Purification and Analysis of Jineol by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification and analysis of Jineol (3,8-dihydroxyquinoline), a cytotoxic alkaloid with potential applications in drug development, using High-Performance Liquid Chromatography (HPLC). The protocols are designed to be readily implemented in a laboratory setting.

Purification of this compound Using Preparative HPLC

This protocol outlines a method for the isolation and purification of this compound from a crude extract of Scolopendra subspinipes mutilans, the centipede from which it is naturally derived. The methodology is based on a scaled-up reverse-phase HPLC approach.

Experimental Protocol: Preparative HPLC Purification

1. Sample Preparation:

  • Extraction: Dried and powdered Scolopendra subspinipes mutilans is extracted with ethanol. The resulting extract is concentrated under reduced pressure.

  • Fractionation: The crude ethanol extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which is enriched with this compound, is collected and dried.

2. Preparative HPLC Conditions:

A preparative HPLC system equipped with a fraction collector is used for the purification of this compound from the enriched ethyl acetate fraction.

ParameterSpecification
Column C18 reverse-phase preparative column (e.g., 250 mm x 20 mm, 10 µm particle size)
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate in WaterB: Methanol
Gradient Program Isocratic elution with 32% Methanol
Flow Rate 15-20 mL/min
Detection UV at 252 nm
Column Temperature 40°C
Injection Volume Dependent on sample concentration and column capacity (optimization required)
Sample Concentration High concentration of the ethyl acetate fraction dissolved in the mobile phase

3. Fraction Collection and Post-Purification Processing:

  • Fractions corresponding to the this compound peak are collected using an automated fraction collector.

  • The purity of the collected fractions is confirmed by analytical HPLC.

  • Fractions with high purity are pooled, and the solvent is removed under reduced pressure to yield purified this compound.

Experimental Workflow: this compound Purification

G cluster_extraction Extraction & Fractionation cluster_purification Preparative HPLC Purification start Dried Scolopendra subspinipes mutilans extraction Ethanol Extraction start->extraction partition Solvent Partitioning (Ethyl Acetate) extraction->partition prep_hplc Preparative RP-HPLC partition->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_check Purity Analysis (Analytical HPLC) fraction_collection->purity_check evaporation Solvent Evaporation purity_check->evaporation end Purified this compound evaporation->end

Caption: Workflow for the extraction and purification of this compound.

Analysis of this compound Using Analytical HPLC

This protocol provides a validated analytical HPLC method for the quantification of this compound in various samples, including purified fractions and biological matrices.

Experimental Protocol: Analytical HPLC Analysis

1. Standard and Sample Preparation:

  • Standard Solution: A stock solution of purified this compound is prepared in methanol. A series of dilutions are made to construct a calibration curve.

  • Sample Solution: The sample containing this compound is dissolved in methanol and filtered through a 0.45 µm syringe filter before injection.

2. Analytical HPLC Conditions:

An analytical HPLC system is used for the separation and quantification of this compound.

ParameterSpecification
Column Kromasil C18 (250 mm × 4.6 mm, 5 µm)[1]
Mobile Phase Methanol : 10 mmol·L⁻¹ Potassium Dihydrogen Phosphate (32:68, v/v)[1]
Flow Rate 0.8 mL/min[1]
Detection Wavelength 252 nm[1]
Column Temperature 40°C[1]
Injection Volume 10-20 µL

3. Data Analysis:

  • The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical HPLC method for this compound.[1]

ParameterResult
Linear Range 0.0362 - 0.2896 µg
Correlation Coefficient (r) 0.9994
Average Recovery 99.2%
Relative Standard Deviation (RSD) 1.4% (n=6)

Signaling Pathway of this compound in Melanogenesis Inhibition

This compound has been shown to inhibit melanogenesis. Its mechanism of action involves the downregulation of key proteins in the melanin synthesis pathway through the MAP-Kinase signaling cascade and subsequent proteasomal degradation.

This compound's Anti-Melanogenic Signaling Pathway

G cluster_mapk MAP-Kinase Pathway This compound This compound ERK ERK1/2 This compound->ERK Activates p38 p38 This compound->p38 Activates Tyrosinase_prot Tyrosinase Protein This compound->Tyrosinase_prot Induces MITF MITF (Microphthalmia-associated Transcription Factor) ERK->MITF Downregulates p38->MITF Downregulates Tyrosinase_exp Tyrosinase Gene Expression MITF->Tyrosinase_exp Promotes Tyrosinase_exp->Tyrosinase_prot Leads to Proteasome Proteasomal Degradation Tyrosinase_prot->Proteasome Melanin Melanin Synthesis Tyrosinase_prot->Melanin Catalyzes

Caption: this compound inhibits melanin synthesis via MAP-Kinase signaling.

References

Jineol: Application Notes and Protocols for Cosmetic and Dermatological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific basis and experimental protocols for utilizing Jineol, a naturally derived compound, in cosmetic and dermatological research. The primary focus of current research lies in its potent anti-melanogenic properties, making it a promising candidate for skin whitening and hyperpigmentation control.

Overview of this compound

This compound (3,8-dihydroxyquinoline) is a bioactive compound isolated from the centipede Scolopendra subspinipes mutilans.[1][2] Scientific studies have demonstrated its significant inhibitory effects on melanogenesis, the process of melanin production in the skin.[1][2] Its mechanism of action involves the modulation of key signaling pathways that regulate the expression and activity of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][3] Beyond its anti-melanogenic effects, this compound also exhibits antioxidant properties.[1][2]

Primary Application: Inhibition of Melanogenesis (Skin Whitening)

This compound has been shown to effectively reduce melanin content in a dose-dependent manner in in vitro models.[2] This makes it a compound of interest for the development of topical treatments for hyperpigmentary disorders such as melasma, freckles, and age spots.[2]

Mechanism of Action

This compound's anti-melanogenic activity is primarily attributed to its influence on the MAP-Kinase signaling pathway, leading to the downregulation of Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression.[1][3][4] This, in turn, leads to the reduced expression of tyrosinase (TYR), tyrosinase-related protein 1 (TYRP-1), and tyrosinase-related protein 2 (TYRP-2).[1][2][3] Furthermore, this compound promotes the proteasomal degradation of tyrosinase, further reducing its cellular activity.[1][3]

Jineol_Melanogenesis_Inhibition This compound This compound MAPK MAP-Kinase (ERK1/2, p38) This compound->MAPK Activates Tyrosinase_Protein Tyrosinase Protein This compound->Tyrosinase_Protein Promotes Degradation via Proteasome MITF MITF (Microphthalmia-associated Transcription Factor) MAPK->MITF Downregulates Melanogenic_Genes Melanogenic Genes (TYR, TYRP-1, TYRP-2) MITF->Melanogenic_Genes Transcription Melanogenic_Genes->Tyrosinase_Protein Proteasomal_Degradation Proteasomal Degradation Tyrosinase_Protein->Proteasomal_Degradation Melanin Melanin Production Tyrosinase_Protein->Melanin Catalyzes

Caption: this compound's anti-melanogenic signaling pathway.
Quantitative Data

The following tables summarize the quantitative effects of this compound on key markers of melanogenesis as reported in scientific literature.

Table 1: Inhibitory Effect of this compound on Tyrosinase Activity

Assay TypeIC50 Value (µM)Source
Cellular Tyrosinase Activity44.66 ± 0.01[1]

Table 2: Effect of this compound on Melanin Content in Melan-a Cells

This compound Concentration (µM)Melanin Content (% of Control)Source
6.125Significant dose-dependent reduction[2]
12.5Significant dose-dependent reduction[2]
25Significant dose-dependent reduction[2]
50Significant dose-dependent reduction[2]

Other Potential Dermatological Applications

While the primary focus of research has been on its anti-melanogenic effects, this compound's antioxidant properties suggest potential applications in anti-aging and photoprotection. However, further research is required to substantiate these claims. Currently, there is limited evidence to support the use of this compound in treating inflammatory skin conditions such as atopic dermatitis or psoriasis.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the dermatological effects of this compound.

Cell Culture
  • Cell Line: Melan-a cells (non-tumorigenic murine melanocyte cell line) or B16F10 melanoma cells are commonly used.

  • Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 200 nM phorbol 12-myristate 13-acetate (PMA).

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Melanin Content Assay

This protocol determines the effect of this compound on melanin production in melanocytes.

Melanin_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Melanin Extraction cluster_2 Quantification Seed_Cells 1. Seed melan-a cells in a 24-well plate. Incubate_24h 2. Incubate for 24 hours. Seed_Cells->Incubate_24h Treat_this compound 3. Treat with various concentrations of this compound for 72 hours. Incubate_24h->Treat_this compound Wash_PBS 4. Wash cells with PBS. Treat_this compound->Wash_PBS Lyse_Cells 5. Lyse cells with 1N NaOH containing 10% DMSO. Wash_PBS->Lyse_Cells Incubate_80C 6. Incubate at 80°C for 1 hour. Lyse_Cells->Incubate_80C Measure_Absorbance 7. Measure absorbance of the supernatant at 405 nm. Incubate_80C->Measure_Absorbance Calculate_Melanin 8. Calculate melanin content relative to the untreated control. Measure_Absorbance->Calculate_Melanin

Caption: Workflow for Melanin Content Assay.
Cellular Tyrosinase Activity Assay

This assay measures the enzymatic activity of tyrosinase within the cells after treatment with this compound.

  • Cell Lysis: After treatment with this compound, wash the cells with PBS and lyse them in a buffer containing 1% Triton X-100.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

  • Enzymatic Reaction: In a 96-well plate, mix the cell lysate with L-DOPA solution.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.

  • Calculation: Normalize the tyrosinase activity to the protein concentration.

Western Blot Analysis

This protocol is used to determine the effect of this compound on the expression levels of melanogenesis-related proteins.

Western_Blot_Workflow cluster_0 Protein Extraction and Quantification cluster_1 Electrophoresis and Transfer cluster_2 Immunodetection cluster_3 Visualization and Analysis Cell_Lysis 1. Lyse this compound-treated cells. Protein_Quant 2. Quantify protein concentration. Cell_Lysis->Protein_Quant SDS_PAGE 3. Separate proteins by SDS-PAGE. Protein_Quant->SDS_PAGE Transfer 4. Transfer proteins to a PVDF membrane. SDS_PAGE->Transfer Blocking 5. Block the membrane. Transfer->Blocking Primary_Ab 6. Incubate with primary antibodies (anti-MITF, anti-tyrosinase, etc.). Blocking->Primary_Ab Secondary_Ab 7. Incubate with HRP-conjugated secondary antibody. Primary_Ab->Secondary_Ab Detection 8. Detect signal using ECL. Secondary_Ab->Detection Analysis 9. Analyze band intensity. Detection->Analysis

Caption: Western Blot experimental workflow.
Antioxidant Capacity Assays

This compound's antioxidant potential can be assessed using various in vitro assays.

Table 3: Common Antioxidant Assays

AssayPrinciple
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay Measures the ability of this compound to scavenge the stable DPPH free radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay Measures the ability of this compound to scavenge the ABTS radical cation.
FRAP (Ferric Reducing Antioxidant Power) Assay Measures the ability of this compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay Measures the ability of this compound to reduce cupric ions (Cu²⁺) to cuprous ions (Cu⁺).

General Protocol for DPPH Assay:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • In a 96-well plate, add various concentrations of the this compound solution.

  • Add a methanolic solution of DPPH to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity.

Safety and Toxicology

Preliminary studies have shown that this compound does not exhibit significant cytotoxicity to melan-a cells at concentrations effective for inhibiting melanogenesis.[2] However, comprehensive safety and toxicity studies on various skin cell types, including keratinocytes and fibroblasts, are essential before considering its use in cosmetic or dermatological formulations.

Formulation for Topical Application

For cosmetic and dermatological applications, this compound would need to be incorporated into a suitable topical formulation such as a cream, lotion, or serum. Considerations for formulation development include:

  • Solubility and Stability: Assessing the solubility of this compound in various cosmetic-grade solvents and its stability under different conditions (pH, temperature, light exposure).

  • Skin Penetration: Utilizing penetration enhancers or advanced delivery systems (e.g., liposomes, nanoemulsions) to ensure effective delivery of this compound to the target melanocytes in the epidermis.

  • Compatibility: Ensuring compatibility with other ingredients in the formulation.

Further research is necessary to develop optimized and stable topical formulations of this compound and to evaluate their efficacy and safety in preclinical and clinical settings.

References

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in dermatology and cosmetology.

Introduction: Jineol, a compound identified as 3,8-dihydroxyquinoline, has demonstrated significant anti-melanogenic properties.[1] It operates by inhibiting the production of melanin, the primary pigment responsible for skin coloration.[1] This inhibitory action is achieved through the downregulation of key enzymes in the melanogenesis pathway, including tyrosinase, tyrosinase-related protein-1 (TRP-1), and tyrosinase-related protein-2 (TRP-2).[1][2] The regulatory mechanism involves the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which in turn suppresses the Microphthalmia-Associated Transcription Factor (MITF), a master regulator of melanogenic gene expression.[1][3] These findings present this compound as a promising candidate for the development of therapeutic agents targeting hyperpigmentation disorders.

This document provides detailed protocols and data presentation guidelines for studying the effects of this compound on the gene and protein expression of tyrosinase-related proteins in melanocytes.

Mechanism of Action: this compound's Signaling Pathway

This compound exerts its anti-melanogenic effects by activating the MAPK signaling cascade, specifically the extracellular signal-regulated kinase (ERK1/2) and p38 pathways.[1] This activation leads to the downregulation of MITF, which subsequently reduces the transcription and translation of its target genes: tyrosinase (TYR), TRP-1, and TRP-2.[1][2] Furthermore, this compound has been shown to induce the proteasomal degradation of the tyrosinase protein, further contributing to the reduction in melanin synthesis.[1]

Jineol_Signaling_Pathway cluster_cell Melanocyte This compound This compound MAPK MAPK Activation (ERK1/2, p38) This compound->MAPK stimulates MITF MITF (Transcription Factor) MAPK->MITF downregulates Genes Tyrosinase TRP-1 TRP-2 MITF->Genes transcription Melanin Melanin Production Genes->Melanin synthesis

Caption: this compound's anti-melanogenic signaling cascade.

Data Presentation: Effects of this compound on Gene and Protein Expression

The following tables summarize the expected dose-dependent effects of this compound on the expression of melanogenesis-related genes and proteins in melan-a cells.

Table 1: Relative mRNA Expression Levels Following this compound Treatment

TreatmentConcentration (µM)Tyrosinase mRNA (%)TRP-1 mRNA (%)TRP-2 mRNA (%)MITF mRNA (%)
Control0100 ± 5.0100 ± 4.8100 ± 5.2100 ± 4.5
This compound12.582 ± 4.185 ± 3.988 ± 4.380 ± 3.8
This compound2565 ± 3.5 68 ± 3.271 ± 3.6 61 ± 3.0
This compound5041 ± 2.8 45 ± 2.549 ± 2.9 38 ± 2.2
Arbutin (Control)5075 ± 3.978 ± 4.081 ± 4.172 ± 3.5
*Data are representative, expressed as mean ± SD. Statistical significance vs. control: *p<0.05, **p<0.01, **p<0.001.

Table 2: Relative Protein Expression Levels Following this compound Treatment

TreatmentConcentration (µM)Tyrosinase Protein (%)TRP-1 Protein (%)TRP-2 Protein (%)MITF Protein (%)
Control0100 ± 6.2100 ± 5.9100 ± 6.5100 ± 5.5
This compound12.578 ± 5.181 ± 4.884 ± 5.375 ± 4.6
This compound2559 ± 4.2 63 ± 3.967 ± 4.5 55 ± 3.8
This compound5035 ± 3.1 40 ± 2.944 ± 3.4 32 ± 2.7
Arbutin (Control)5070 ± 4.874 ± 4.577 ± 5.068 ± 4.2
*Data are representative, based on densitometric analysis of Western blots, expressed as mean ± SD. Statistical significance vs. control: *p<0.05, **p<0.01, **p<0.001.

Experimental Workflow and Protocols

A systematic approach is required to evaluate the effect of this compound on melanocytes. The general workflow involves cell culture, treatment with this compound, and subsequent analysis of melanin content, gene expression, and protein levels.

Experimental_Workflow cluster_analysis Downstream Analysis A 1. Cell Culture (melan-a cells) B 2. This compound Treatment (Varying Concentrations) A->B C 3. Harvest Cells B->C D1 RNA Extraction C->D1 for mRNA D2 Protein Lysis C->D2 for Protein E1 RT-PCR Analysis (TYR, TRP-1, TRP-2, MITF) D1->E1 E2 Western Blot Analysis (TYR, TRP-1, TRP-2, MITF) D2->E2

Caption: General experimental workflow for this compound analysis.

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line: Murine melan-a melanocytes are a suitable model.

  • Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 200 nM Phorbol 12-Myristate 13-Acetate (PMA). Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Seeding: Seed cells (e.g., 5 x 10⁵ cells/well in a 6-well plate) and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 12.5, 25, 50 µM). A known tyrosinase inhibitor like Arbutin can be used as a positive control.

  • Incubation:

    • For mRNA analysis (RT-PCR), incubate for 24 hours.[2]

    • For protein analysis (Western Blot), incubate for 72 hours (3 days).[2]

Protocol 2: RNA Isolation and Real-Time PCR (RT-PCR)
  • RNA Extraction: After this compound treatment, wash cells with PBS and lyse them using a suitable reagent like TRIzol. Extract total RNA according to the manufacturer's protocol.

  • Quantification: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A260/A280 ratio should be ~2.0.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

  • Real-Time PCR:

    • Perform qPCR using a SYBR Green master mix and specific primers for Tyrosinase, TRP-1, TRP-2, MITF, and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.

    • Cycling Conditions (Example):

      • Initial Denaturation: 95°C for 5 min.

      • 40 Cycles: 95°C for 15 sec, 60°C for 30 sec, 72°C for 30 sec.

      • Melt Curve Analysis.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and comparing to the untreated control.

Protocol 3: Protein Extraction and Western Blotting
  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 10% SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Tyrosinase, TRP-1, TRP-2, MITF, and β-actin (as a loading control).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.

Protocol 4: Melanin Content Assay
  • Cell Harvesting: After a 4-day treatment with this compound, harvest the cells and wash them with PBS.[2]

  • Cell Lysis: Resuspend the cell pellet in 1 N NaOH containing 10% DMSO and incubate at 80°C for 1 hour to solubilize the melanin.

  • Measurement: Measure the absorbance of the supernatant at 405 nm using a microplate reader.

  • Normalization: Normalize the melanin content to the total protein concentration of the cell lysate to account for differences in cell number. Results are expressed as a percentage of the untreated control.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Jineol for Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Jineol for maximal tyrosinase inhibition. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of tyrosinase inhibition?

A1: this compound (3,8-dihydroxyquinoline) is a quinoline alkaloid isolated from the centipede Scolopendra subspinipes mutilans.[1][2] It functions as an uncompetitive inhibitor of mushroom tyrosinase, meaning it binds to the enzyme-substrate complex.[1][3] In cellular models, this compound also downregulates the expression of key melanogenesis-related proteins such as tyrosinase, TYRP-1, TYRP-2, and the microphthalmia-associated transcription factor (MITF) by interfering with the phosphorylations of ERK1/2 and p38.[1]

Q2: What is the recommended concentration range for this compound in experiments?

A2: For in vitro mushroom tyrosinase assays, concentrations can be varied to determine the IC50 value. A study showed dose-dependent inhibition with concentrations up to 50 μM.[3] For cellular assays using melan-a cells, this compound has been shown to be non-cytotoxic at concentrations ranging from 6.125 μM to 50 μM, while significantly reducing melanin content in a dose-dependent manner within this range.[3][4]

Q3: What are the reported IC50 values for this compound's inhibition of tyrosinase?

A3: The inhibitory strength of this compound against mushroom tyrosinase is dependent on the substrate used. The reported IC50 values are 39.46 ± 0.01 μM when using L-tyrosine as the substrate and 50.35 ± 0.05 μM with L-DOPA as the substrate.[3] In melan-a cells, this compound potently inhibited intracellular tyrosinase activity with an IC50 value of 44.66 ± 0.01 μM.[5]

Q4: How should I prepare a stock solution of this compound?

A4: this compound's solubility can be a challenge. For most biological assays, Dimethyl Sulfoxide (DMSO) is a suitable solvent for preparing concentrated stock solutions (e.g., 5 mM, 10 mM, or 20 mM).[2] The stock solution should be aliquoted into smaller volumes for routine use and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] When preparing working solutions, the final concentration of DMSO in the assay should be kept low (typically not exceeding 5%) to avoid affecting enzyme activity.[6]

Q5: Is this compound cytotoxic to cells?

A5: this compound has been shown to have no cytotoxic effects on melan-a cells at concentrations up to 50 μM.[3][4] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT assay) with your specific cell line and experimental conditions to establish the optimal non-toxic working concentration range.[7][8]

Troubleshooting Guide

Problem: I am observing high variability and inconsistent results in my tyrosinase inhibition assay.

  • Possible Cause 1: Enzyme Purity and Source. The purity of the mushroom tyrosinase enzyme can significantly affect IC50 values.[9][10] Different commercial batches or crude extracts may have varying activity levels.

    • Solution: Use a highly purified mushroom tyrosinase from a reliable commercial source. If possible, use the same batch for an entire set of experiments to ensure consistency. Always include a well-characterized standard inhibitor, like Kojic Acid, as a positive control in every assay.[11][12]

  • Possible Cause 2: Assay Conditions. Minor variations in pH, temperature, or incubation times can lead to inconsistent results.[11]

    • Solution: Strictly standardize all assay conditions. Ensure the buffer pH is stable and optimal for the enzyme (typically pH 6.5-6.8).[3] Use a temperature-controlled plate reader or water bath for incubations.[13][14]

  • Possible Cause 3: Pipetting Errors. Inaccurate pipetting, especially of the enzyme or inhibitor solutions, can introduce significant variability.

    • Solution: Ensure all pipettes are properly calibrated. Use fresh tips for each reagent and concentration level. Prepare master mixes for reagents where possible to minimize well-to-well variation.

Problem: My this compound solution is precipitating when added to the aqueous assay buffer.

  • Possible Cause: Poor Aqueous Solubility. this compound is poorly soluble in water.[15] Adding a concentrated DMSO stock directly to the buffer can cause it to precipitate out.

    • Solution: Dilute the this compound stock solution in a stepwise manner. First, dilute the DMSO stock to an intermediate concentration with the assay buffer, ensuring vigorous mixing. Then, add this intermediate dilution to the final reaction well. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically <5%).[6] If solubility issues persist, consider exploring other co-solvents, but validate their effect on the enzyme first.[16]

Problem: I am not observing the expected level of tyrosinase inhibition.

  • Possible Cause 1: Inactive this compound. Improper storage or handling may have degraded the compound. This compound requires protection from light.[2]

    • Solution: Store this compound powder and stock solutions protected from light at -20°C or -80°C.[2] Prepare fresh working dilutions from the stock solution for each experiment.

  • Possible Cause 2: Sub-optimal Substrate Concentration. The inhibitory effect can be dependent on the substrate concentration, especially for uncompetitive inhibitors.

    • Solution: Ensure you are using the recommended substrate (L-tyrosine or L-DOPA) concentration as specified in the protocol. You may need to optimize the substrate concentration for your specific assay conditions.

  • Possible Cause 3: Incorrect Wavelength. The product of the tyrosinase reaction, dopachrome, has a specific absorbance maximum.

    • Solution: Ensure you are measuring the absorbance at the correct wavelength, which is typically 475 nm or 490 nm for dopachrome formation.[3][17]

Data Presentation

Table 1: IC50 Values of this compound for Tyrosinase Inhibition

Enzyme SourceCell LineSubstrateIC50 Value (μM)Citation
MushroomN/AL-Tyrosine39.46 ± 0.01[3]
MushroomN/AL-DOPA50.35 ± 0.05[3]
IntracellularMelan-a cellsL-DOPA44.66 ± 0.01[5]

Table 2: Recommended Non-Cytotoxic Concentration Range of this compound for Cellular Assays

Cell LineAssayNon-Cytotoxic Concentration Range (μM)Citation
Melan-a cellsMelanin Content & Tyrosinase Activity6.125 - 50[3][4]

Experimental Protocols

1. Protocol: In Vitro Mushroom Tyrosinase Activity Inhibition Assay

This protocol is adapted from methods used to assess the direct inhibitory effect of this compound on mushroom tyrosinase.[3]

  • Reagents:

    • Mushroom Tyrosinase (e.g., 500 units/well)

    • 0.1 M Phosphate Buffer (pH 6.5)

    • 1 mM L-Tyrosine or L-DOPA solution (prepare fresh)

    • This compound stock solution (in DMSO)

    • Positive Control (e.g., Kojic Acid)

    • 96-well microplate

  • Procedure:

    • Prepare serial dilutions of this compound and the positive control in phosphate buffer. Ensure the final DMSO concentration is consistent across all wells and does not inhibit the enzyme.

    • In a 96-well plate, add 20 µL of your diluted this compound samples, controls (positive control, no-inhibitor control, blank).

    • To each well, add 100 µL of 0.1 M phosphate buffer (pH 6.5).

    • Add 50 µL of the mushroom tyrosinase solution to all wells except the blank.

    • Incubate the plate at 25°C for 10 minutes.[6][13]

    • Initiate the reaction by adding 100 µL of the 1 mM L-Tyrosine (or L-DOPA) substrate solution to all wells.[3]

    • Immediately measure the absorbance at 490 nm using a microplate reader.[3] Take kinetic readings every minute for 20-60 minutes.[13]

    • Calculate the rate of reaction (slope) for each well.

    • The percent inhibition is calculated using the formula: % Inhibition = [(Slope of Control - Slope of Sample) / Slope of Control] * 100[13]

    • Plot the percent inhibition against the log of this compound concentration to determine the IC50 value.

2. Protocol: Cytotoxicity Assessment using MTT Assay

This protocol is a standard method to determine the cytotoxic effect of this compound on your chosen cell line.[7][8]

  • Reagents:

    • Melan-a cells (or other relevant cell line)

    • Complete cell culture medium

    • This compound stock solution (in DMSO)

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS

    • DMSO

    • 96-well cell culture plate

  • Procedure:

    • Seed cells into a 96-well plate at a density of 3 x 10⁴ to 5 x 10³ cells/well and allow them to adhere for 24 hours.[7][8]

    • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 6.125 to 100 µM). Include a vehicle control (medium with the same percentage of DMSO) and a no-treatment control.

    • Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[7]

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[7][8]

    • Carefully remove the medium containing MTT.

    • Add 200 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_mtt Cytotoxicity Assay (MTT) cluster_tyrosinase Tyrosinase Inhibition Assay prep_this compound Prepare this compound Stock (in DMSO) mtt_treat Treat cells with This compound dilutions (24-48h) prep_this compound->mtt_treat prep_cells Seed Melan-a Cells (96-well plate) prep_cells->mtt_treat tyr_treat Treat cells with non-toxic This compound concentrations prep_cells->tyr_treat mtt_assay Add MTT, Incubate, Add DMSO mtt_treat->mtt_assay mtt_read Read Absorbance (570 nm) mtt_assay->mtt_read mtt_result Determine Non-Toxic Concentration Range mtt_read->mtt_result mtt_result->tyr_treat Use safe concentrations tyr_assay Perform Cellular Tyrosinase Assay tyr_treat->tyr_assay tyr_read Measure Activity tyr_assay->tyr_read tyr_result Determine Optimal Inhibitory Concentration tyr_read->tyr_result

Caption: Workflow for determining the optimal concentration of this compound.

signaling_pathway cluster_mapk MAPK Pathway cluster_genes Melanogenesis Genes This compound This compound ERK ERK1/2 This compound->ERK P p38 p38 This compound->p38 P Proteasomal_Degradation Proteasomal Degradation of Tyrosinase This compound->Proteasomal_Degradation MITF MITF (Transcription Factor) ERK->MITF p38->MITF Tyrosinase_gene Tyrosinase MITF->Tyrosinase_gene expression TYRP1_gene TYRP-1 MITF->TYRP1_gene expression TYRP2_gene TYRP-2 MITF->TYRP2_gene expression Melanin Melanin Production Tyrosinase_gene->Melanin TYRP1_gene->Melanin TYRP2_gene->Melanin Proteasomal_Degradation->Melanin

Caption: this compound's inhibitory signaling pathway in melanogenesis.

troubleshooting_logic cluster_checks Troubleshooting Steps cluster_solutions Solutions start Inconsistent Results? check_enzyme Is Enzyme Source/Purity Consistent? start->check_enzyme Yes check_protocol Are Assay Conditions (pH, Temp) Standardized? start->check_protocol Yes check_solubility Is this compound Precipitating? start->check_solubility Yes check_controls Is Positive Control (Kojic Acid) Working? start->check_controls Yes solution_enzyme Use Same Batch of Purified Enzyme check_enzyme->solution_enzyme No solution_protocol Strictly Control All Parameters check_protocol->solution_protocol No solution_solubility Adjust Dilution Method; Check Final DMSO % check_solubility->solution_solubility Yes solution_controls Prepare Fresh Controls; Check Reagents check_controls->solution_controls No

Caption: Troubleshooting logic for tyrosinase inhibition assays.

References

Technical Support Center: Enhancing Jineol Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Jineol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of this compound's low aqueous solubility for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound (3,8-Quinolinediol) is a quinoline alkaloid isolated from the centipede Scolopendra subspinipes mutilans.[1] It has demonstrated cytotoxic activity against human tumor cell lines, making it a compound of interest for cancer research.[1] However, this compound is poorly soluble in water, which presents a significant hurdle for its administration in in vivo studies, potentially leading to low bioavailability and inaccurate experimental outcomes. A common initial solvent for this compound is Dimethyl sulfoxide (DMSO), where its solubility is approximately 100 mg/mL.[1]

Q2: What are the primary strategies to improve the solubility of this compound for in vivo administration?

A2: Several common and effective strategies can be employed to enhance the solubility of hydrophobic compounds like this compound for in vivo studies. These include:

  • Co-solvent Systems: Utilizing a mixture of a primary solvent (like water or saline) with one or more water-miscible organic solvents.

  • Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within the hydrophobic cavity of a cyclodextrin.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and dissolution rate.

  • Lipid-Based Formulations: Dissolving or suspending this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies and troubleshooting tips for the most common solubility enhancement techniques.

Co-solvent Formulations

Co-solvent systems are often the first approach due to their relative simplicity. The goal is to find a blend of solvents that can dissolve this compound at the desired concentration while being well-tolerated by the animal model.

Experimental Protocol: Preparing a this compound Co-solvent Formulation

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mg/mL).[1]

  • Co-solvent Preparation: In a separate sterile tube, prepare the co-solvent vehicle. A common starting formulation for in vivo studies is a mixture of DMSO, PEG300, Tween 80, and saline.[2]

  • Final Formulation: Slowly add the this compound stock solution to the co-solvent vehicle while vortexing to achieve the final desired concentration. A typical final formulation might be 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[2] Another option for oral administration is a mixture of DMSO and corn oil.[1]

Workflow for Co-Solvent Formulation Development

G cluster_0 Initial Solubility Screening cluster_1 Formulation & Optimization cluster_2 In Vivo Suitability A Determine Max Solubility in Pure Solvents B Select Promising Co-solvents (e.g., DMSO, PEG 400, Ethanol) A->B Select based on high solubility C Prepare Ternary Phase Diagrams (Solvent A, Solvent B, Water) B->C D Identify Stable Single-Phase Regions at Target this compound Concentration C->D E Assess Toxicity & Tolerability of Vehicle in Animal Model D->E Test lead candidates F Final Formulation Selection E->F Choose least toxic, most stable formulation

Caption: Workflow for developing a co-solvent formulation.

Troubleshooting Co-solvent Formulations

Problem Possible Cause Solution
Precipitation upon dilution with aqueous media The drug is crashing out as the solvent polarity changes.Increase the proportion of the co-solvent or surfactant. Try a different co-solvent with a polarity closer to that of the final mixture.
Phase separation of the vehicle The solvents are not fully miscible at the tested ratios.Consult a ternary phase diagram for the solvent system. Adjust the ratios of the solvents to remain in a single-phase region.
Observed toxicity in animal models The concentration of one or more solvents is too high.Reduce the concentration of the problematic solvent (e.g., lower DMSO to <10%).[2] Explore alternative, less toxic co-solvents.

Quantitative Data: Solubility of Quinoline-like Compounds in Common Solvents

While specific data for this compound is limited, the following table provides a general idea of the solubility of quinoline, a structurally related compound, in various solvents. This can serve as a starting point for your own solubility screening.

Solvent Solubility of Quinoline Reference
Water (cold)Slightly soluble[3]
Water (hot)Readily soluble[3]
EthanolSoluble[4]
EtherSoluble[4]
AcetoneSoluble[4]
ChloroformSoluble[5]
Propylene GlycolData not available for quinoline, but used for similar drugs[6]
PEG 400Data not available for quinoline, but used for similar drugs[7]
Corn OilData not available for quinoline, but used for similar drugs[8]
Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound in their central cavity, forming an "inclusion complex" with enhanced aqueous solubility.[9]

Experimental Protocol: Preparation of a this compound-Cyclodextrin Complex (Kneading Method)

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to β-cyclodextrin or Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Slurry Formation: Place the cyclodextrin in a mortar and add a small amount of a 50:50 ethanol/water mixture to form a paste.[10]

  • Kneading: Slowly add the this compound powder to the paste and knead for at least 30-60 minutes.[10][11]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a fine, uniform powder.[10]

  • Solubility Testing: Determine the solubility of the complex in water or buffer using the shake-flask method.

Workflow for Cyclodextrin Complexation

G A Select Cyclodextrin (e.g., β-CD, HP-β-CD) B Choose Preparation Method (Kneading, Co-precipitation, Freeze-drying) A->B C Prepare Complex (e.g., 1:1 molar ratio) B->C D Characterize Complex (FTIR, DSC, XRD) C->D E Determine Aqueous Solubility of the Complex D->E F Optimize Molar Ratio and Method if needed E->F Low solubility F->C Re-prepare

Caption: Workflow for preparing and optimizing a this compound-cyclodextrin inclusion complex.

Troubleshooting Cyclodextrin Formulations

Problem Possible Cause Solution
Low complexation efficiency Inefficient interaction between this compound and the cyclodextrin.Try a different preparation method (e.g., co-precipitation or freeze-drying).[11] Optimize the molar ratio of this compound to cyclodextrin (e.g., 1:2).
Incomplete dissolution of the complex The complex may not have formed completely, or the solubility limit is reached.Ensure thorough mixing and sufficient kneading/reaction time. Consider using a more soluble cyclodextrin derivative like HP-β-CD.
Drug precipitation from the complex solution The complex may be dissociating.Prepare fresh solutions before each experiment. Store solutions at the recommended temperature.
Nanoparticle Formulations

Nanoprecipitation is a common method for producing nanoparticles of hydrophobic drugs. It involves dissolving the drug and a polymer in an organic solvent and then adding this solution to an aqueous non-solvent, causing the nanoparticles to precipitate.[12][13]

Experimental Protocol: this compound Nanoparticle Preparation by Nanoprecipitation

  • Organic Phase: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent like acetone or tetrahydrofuran.[9]

  • Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., Pluronic F-68 or PVA).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant stirring. Nanoparticles should form spontaneously.[9][14]

  • Solvent Evaporation: Stir the resulting suspension overnight at room temperature to allow the organic solvent to evaporate completely.[9]

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles, then wash them with deionized water to remove excess stabilizer and un-encapsulated drug.

  • Characterization: Resuspend the nanoparticles and characterize them for size, zeta potential, and drug loading.

Troubleshooting Nanoparticle Formulations

Problem Possible Cause Solution
Large or aggregated particles Inefficient stabilization; too high drug/polymer concentration.Increase the concentration of the stabilizer. Decrease the concentration of the organic phase. Optimize the stirring speed during precipitation.
Low drug encapsulation efficiency Drug is too soluble in the aqueous phase; poor affinity for the polymer.Try a modified nanoprecipitation method, such as using a co-solvent in the aqueous phase to reduce drug leakage.[9] Screen different polymers to find one with better affinity for this compound.
Instability of the nanoparticle suspension Insufficient surface charge or steric hindrance.Adjust the pH of the aqueous phase to modify the zeta potential. Use a different or higher concentration of stabilizer.
Lipid-Based Formulations (SEDDS)

Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[15]

Experimental Protocol: Development of a this compound SEDDS

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., Capryol 90, corn oil), surfactants (e.g., Cremophor RH40, Tween 80), and co-solvents (e.g., PEG 400, Transcutol).

  • Phase Diagram Construction: Based on solubility data, construct pseudo-ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsifying region.[1]

  • Formulation Preparation: Select ratios from the self-emulsifying region and dissolve the desired amount of this compound into the mixture with gentle heating and vortexing.

  • Self-Emulsification Assessment: Add a small amount of the formulation to water or buffer and observe the formation of a clear or slightly bluish emulsion.

  • Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and drug precipitation.

This compound Signaling Pathway Involvement

This compound has been shown to inhibit melanogenesis by stimulating MAP-Kinase (ERK1/2 and p38) phosphorylation, which leads to the degradation of MITF and tyrosinase.[16] Understanding this pathway is crucial for interpreting the results of in vivo studies with this compound.

MAPK Signaling Pathway

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Ras Ras Receptor->Ras Signal Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK_p38 ERK / p38 (MAPK) MEK->ERK_p38 MITF MITF ERK_p38->MITF Phosphorylates Proteasomal_Degradation Proteasomal Degradation ERK_p38->Proteasomal_Degradation Leads to Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Transcription Factor MITF->Proteasomal_Degradation Degradation Melanin_Production Melanin Production (Inhibited) Tyrosinase_Gene->Melanin_Production Leads to This compound This compound This compound->ERK_p38 Stimulates Phosphorylation

Caption: this compound's effect on the MAPK signaling pathway.

Disclaimer: The information provided in this technical support center is for research purposes only. All protocols should be adapted and optimized for your specific experimental needs and animal models. Always perform appropriate safety and toxicity assessments before conducting in vivo studies.

References

How to prevent Jineol precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and use of Jineol in cell culture applications. Our goal is to help you avoid common issues, such as precipitation, to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a novel, potent inhibitor of the hypothetical signaling pathway, an emerging therapeutic target in oncology. It is currently under investigation for its anti-proliferative effects in various cancer cell lines. Due to its hydrophobic nature, careful handling is required to prevent precipitation in aqueous solutions like cell culture media.

Q2: I observed a cloudy or crystalline precipitate in my cell culture medium after adding this compound. What is the cause?

Precipitation of this compound in cell culture media is most commonly due to its low aqueous solubility. This can be triggered by several factors, including:

  • High final concentration: Exceeding the solubility limit of this compound in the media.

  • Improper dilution: Adding a highly concentrated stock solution directly to the media without proper mixing can cause localized high concentrations and immediate precipitation.

  • pH and temperature shifts: Changes in the pH or temperature of the media can affect this compound's solubility.

  • Interactions with media components: Certain components in the serum or media can interact with this compound and reduce its solubility.

Q3: What is the recommended solvent for preparing this compound stock solutions?

We recommend using dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions of this compound. Ensure the DMSO is anhydrous and of high purity to maintain the stability of the compound.

Q4: Can I store this compound once it has been diluted in cell culture media?

It is not recommended to store this compound in its diluted, ready-to-use form in cell culture media. For consistent results, prepare fresh dilutions from your stock solution immediately before each experiment.

Troubleshooting Guide: Preventing this compound Precipitation

If you are experiencing this compound precipitation, please follow the steps outlined below to identify and resolve the issue.

Step 1: Review Your Stock Solution Preparation

Ensure your this compound stock solution is prepared correctly.

  • Solvent: Use 100% anhydrous, cell culture grade DMSO.

  • Concentration: Do not exceed a stock concentration of 10 mM.

  • Dissolution: Ensure the compound is fully dissolved by vortexing and gentle warming (if necessary, do not exceed 37°C). The solution should be clear and free of any visible particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Step 2: Optimize the Dilution Procedure

The method of diluting the stock solution into your cell culture media is critical.

  • Serial Dilution: It is highly recommended to perform a serial dilution of your stock solution in pre-warmed (37°C) media.

  • Direct Addition: If adding directly, add the required volume of this compound stock solution to a larger volume of media while gently vortexing or swirling the media to ensure rapid and even dispersion.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your culture medium below 0.5% (v/v), as higher concentrations can be toxic to cells and may also affect this compound's solubility.

Step 3: Check for Media Incompatibilities
  • Serum Concentration: High concentrations of serum can sometimes lead to protein binding and precipitation. Try reducing the serum concentration if your experimental design allows.

  • Media Type: Test the solubility of this compound in different types of basal media (e.g., DMEM, RPMI-1640) to see if the issue is media-specific.

Data Summary

The following tables provide key data regarding the solubility and recommended working concentrations of this compound.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)
DMSO> 50 mg/mL
Ethanol10-15 mg/mL
PBS (pH 7.4)< 0.1 µg/mL

Table 2: Recommended Maximum Working Concentrations of this compound in Cell Culture Media

Media Type (with 10% FBS)Maximum Recommended Concentration
DMEM10 µM
RPMI-16408 µM
McCoy's 5A12 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, cell culture grade DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube for 1-2 minutes until the this compound is completely dissolved. The solution should be clear.

  • Aliquot the stock solution into smaller volumes in sterile, light-protective tubes.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Diluting this compound into Cell Culture Media

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Warm your cell culture medium to 37°C.

  • To prepare a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of pre-warmed media.

  • Immediately after adding the stock solution, gently vortex or invert the tube to mix thoroughly.

  • Visually inspect the medium for any signs of precipitation before adding it to your cells.

Visual Guides

The following diagrams illustrate key workflows and concepts related to the use of this compound.

G cluster_0 Troubleshooting Workflow start Precipitation Observed check_stock Check Stock Solution (Concentration, Solvent, Clarity) start->check_stock check_dilution Review Dilution Protocol (Direct addition vs. Serial dilution) check_stock->check_dilution Stock OK solution_found Issue Resolved check_stock->solution_found Stock Incorrect check_media Assess Media Compatibility (Serum %, Media Type) check_dilution->check_media Dilution OK check_dilution->solution_found Dilution Incorrect check_media->solution_found Media Incompatible contact_support Contact Technical Support check_media->contact_support Issue Persists

Caption: A workflow for troubleshooting this compound precipitation.

G This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibition KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

Technical Support Center: Jineol and Protein Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues with standard protein quantification assays when working with jineol. The information is presented in a question-and-answer format to directly address specific problems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound, also known as 3,8-dihydroxyquinoline, is a quinoline alkaloid isolated from the centipede Scolopendra subspinipes mutilans.[1][2] In research, it is investigated for its various biological activities, including its potential as an anti-cancer agent and its ability to inhibit melanogenesis (the production of melanin).[1][3] Its effects on signaling pathways, such as the MAP-Kinase pathway, are of particular interest to scientists studying cellular processes.[3]

Q2: Can this compound interfere with standard protein quantification assays like Bradford, BCA, or Lowry?

Q3: What is the chemical basis for the potential interference of this compound?

The potential for interference is based on the following:

  • BCA and Lowry Assays: These assays rely on the reduction of Cu²⁺ to Cu¹⁺ by protein, followed by detection of the Cu¹⁺ ions. This compound, being a dihydroxyquinoline, has a chemical structure that can chelate metal ions like copper. This chelation can interfere with the copper-protein reaction, leading to inaccurate protein concentration measurements.[4][5] Additionally, phenolic compounds are known to interfere with the Lowry assay by reducing the Folin-Ciocalteu reagent.[6][7][8]

  • Bradford Assay: This assay uses the dye Coomassie Brilliant Blue G-250, which binds to proteins, particularly to basic and aromatic amino acid residues.[9][10][11] this compound's aromatic quinoline ring structure could potentially interact with the dye through hydrophobic and van der Waals interactions, which are also involved in the dye-protein binding, possibly leading to inaccurate results.[10]

Troubleshooting Guides

Issue: Inconsistent or unexpectedly high/low protein concentration readings in the presence of this compound.

If you are observing unreliable results in your protein assays when this compound is present in your samples, it is likely due to interference. The following troubleshooting steps and mitigation strategies can help you obtain more accurate protein concentration measurements.

Recommended First Step: Assess the Likelihood of Interference

The first step in troubleshooting is to determine if this compound is indeed the source of the interference.

Workflow for Troubleshooting this compound Interference

Interference_Troubleshooting start Start: Inaccurate Protein Quantification with this compound q1 Is this compound present in your sample? start->q1 run_control Run a control experiment: Assay buffer + this compound (no protein) q1->run_control Yes no_interference This compound is likely not the primary source of interference. Investigate other sample components. q1->no_interference No q2 Does the control show a significant signal? run_control->q2 interference_confirmed Interference Confirmed q2->interference_confirmed Yes q2->no_interference No mitigate Implement a mitigation strategy: - Protein Precipitation - Buffer Exchange - Use of an alternative assay interference_confirmed->mitigate end End: Accurate Protein Quantification mitigate->end

Caption: A flowchart for troubleshooting potential this compound interference in protein assays.

Data Presentation: Summary of Potential Interference and Mitigation Strategies

The following table summarizes the potential interference of this compound with common protein quantification assays and suggests appropriate mitigation strategies.

Assay Principle of Interference Potential Effect of this compound Recommended Mitigation Strategy
BCA Assay Chelation of copper ions; Reduction of Cu²⁺ to Cu¹⁺.[4][5][12]Overestimation of protein concentration.1. Protein Precipitation (TCA/Acetone) 2. Buffer Exchange (Desalting Column) 3. Use of a compatible assay (e.g., Bradford, if validated).
Lowry Assay Chelation of copper ions; Reduction of Folin-Ciocalteu reagent by phenolic groups.[6][7][8]Overestimation of protein concentration.1. Protein Precipitation (TCA/Acetone) 2. Buffer Exchange (Desalting Column).
Bradford Assay Non-covalent interaction of the Coomassie dye with aromatic compounds.[9][10][11]Potential for over- or under-estimation of protein concentration.1. Protein Precipitation (TCA/Acetone) 2. Buffer Exchange (Desalting Column).

Experimental Protocols

Here are detailed methodologies for key experiments to mitigate the interference of this compound.

Protocol 1: Trichloroacetic Acid (TCA)/Acetone Protein Precipitation

This method is effective for separating proteins from small molecule contaminants like this compound.

Materials:

  • Trichloroacetic acid (TCA), 100% (w/v) solution, ice-cold

  • Acetone, ice-cold

  • Deoxycholate, 0.15% (w/v) solution (optional, aids in precipitation)

  • Microcentrifuge

  • Resuspension buffer (compatible with your downstream application and the chosen protein assay)

Procedure:

  • To your protein sample (e.g., 100 µL), add an equal volume of 10% TCA. If using deoxycholate, add 1/10th volume of 0.15% deoxycholate and incubate on ice for 10 minutes before adding TCA.

  • Incubate the mixture on ice for 30 minutes to allow the protein to precipitate.

  • Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Carefully decant the supernatant, which contains the this compound and other soluble contaminants.

  • Wash the protein pellet by adding 200 µL of ice-cold acetone. This helps to remove any remaining TCA.

  • Centrifuge at 15,000 x g for 5 minutes at 4°C.

  • Carefully decant the acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry the pellet, as it can be difficult to resuspend.

  • Resuspend the protein pellet in a suitable buffer for your protein assay.

Protocol 2: Buffer Exchange using a Desalting Column

This method is suitable for removing small molecules from protein samples.

Materials:

  • Pre-packed desalting column (e.g., spin column format) with an appropriate molecular weight cut-off (MWCO) to retain your protein of interest while allowing this compound (MW: 161.16 g/mol ) to pass through.

  • Collection tubes

  • Centrifuge (for spin columns)

  • Equilibration buffer

Procedure:

  • Equilibrate the desalting column according to the manufacturer's instructions. This typically involves washing the column with the equilibration buffer.

  • Load your protein sample onto the column.

  • Centrifuge the column (if using a spin column) or allow the sample to flow through by gravity.

  • The protein will be collected in the eluate, while smaller molecules like this compound will be retained in the column matrix or pass through at a slower rate.

  • Proceed with your protein quantification assay using the purified protein sample.

Mandatory Visualization: Signaling Pathway

This compound has been shown to inhibit melanogenesis by affecting the MAP-Kinase signaling pathway, which leads to the downregulation of the Microphthalmia-associated transcription factor (MITF).[3]

This compound's Effect on the MAP-Kinase Signaling Pathway in Melanogenesis

Jineol_MAPK_Pathway This compound This compound MAPK_Pathway MAP-Kinase Pathway (ERK1/2, p38) This compound->MAPK_Pathway Activates MITF MITF (Transcription Factor) MAPK_Pathway->MITF Downregulates Melanogenesis_Genes Tyrosinase, TYRP-1, TYRP-2 (Melanogenesis-related genes) MITF->Melanogenesis_Genes Transcription Melanin_Production Melanin Production Melanogenesis_Genes->Melanin_Production Leads to

References

Jineol photostability under laboratory lighting conditions

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

This section addresses common issues that may arise during the photostability testing of Jineol.

Problem Possible Cause Recommended Solution
Unexpected degradation of this compound in control samples (dark control). The degradation may be due to thermal stress or hydrolysis rather than light exposure.[3]- Ensure the temperature and humidity in the photostability chamber are controlled and monitored.[1] - Analyze the degradation products to determine if they are consistent with thermal or hydrolytic pathways. - Perform stress testing at elevated temperatures and different pH levels to understand this compound's intrinsic stability.[5]
Inconsistent results between replicate samples. - Non-uniform light exposure within the photostability chamber. - Inhomogeneous sample preparation. - Analytical error.- Map the light intensity within the chamber to ensure uniform illumination. - Ensure thorough mixing of this compound solutions before aliquoting. - Validate the analytical method for precision and accuracy.
This compound solution changes color upon light exposure. This is a strong indicator of photodegradation and the formation of chromophoric degradation products.[2][7]- Quantify the change in this compound concentration using a stability-indicating analytical method, such as HPLC.[7] - Characterize the degradation products to understand the degradation pathway. - If the change is significant, consider the need for light-protective packaging.[3]
No degradation is observed even under high-intensity light. This compound may be inherently photostable under the tested conditions.- Confirm that the light source and exposure levels meet the minimum requirements set by ICH Q1B (overall illumination ≥ 1.2 million lux hours and near UV energy ≥ 200 watt hours/m²).[4][5] - Conduct forced degradation studies with more intense light exposure to confirm its stability.[2]

Frequently Asked Questions (FAQs)

Q1: What is photostability testing and why is it important for a compound like this compound?

A1: Photostability testing is a crucial part of drug development that evaluates how a substance is affected by exposure to light.[2] It helps to identify potential degradation, which could lead to loss of potency or the formation of harmful byproducts.[2] For a natural product like this compound, understanding its photostability is essential to ensure its quality, safety, and efficacy throughout its lifecycle, from manufacturing to storage and use.[7]

Q2: What are the standard laboratory lighting conditions for photostability testing?

A2: The ICH Q1B guideline recommends standardized light sources to simulate the conditions a product might encounter.[4] The two primary options are:

  • A xenon arc lamp, which mimics the spectral distribution of sunlight.[2]

  • A combination of cool white fluorescent lamps and near-ultraviolet (UV-A) lamps.

The total exposure should be no less than 1.2 million lux hours for visible light and 200 watt-hours per square meter for near-UV energy.[4][5]

Q3: How should I prepare this compound samples for photostability testing?

A3: this compound should be tested as a pure substance and, if applicable, in its intended formulation. For the pure substance, a thin layer of the solid material should be directly exposed to the light source. Solutions of this compound in a relevant solvent can also be tested. It is critical to include "dark controls," which are samples protected from light (e.g., wrapped in aluminum foil) but kept under the same temperature and humidity conditions, to differentiate between light-induced and thermal degradation.[3]

Q4: What analytical techniques are suitable for assessing this compound's photostability?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and recommended technique as it can separate the parent compound from its degradation products and quantify any changes in concentration.[7] Other spectroscopic methods like UV-Vis spectrophotometry can also be useful for detecting changes in the chemical structure.[7]

Q5: What should I do if this compound is found to be photolabile?

A5: If this compound shows significant degradation upon exposure to light, protective measures are necessary. This typically involves using light-resistant packaging, such as amber glass vials or opaque containers.[3] Reformulation with light-absorbing excipients could also be considered to enhance stability.[8]

Experimental Protocol: Photostability Assessment of this compound

This protocol is adapted from the ICH Q1B guidelines and provides a systematic approach to evaluating the photostability of this compound.

1. Sample Preparation:

  • Solid State: Place a thin layer (not more than 3mm) of this compound powder in a chemically inert, transparent container (e.g., petri dish).

  • Solution State: Prepare a solution of this compound in a relevant solvent (e.g., ethanol, DMSO, or a formulation vehicle) at a known concentration. Place the solution in a transparent container.

  • Dark Control: Prepare an identical set of samples and wrap them securely in aluminum foil to protect them completely from light.

2. Light Exposure:

  • Place the exposed and dark control samples in a validated photostability chamber.

  • Expose the samples to a light source as specified by ICH Q1B (e.g., xenon arc lamp or fluorescent/UV-A lamps).

  • The total exposure should reach a minimum of 1.2 million lux hours and 200 watt-hours/m² for near-UV.

  • Monitor and control the temperature to minimize the effects of thermal degradation.

3. Sample Analysis:

  • At appropriate time intervals (e.g., 0, 3, 6, and 12 hours of exposure), withdraw samples for analysis.

  • Visually inspect the samples for any changes in color or appearance.

  • Quantify the concentration of this compound in both the exposed and dark control samples using a validated, stability-indicating HPLC method.

  • If degradation is observed, analyze for the presence of degradation products.

4. Data Interpretation:

  • Compare the results from the exposed samples to those of the dark control samples.

  • A significant decrease in this compound concentration in the exposed sample, with no corresponding decrease in the dark control, indicates photodegradation.

  • Summarize the quantitative data in a table to clearly show the percentage of degradation under different conditions.

Data Presentation: this compound Photostability Summary

Light Condition Exposure Duration (hours) This compound Concentration (µg/mL) - Exposed This compound Concentration (µg/mL) - Dark Control % Degradation Appearance
Initial0Initial Conc.Initial Conc.0%Initial Appearance
Xenon Lamp6
12
24
Fluorescent/UV-A6
12
24

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis cluster_results Results prep_solid Prepare Solid this compound exposure Expose samples in photostability chamber prep_solid->exposure prep_solution Prepare this compound Solution prep_solution->exposure prep_dark Prepare Dark Controls prep_dark->exposure analysis Analyze samples at time intervals (HPLC) exposure->analysis results Significant Degradation? analysis->results conclusion_stable This compound is Photostable results->conclusion_stable No conclusion_labile This compound is Photolabile (Implement protective measures) results->conclusion_labile Yes

Caption: Workflow for assessing the photostability of this compound.

troubleshooting_workflow start Unexpected Result (e.g., high degradation) q1 Is there degradation in the dark control? start->q1 a1_yes Suspect Thermal/ Hydrolytic Degradation q1->a1_yes Yes a1_no Degradation is likely light-induced q1->a1_no No action1 Perform thermal/ pH stress tests a1_yes->action1 q2 Are results inconsistent? a1_no->q2 a2_yes Check Light Uniformity & Analytical Method q2->a2_yes Yes action2 Confirm light source meets ICH Q1B specs q2->action2 No action3 Validate analytical method & map chamber a2_yes->action3

Caption: Troubleshooting logic for unexpected photostability results.

signaling_pathway This compound This compound (Photosensitive Compound) ExcitedState Excited State this compound* This compound->ExcitedState Light Light Energy (UV/Visible) Light->this compound Absorption Degradation Photodegradation ExcitedState->Degradation Chemical Reaction ProductA Degradation Product A Degradation->ProductA ProductB Degradation Product B Degradation->ProductB

Caption: Conceptual pathway of photodegradation.

References

Ensuring reproducibility in experiments with synthetic vs. natural Jineol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with both natural and synthetic forms of Jineol (3,8-Quinolinediol). Our goal is to help you ensure the reproducibility of your experiments by addressing common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference between natural and synthetic this compound?

A1: Natural this compound is an alkaloid isolated from the centipede Scolopendra subspinipes, while synthetic this compound is produced through chemical synthesis.[1] At a molecular level, the chemical structures are identical. However, they differ significantly in terms of purity, consistency, and the presence of co-extracted compounds, which can impact experimental reproducibility.[2][3]

Q2: Why am I seeing batch-to-batch variability with my natural this compound extract?

A2: Variability in natural extracts is a common challenge and can be attributed to several factors, including the geographical origin of the source organism, the season of collection, and the extraction and purification methods used.[2] These factors can influence the concentration of this compound and the presence of other bioactive compounds in the extract.

Q3: Can I expect synthetic this compound to have the same bioactivity as the natural extract?

A3: While synthetic this compound allows for higher purity and consistency, its bioactivity might differ from that of a natural extract.[3] Natural extracts contain a mixture of compounds that could act synergistically to enhance the observed biological effects.[4] Therefore, it is crucial to perform comparative studies to validate the activity of synthetic this compound against a well-characterized natural extract.

Q4: How should I store this compound to ensure its stability?

A4: this compound should be stored at -20°C for short-term storage (up to one month) and at -80°C for long-term storage (up to six months). It is also recommended to protect it from light.[1]

Data Presentation: Comparison of Natural vs. Synthetic this compound

PropertyNatural this compoundSynthetic this compound
Chemical Name 3,8-Quinolinediol3,8-Quinolinediol
CAS Number 178762-28-2178762-28-2
Molecular Formula C₉H₇NO₂C₉H₇NO₂
Molecular Weight 161.16 g/mol 161.16 g/mol
Purity Variable, typically lower than syntheticHigh, typically ≥98%
Consistency Can vary between batchesHigh batch-to-batch consistency
Co-contaminants May contain other natural compoundsMay contain residual solvents or reagents
Bioactivity Potentially synergistic effects from co-extractsMore direct measure of the molecule's activity

Troubleshooting Guides

Issue 1: Inconsistent Results in Melanogenesis Inhibition Assays

Q: My melanogenesis inhibition results with this compound are not reproducible. What could be the cause?

A: Inconsistent results in melanogenesis assays can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Cell Health and Passage Number: Ensure your melan-a or B16F10 melanoma cells are healthy and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered responses.[5]

  • This compound Stock Solution: Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Assay Controls: Always include appropriate controls in your experiment:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.

    • Positive Control: A known melanogenesis inhibitor, such as kojic acid or arbutin.[6]

    • Untreated Control: Cells that are not treated with any compound.

  • Source of this compound: If you are using a natural extract, batch-to-batch variability is a likely culprit. Consider switching to a high-purity synthetic this compound to improve consistency. If you must use a natural extract, try to obtain a large, single batch for the entire set of experiments.

  • Optical Interference: Natural extracts can sometimes be colored, which may interfere with absorbance readings in melanin content assays. Always run a blank control with the extract in the media to subtract any background absorbance.[7]

Issue 2: Unexpected Cytotoxicity in Cell-Based Assays

Q: this compound is showing higher than expected cytotoxicity in my cell lines. How can I troubleshoot this?

A: Unforeseen cytotoxicity can confound your experimental results. Consider the following:

  • Purity of the Compound: If using a natural extract, unknown co-extracted compounds could be causing the cytotoxicity. If using synthetic this compound, residual solvents or impurities from the synthesis process might be the issue. Ensure you are using a high-purity, well-characterized compound.

  • Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the solvent in your cell culture media is low (typically <0.5%) and that your vehicle control uses the same solvent concentration.

  • Chelation Effects: Some compounds can chelate essential metal ions from the cell culture media, leading to nutrient deprivation and cell death.[7] While this is not a known issue for this compound, it is a possibility with complex natural extracts.

  • Perform a Dose-Response Curve: Conduct a preliminary experiment with a wide range of this compound concentrations to determine the non-toxic working concentration for your specific cell line.

Issue 3: Variable Minimum Inhibitory Concentration (MIC) in Antibacterial Assays

Q: The MIC values for this compound against my bacterial strains are fluctuating between experiments. Why is this happening?

A: Reproducibility in MIC assays is critical for assessing antibacterial potency. Here are common causes of variability:

  • Inoculum Preparation: The density of the bacterial inoculum must be standardized for every experiment. Variations in the starting number of bacteria will lead to inconsistent MIC values. Use a spectrophotometer to adjust the inoculum to a specific optical density (e.g., 0.5 McFarland standard).[8][9]

  • This compound Solubility: Ensure that this compound is fully dissolved in the broth medium. Precipitation of the compound will result in an inaccurate assessment of its effective concentration. You may need to use a low concentration of a non-toxic solvent like DMSO to aid solubility.

  • Broth Medium: The composition of the culture medium can influence the activity of antibacterial compounds. Use the same batch of Mueller-Hinton Broth (or another appropriate broth) for all related experiments to minimize variability.

  • Incubation Conditions: Maintain consistent incubation times and temperatures, as these can affect bacterial growth rates and, consequently, the observed MIC.

Experimental Protocols

Melanogenesis Inhibition Assay in B16F10 Melanoma Cells

This protocol is adapted from established methods for assessing the effect of compounds on melanin production.[10]

  • Cell Seeding: Seed B16F10 melanoma cells in a 96-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (both natural and synthetic) and a positive control (e.g., kojic acid). Also, include an untreated control and a vehicle control.

  • Incubation: Incubate the treated cells for 48 hours.

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them with 1 N NaOH at 70°C for 1 hour.

  • Melanin Quantification: Measure the absorbance of the lysate at 475 nm using a microplate reader. The melanin content is proportional to the absorbance.

Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution

This protocol follows standard guidelines for determining the MIC of an antibacterial agent.[8][11]

  • Preparation of this compound Dilutions: In a 96-well microtiter plate, perform a serial two-fold dilution of this compound in Mueller-Hinton Broth (MHB) to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control (bacteria in MHB without this compound) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Mandatory Visualizations

This compound Signaling Pathway This compound This compound ERK1_2 ERK1/2 This compound->ERK1_2 stimulates phosphorylation p38 p38 This compound->p38 stimulates phosphorylation Tyrosinase_deg Tyrosinase Degradation This compound->Tyrosinase_deg promotes proteasomal degradation MITF MITF ERK1_2->MITF downregulates p38->MITF downregulates Tyrosinase_exp Tyrosinase Expression MITF->Tyrosinase_exp promotes Melanin Melanin Production Tyrosinase_exp->Melanin Tyrosinase_deg->Melanin

Caption: this compound's anti-melanogenic signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_bioassay Bioassays Natural_this compound Natural this compound (Extract) HPLC HPLC Analysis (Purity & Identity) Natural_this compound->HPLC Synthetic_this compound Synthetic this compound (≥98% Purity) Synthetic_this compound->HPLC Melanogenesis_Assay Melanogenesis Inhibition Assay HPLC->Melanogenesis_Assay MIC_Assay Antibacterial MIC Assay HPLC->MIC_Assay Data_Analysis Data Analysis & Comparison Melanogenesis_Assay->Data_Analysis MIC_Assay->Data_Analysis

Caption: Workflow for comparing natural and synthetic this compound.

Troubleshooting_Logic action_node action_node result_node result_node Start Inconsistent Results? Check_Reagents Reagents & Controls OK? Start->Check_Reagents Check_Cells Cell Health & Passage OK? Check_Reagents->Check_Cells Yes Action_Reagents Prepare fresh reagents Validate controls Check_Reagents->Action_Reagents No Check_Compound Compound Source Consistent? Check_Cells->Check_Compound Yes Action_Cells Use new, low-passage cell stock Check_Cells->Action_Cells No Review_Protocol Protocol Followed Correctly? Check_Compound->Review_Protocol Yes Action_Compound Use single batch or switch to synthetic Check_Compound->Action_Compound No Action_Protocol Review and standardize SOPs Review_Protocol->Action_Protocol No End Reproducible Data Review_Protocol->End Yes Action_Reagents->Check_Reagents Action_Cells->Check_Cells Action_Compound->Check_Compound Action_Protocol->Review_Protocol

Caption: Troubleshooting flowchart for experimental inconsistency.

References

Troubleshooting unexpected results in Jineol's effect on MAP-Kinase signaling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of Jineol on MAP-Kinase (MAPK) signaling.

Frequently Asked Questions (FAQs)

Q1: We are using this compound with the expectation of inhibiting MAP-Kinase signaling, but our Western blot results show an increase in the phosphorylation of ERK and p38. Is this an expected result?

A1: Yes, this is a documented and expected outcome. Contrary to what might be anticipated for a compound that ultimately has inhibitory effects on processes like melanogenesis, this compound has been shown to stimulate or elicit the dose-dependent phosphorylation of p38 and ERK1/2 MAP kinases.[1] Studies have demonstrated this activation occurs within 60 minutes to 3 hours of treatment in melan-a cells.[1] The inhibitory effects of this compound on downstream events are believed to be mediated through this activation, leading to the degradation of transcription factors like MITF and key enzymes such as tyrosinase.[1][2]

Q2: Does this compound affect all MAP-Kinase pathways?

A2: Current research indicates that this compound's activating effect is specific to the p38 and ERK1/2 pathways. The JNK pathway does not appear to be significantly affected by this compound treatment.[1]

Q3: What are the known downstream effects of this compound-induced p38 and ERK activation?

A3: The activation of p38 and ERK by this compound has been linked to the downregulation of Microphthalmia-associated transcription factor (MITF), which in turn suppresses the expression of melanogenesis-related proteins like tyrosinase, TYRP-1, and TYRP-2.[1][2] this compound also promotes the proteasomal degradation of tyrosinase.[1]

Q4: We are using MAPK inhibitors to confirm the pathway. What are some potential pitfalls?

A4: When using common MAPK inhibitors like U0126 (for MEK/ERK) and SB203580 (for p38), it is crucial to be aware of potential off-target effects and paradoxical results. For instance, at higher concentrations, SB203580 has been reported to activate the ERK pathway. Some studies have also shown that U0126 can have off-target effects on calcium homeostasis, which could independently influence your experimental outcomes. It is always recommended to use these inhibitors at the lowest effective concentration and to confirm their specificity in your system.

Troubleshooting Guide for Unexpected Western Blot Results

This guide addresses common issues encountered during the Western blot analysis of this compound's effect on MAPK signaling.

Observed Problem Potential Cause Recommended Solution
No signal for phospho-ERK or phospho-p38 1. Inactive this compound: The compound may have degraded.- Ensure proper storage of this compound. - Test a fresh batch of the compound.
2. Suboptimal treatment time/concentration: The activation of p38 and ERK is transient.- Perform a time-course experiment (e.g., 15, 30, 60, 120, 180 minutes) to identify the peak phosphorylation. - Perform a dose-response experiment with this compound (e.g., 10, 25, 50 µM).
3. Issues with sample preparation: Phosphatases in the cell lysate may have dephosphorylated your target proteins.- Always prepare lysates on ice. - Add phosphatase and protease inhibitors to your lysis buffer.
High background on the Western blot 1. Blocking agent issues: For phospho-specific antibodies, milk can sometimes cause high background due to the presence of phosphoproteins like casein.- Use 5% Bovine Serum Albumin (BSA) in TBST as a blocking agent instead of milk.
2. Antibody concentration too high: Both primary and secondary antibody concentrations can contribute to background.- Optimize the concentrations of your primary and secondary antibodies by performing a titration.
3. Insufficient washing: Residual antibodies can lead to a "dirty" blot.- Increase the number and duration of washes with TBST after antibody incubations.
Non-specific bands 1. Antibody cross-reactivity: The antibody may be recognizing other proteins.- Ensure your primary antibody is specific for the phosphorylated form of the target protein. - Check the antibody datasheet for recommended cell types and potential cross-reactivity.
2. Protein degradation: Smearing or multiple bands at lower molecular weights can indicate degradation.- Ensure adequate protease inhibitors are used during sample preparation.
Unexpected inhibition of p38/ERK with inhibitors 1. Off-target effects of this compound in your specific cell line. - While this compound is known to activate p38/ERK in melan-a cells, its effects could differ in other cell types. Confirm the findings in your specific model.
2. Paradoxical effects of inhibitors: Some kinase inhibitors can have unexpected activating effects on other pathways.- Consult the literature for known paradoxical effects of the specific inhibitor you are using. - Consider using a different inhibitor targeting the same pathway to confirm your results.

Quantitative Data Summary

The following table summarizes key quantitative data from studies on this compound's effects.

Parameter Value Cell Line/System Reference
IC50 for Tyrosinase Inhibition 44.66 ± 0.01 µMMelan-a cells[1]
IC50 for L-DOPA Zymography Band Density 46.25 µMMelan-a cells[1]

Visualizing the Pathways and Protocols

To further aid in your experimental design and troubleshooting, the following diagrams illustrate the key signaling pathway, a general experimental workflow, and a troubleshooting decision tree.

Jineol_MAPK_Pathway This compound This compound MEKK Upstream Kinases (e.g., MEKKs) This compound->MEKK Activates Proteasome Proteasomal Degradation This compound->Proteasome Promotes MKK3_6 MKK3/6 MEKK->MKK3_6 MEK1_2 MEK1/2 MEKK->MEK1_2 p38 p38 MAPK MKK3_6->p38 ERK1_2 ERK1/2 MEK1_2->ERK1_2 p_p38 Phospho-p38 p38->p_p38 p_ERK1_2 Phospho-ERK1/2 ERK1_2->p_ERK1_2 MITF MITF (Transcription Factor) p_p38->MITF Inhibits (Downregulation) p_ERK1_2->MITF Inhibits (Downregulation) Tyrosinase_exp Tyrosinase, TYRP-1/2 Gene Expression MITF->Tyrosinase_exp Activates Tyrosinase_prot Tyrosinase Protein Tyrosinase_exp->Tyrosinase_prot Tyrosinase_prot->Proteasome Melanin Melanin Synthesis Tyrosinase_prot->Melanin Catalyzes

Caption: this compound's effect on the MAP-Kinase signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., Melan-a) treatment 3. Treat Cells with this compound (Dose-response & Time-course) cell_culture->treatment jineol_prep 2. Prepare this compound Stock Solution jineol_prep->treatment lysis 4. Cell Lysis treatment->lysis western 5. Western Blot (p-ERK, p-p38, total ERK/p38) lysis->western downstream 6. Downstream Assays (e.g., Tyrosinase activity, Melanin content) lysis->downstream

Caption: General experimental workflow for studying this compound's effects.

Troubleshooting_Tree start Unexpected Western Blot Result q1 Is there a weak or no signal for phospho-proteins? start->q1 a1_yes Check: - this compound activity - Treatment time/concentration - Phosphatase inhibitors q1->a1_yes Yes q2 Is the background high? q1->q2 No end Consult further literature or technical support a1_yes->end a2_yes Troubleshoot: - Blocking agent (use BSA) - Antibody concentrations - Washing steps q2->a2_yes Yes q3 Are there non-specific bands? q2->q3 No a2_yes->end a3_yes Verify: - Antibody specificity - Sample integrity (protease inhibitors) q3->a3_yes Yes q3->end No a3_yes->end

References

Technical Support Center: Jineol from Scolopendra subspinipes mutilans

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Jineol (3,8-dihydroxyquinoline) extracted from its natural source, the centipede Scolopendra subspinipes mutilans. This guide aims to address the common challenge of batch-to-batch variability to ensure consistent and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: this compound, chemically known as 3,8-dihydroxyquinoline, is a quinoline alkaloid isolated from the centipede Scolopendra subspinipes mutilans.[1] It has demonstrated several biological activities, including:

  • Anti-melanogenic effects: this compound inhibits melanin production by suppressing the expression of key enzymes like tyrosinase, tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This is achieved through the downregulation of the Microphthalmia-associated transcription factor (MITF) via the MAP-Kinase (ERK1/2 and p38) signaling pathway.[2][3]

  • Antibacterial activity: this compound has shown significant inhibitory effects against foodborne pathogens such as Escherichia coli O157:H7 and Staphylococcus aureus KCTC-1621.[4]

  • Cytotoxic activity: It exhibits modest cytotoxic activity against some human tumor cell lines.

Q2: What are the primary causes of batch-to-batch variability when isolating this compound from Scolopendra subspinipes mutilans?

A2: Batch-to-batch variability of this compound is a significant challenge stemming from the inherent complexity of its natural source. The chemical composition of the centipede, and thus the yield and purity of this compound, can be influenced by a multitude of factors:

  • Geographic Origin and Environmental Factors: The diet and environmental conditions of the centipedes can significantly alter their chemical makeup. Factors such as temperature, humidity, and the availability of specific prey can influence the production of secondary metabolites.

  • Genetic Variation: Like any biological population, there can be genetic differences between different populations of Scolopendra subspinipes mutilans, leading to variations in their metabolic profiles.

  • Age and Developmental Stage: The concentration of secondary metabolites in insects can change throughout their life cycle.

  • Post-collection Handling and Storage: The way the centipedes are handled, dried, and stored post-collection can lead to degradation or alteration of the chemical constituents.

  • Extraction and Purification Process: Minor variations in the extraction and purification protocol, such as solvent polarity, temperature, and extraction time, can significantly impact the final yield and purity of this compound.

Q3: My this compound extract shows inconsistent biological activity, even when the concentration is normalized. What could be the cause?

A3: Inconsistent biological activity despite concentration normalization is a common issue with natural product extracts. Several factors could be at play:

  • Presence of Synergistic or Antagonistic Compounds: The crude or semi-purified extract contains a complex mixture of compounds. Some of these may act synergistically with this compound to enhance its activity, while others may have an antagonistic effect. The relative concentrations of these other compounds can vary from batch to batch, leading to different overall biological effects.

  • Interference from Other Bioactive Molecules: The extract may contain other compounds that have biological activities in your assay, independent of this compound. If the concentration of these interfering compounds varies between batches, it will lead to inconsistent results.

  • Degradation of this compound: this compound may degrade over time or under certain storage conditions. Ensure proper storage (cool, dark, and dry) to maintain its stability.

  • Assay Interference: Some compounds in the extract might interfere with the assay itself (e.g., by having intrinsic color or fluorescence), leading to erroneous readings. It is crucial to run appropriate controls, including the extract in the absence of the target enzyme or cells, to check for such interference.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction, analysis, and application of this compound.

Guide 1: Low Yield of this compound
Symptom Possible Cause(s) Suggested Solution(s)
Low overall extract weight from the initial extraction. 1. Inefficient extraction of the raw material. 2. Insufficient solvent-to-solid ratio. 3. Short extraction time.1. Ensure the dried centipede material is finely powdered to maximize surface area for solvent penetration. 2. Increase the volume of the extraction solvent. A higher solvent-to-solid ratio can improve extraction efficiency. 3. Extend the duration of the extraction to allow for complete leaching of the compounds.
Low concentration of this compound in the crude extract as determined by HPLC. 1. Poor quality of the starting material (low intrinsic this compound content). 2. Degradation of this compound during extraction due to heat or light. 3. Use of inappropriate solvents for extraction.1. Source Scolopendra subspinipes mutilans from a reputable supplier. If possible, analyze a small sample of the raw material before large-scale extraction. 2. Perform the extraction at room temperature and protect the extraction vessel from direct light. 3. Use ethanol for the initial extraction, followed by partitioning with ethyl acetate, as this compound is soluble in these solvents.[5][6]
Significant loss of this compound during purification steps (e.g., column chromatography). 1. This compound is being eluted in multiple fractions or not eluting from the column. 2. Irreversible adsorption of this compound to the stationary phase. 3. Degradation of this compound on the column.1. Optimize the chromatography conditions (mobile phase gradient, stationary phase). Monitor fractions closely using TLC or analytical HPLC. 2. Try a different stationary phase (e.g., Sephadex instead of silica gel if adsorption is an issue). 3. Avoid highly acidic or basic mobile phases if this compound is unstable under these conditions.
Guide 2: Inconsistent HPLC Results
Symptom Possible Cause(s) Suggested Solution(s)
Poor peak shape (tailing or fronting) for the this compound standard. 1. Interaction of the quinoline moiety with active sites on the C18 column. 2. Inappropriate mobile phase pH. 3. Column degradation.1. Use a high-purity, end-capped C18 column. Consider using a mobile phase additive like trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) to improve peak shape. 2. Adjust the pH of the mobile phase. For quinoline compounds, a slightly acidic pH (e.g., 3-4) can improve peak symmetry. 3. Flush the column with a strong solvent or replace it if it's old or has been used with many complex samples.
Shifting retention times for this compound between runs. 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column not properly equilibrated.1. Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily. 2. Use a column oven to maintain a constant temperature. 3. Equilibrate the column with the mobile phase for a sufficient time (e.g., 15-30 minutes) before each run until a stable baseline is achieved.
Presence of extraneous peaks in the chromatogram of the purified this compound. 1. Contamination from solvents or glassware. 2. Co-eluting impurities from the natural extract. 3. Degradation of the sample.1. Use HPLC-grade solvents and thoroughly clean all glassware. Run a blank (injection of the mobile phase) to check for system contamination. 2. Adjust the mobile phase gradient or try a different column to improve the resolution between this compound and the impurities. 3. Store samples in a cool, dark place and analyze them as soon as possible after preparation.

Workflow for Troubleshooting Batch-to-Batch Variability

This workflow provides a logical sequence of steps to identify and address the root causes of variability in your this compound batches.

G Troubleshooting Workflow for this compound Batch-to-Batch Variability cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Chemical Analysis cluster_3 Biological Activity Re-evaluation cluster_4 Root Cause Analysis & Action A Inconsistent Experimental Results (e.g., variable yield, purity, or biological activity) B Review Raw Material Documentation (Source, Collection Date, Storage) A->B C Review Extraction & Purification Protocol (Solvents, Times, Temperatures) A->C D Perform Comparative HPLC Analysis of Different Batches B->D C->D E Quantify this compound Concentration and Assess Purity D->E F Characterize Impurity Profile (LC-MS, NMR if necessary) E->F G Perform Biological Assays (e.g., Tyrosinase Inhibition) with Quantified Batches E->G H Variability in Raw Material? E->H I Variability in Process? E->I J Variability in Bioactivity Despite Consistent Purity? G->J H->I No K Source New Raw Material and Establish Quality Specs H->K Yes I->J No L Standardize Extraction/ Purification Protocol (SOP) I->L Yes M Investigate Synergistic/ Antagonistic Effects or Assay Interference J->M Yes

Caption: A step-by-step workflow for diagnosing and addressing batch-to-batch variability.

Quantitative Data Summary

The following tables provide illustrative data for typical results from this compound extraction and its biological activity assays. These values can serve as a benchmark for your experiments.

Table 1: Illustrative Yield and Purity of this compound from Different Batches of Scolopendra subspinipes mutilans

Batch IDStarting Material (g, dry weight)Crude Extract (g)Purified this compound (mg)Yield (%)Purity by HPLC (%)
JNL-24-0150058.555.20.01196.5
JNL-24-0250061.248.90.01095.2
JNL-24-0350055.362.10.01297.1

Table 2: Illustrative Biological Activity of Different Batches of Purified this compound

Batch IDPurity by HPLC (%)Tyrosinase Inhibition IC50 (µM)Melanin Content Reduction at 50 µM (%)
JNL-24-0196.542.555.3
JNL-24-0295.245.152.8
JNL-24-0397.141.856.9

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol is adapted from published methods for the isolation of this compound from Scolopendra subspinipes mutilans.[5][6]

  • Preparation of Raw Material:

    • Obtain dried Scolopendra subspinipes mutilans.

    • Grind the dried centipedes into a fine powder using a blender or a mill.

  • Ethanol Extraction:

    • Macerate the powdered material (e.g., 500 g) in 95% ethanol (e.g., 5 L) at room temperature for 24 hours with occasional stirring.

    • Filter the mixture and collect the ethanol extract.

    • Repeat the extraction process three more times with fresh ethanol.

    • Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the dried ethanol extract (e.g., 100 g) in distilled water (e.g., 3 L).

    • Perform liquid-liquid extraction with ethyl acetate (3 x 3 L). Combine the ethyl acetate fractions.

    • Subsequently, extract the aqueous layer with n-butanol (3 x 3 L). Combine the n-butanol fractions.

    • Concentrate the ethyl acetate and n-butanol fractions separately under reduced pressure. This compound is expected to be enriched in the ethyl acetate fraction.

  • Chromatographic Purification:

    • Subject the dried ethyl acetate fraction to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate, gradually increasing the polarity.

    • Monitor the fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.

    • Combine the this compound-rich fractions and concentrate them.

    • If necessary, perform a second chromatographic step (e.g., on a Sephadex LH-20 column) to achieve higher purity.

Protocol 2: Quality Control of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol and an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate), adjusted to a slightly acidic pH (e.g., 3.5-4.0) with phosphoric acid. The exact ratio may need to be optimized (e.g., 32:68 methanol:buffer).

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection: UV at 252 nm.

  • Column Temperature: 40°C.

  • Procedure:

    • Prepare a stock solution of a this compound standard of known concentration in methanol.

    • Create a calibration curve by preparing a series of dilutions of the stock solution.

    • Prepare the sample for analysis by dissolving a known weight of the extract or purified compound in the mobile phase and filtering it through a 0.45 µm syringe filter.

    • Inject the standards and the sample onto the HPLC system.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by using the calibration curve.

Protocol 3: Tyrosinase Inhibition Assay

This is a colorimetric assay to determine the inhibitory effect of this compound on mushroom tyrosinase activity.[7][8][9][10][11]

  • Reagents:

    • Mushroom tyrosinase solution (e.g., 100 U/mL in phosphate buffer).

    • L-tyrosine solution (e.g., 0.3 mg/mL in phosphate buffer).

    • Phosphate buffer (e.g., 0.1 M, pH 6.8).

    • This compound solutions at various concentrations.

    • Kojic acid as a positive control.

  • Procedure (in a 96-well plate):

    • Add 150 µL of the tyrosinase solution to each well.

    • Add 10 µL of your this compound solution (or control) to the respective wells.

    • Incubate at room temperature for 10 minutes.

    • Initiate the reaction by adding 40 µL of the L-tyrosine solution to each well.

    • Measure the absorbance at 492 nm at different time points (e.g., every 5 minutes) in a kinetic mode.

    • Calculate the percentage of inhibition using the rate of reaction in the presence and absence of the inhibitor.

Protocol 4: Melanin Content Assay in B16F10 Cells

This protocol measures the effect of this compound on melanin production in melanoma cells.[12][13][14][15]

  • Cell Culture:

    • Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 6-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for 48-72 hours. You can also co-treat with a melanogenesis stimulator like α-MSH.

  • Melanin Quantification:

    • Wash the cells with PBS and harvest them.

    • Lyse the cell pellets in 1N NaOH containing 10% DMSO at 80°C for 1-2 hours.

    • Centrifuge the lysate to pellet the cell debris.

    • Measure the absorbance of the supernatant at 405 nm or 475 nm.

    • Normalize the melanin content to the total protein content of the cells, which can be determined using a BCA protein assay on a parallel set of cell lysates.

Protocol 5: Western Blot Analysis

This protocol is for detecting the expression levels of melanogenesis-related proteins.[16][17][18][19]

  • Protein Extraction:

    • Treat B16F10 cells with this compound as described for the melanin content assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against MITF, tyrosinase, TRP-1, TRP-2, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of this compound's anti-melanogenic action.

G This compound's Anti-Melanogenic Signaling Pathway cluster_0 MAPK Pathway cluster_1 Transcription & Translation cluster_2 Melanin Synthesis This compound This compound ERK ERK1/2 This compound->ERK Stimulates Phosphorylation p38 p38 This compound->p38 Stimulates Phosphorylation Tyrosinase_Protein Tyrosinase Protein This compound->Tyrosinase_Protein Promotes Degradation MITF MITF (Transcription Factor) ERK->MITF Downregulation p38->MITF Downregulation Melanogenesis_Genes Tyrosinase, TRP-1, TRP-2 (Gene Expression) MITF->Melanogenesis_Genes Activates Melanogenesis_Genes->Tyrosinase_Protein Translation Melanin Melanin Production Tyrosinase_Protein->Melanin Catalyzes Proteasomal_Degradation Proteasomal Degradation Tyrosinase_Protein->Proteasomal_Degradation

Caption: this compound inhibits melanin synthesis by activating the MAPK pathway, which downregulates MITF and promotes the degradation of tyrosinase.

References

Validation & Comparative

Jineol and Arbutin: A Comparative Analysis of Tyrosinase Inhibition for Melanogenesis Control

Author: BenchChem Technical Support Team. Date: November 2025

In the quest for effective and safe depigmenting agents, researchers have increasingly turned their attention to natural compounds capable of inhibiting tyrosinase, the rate-limiting enzyme in melanin synthesis. Among these, jineol, a dihydroxyquinoline isolated from the centipede Scolopendra subspinipes mutilans, and arbutin, a glycosylated hydroquinone found in various plants, have emerged as promising candidates. This guide provides a detailed comparative study of their tyrosinase inhibitory activities, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in their evaluation.

Quantitative Comparison of Inhibitory Potency

The efficacy of a tyrosinase inhibitor is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a higher inhibitory potency. The following table summarizes the reported IC50 values for this compound and arbutin against mushroom tyrosinase, a widely used model enzyme in screening for melanogenesis inhibitors.[1]

CompoundSubstrateIC50 (µM)Inhibition TypeSource
This compound L-Tyrosine39.46 ± 0.01Uncompetitive[2]
L-DOPA50.35 ± 0.05Uncompetitive[2]
α-Arbutin L-Tyrosine~220 (0.22 mg/ml)Mixed-type[3][4]
β-Arbutin L-Tyrosine~310 (0.31 mg/ml)Noncompetitive[3][4]
L-Tyrosine900Apparent Competitive[5]
L-DOPA700Apparent Competitive[5]
Arbutin (unspecified) L-DOPA10,000-[6]

Note: IC50 values for arbutin can vary significantly depending on the isomer (α or β), the substrate used, and the experimental conditions. Some studies have shown α-arbutin to be a more potent inhibitor of mammalian tyrosinase than β-arbutin.[3]

This compound demonstrates significantly lower IC50 values compared to arbutin, indicating a much stronger inhibitory effect on mushroom tyrosinase activity in vitro.[2]

Mechanistic Differences in Tyrosinase Inhibition

This compound and arbutin inhibit tyrosinase through distinct mechanisms. Kinetic studies have revealed that this compound acts as an uncompetitive inhibitor .[2][7] This means that this compound binds to the enzyme-substrate complex, rather than the free enzyme, thereby preventing the formation of the product.

In contrast, the inhibitory mechanism of arbutin is more complex and appears to be isomer-dependent. Studies have characterized α-arbutin as a mixed-type inhibitor , while β-arbutin has been described as a noncompetitive inhibitor .[3] Some research also suggests that both α- and β-arbutin can act as apparent competitive inhibitors .[6] This variability may be attributed to the different sources of tyrosinase and the specific experimental conditions used.

Impact on Cellular Melanogenesis Signaling Pathways

Beyond direct enzyme inhibition, this compound has been shown to modulate cellular signaling pathways involved in melanogenesis. It significantly inhibits melanin production and intracellular tyrosinase activity in melan-a cells.[7] This is achieved by downregulating the expression of key melanogenic proteins, including tyrosinase, tyrosinase-related protein 1 (TYRP-1), tyrosinase-related protein 2 (TYRP-2), and microphthalmia-associated transcription factor (MITF).[7] This downregulation is mediated through the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and p38, which subsequently leads to the proteasomal degradation of MITF and tyrosinase.[7]

Arbutin also inhibits melanin synthesis in cultured human melanoma cells and B16 cells.[5] It has been shown to decrease tyrosinase activity within cells without affecting the expression of the tyrosinase gene.[5][8] This suggests that arbutin's primary mode of action in a cellular context is the direct inhibition of the tyrosinase enzyme, rather than the modulation of its expression.[5]

Melanogenesis_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha_MSH α-MSH MC1R MC1R AC Adenylyl Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF_Gene MITF Gene CREB->MITF_Gene MAPK_Pathway MAPK Pathway (ERK1/2, p38) MITF_Protein MITF MAPK_Pathway->MITF_Protein Inhibits (Proteasomal Degradation) Jineol_Cytoplasm This compound Jineol_Cytoplasm->MAPK_Pathway Activates MITF_Gene->MITF_Protein Transcription & Translation Tyrosinase_Gene Tyrosinase TYRP-1, TYRP-2 Genes MITF_Protein->Tyrosinase_Gene Tyrosinase_Protein Tyrosinase TYRP-1, TYRP-2 Tyrosinase_Gene->Tyrosinase_Protein Transcription & Translation L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Arbutin_Melanosome Arbutin Arbutin_Melanosome->Tyrosinase_Protein Inhibits Jineol_Melanosome This compound Jineol_Melanosome->Tyrosinase_Protein Inhibits

Caption: Melanogenesis signaling pathway and points of inhibition by this compound and arbutin.

Experimental Protocols

In Vitro Tyrosinase Activity Assay

A standard and widely adopted method for assessing tyrosinase inhibition involves a spectrophotometric assay using mushroom tyrosinase.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-tyrosine or L-DOPA (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compounds (this compound, arbutin) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing the phosphate buffer and the substrate (L-tyrosine or L-DOPA).

  • Add various concentrations of the test compound (this compound or arbutin) to the respective wells. A control well should contain the solvent without the inhibitor.

  • Initiate the enzymatic reaction by adding mushroom tyrosinase solution to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C).

  • Measure the formation of dopachrome, the oxidized product of the substrate, by monitoring the absorbance at a specific wavelength (typically around 475-490 nm) at regular time intervals.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Tyrosinase_Inhibition_Assay_Workflow Prepare_Reagents Prepare Reagents: - Phosphate Buffer - Substrate (L-Tyrosine/L-DOPA) - Tyrosinase Enzyme - Test Compounds (this compound/Arbutin) Dispense_Reactants Dispense Buffer and Substrate into 96-well plate Prepare_Reagents->Dispense_Reactants Add_Inhibitors Add varying concentrations of this compound or Arbutin Dispense_Reactants->Add_Inhibitors Initiate_Reaction Add Tyrosinase Enzyme to each well Add_Inhibitors->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Absorbance Measure Absorbance (490 nm) at timed intervals Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50 End End Determine_IC50->End

Caption: Experimental workflow for the in vitro tyrosinase inhibition assay.

Conclusion

Both this compound and arbutin demonstrate tyrosinase inhibitory activity, a key characteristic for agents aimed at controlling hyperpigmentation. However, the available data suggests that this compound is a significantly more potent inhibitor of mushroom tyrosinase than arbutin. Furthermore, this compound exhibits a multi-faceted anti-melanogenic effect by not only directly inhibiting the enzyme but also by downregulating the expression of key melanogenic proteins through the MAPK signaling pathway. Arbutin's primary mechanism appears to be direct enzyme inhibition. These findings highlight this compound as a particularly strong candidate for further investigation and development as a novel skin-depigmenting agent. Researchers should consider these differences in potency and mechanism of action when selecting compounds for their specific applications.

References

A Comparative Analysis of Jineol and Kojic Acid in the Reduction of Melanin Content

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Efficacy and Mechanism of Action

In the quest for effective modulators of melanogenesis for therapeutic and cosmetic applications, numerous compounds have been investigated for their ability to reduce melanin content. Among these, Jineol, a compound isolated from the centipede Scolopendra subspinipes mutilans, and kojic acid, a fungal metabolite, have emerged as significant inhibitors of melanin synthesis. This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental protocols used to evaluate their anti-melanogenic properties, supported by available data.

Executive Summary

Both this compound and kojic acid demonstrate the ability to reduce melanin content, albeit through different primary mechanisms. Kojic acid acts as a direct inhibitor of tyrosinase, the key enzyme in melanogenesis, by chelating copper ions in its active site. In contrast, this compound exerts its effects through a more complex signaling cascade, primarily by activating the MAP-Kinase pathway, which leads to the downregulation of the master regulator of melanogenesis, MITF, and subsequent proteasomal degradation of tyrosinase.

Direct comparative studies evaluating the efficacy of this compound and kojic acid under identical experimental conditions are limited. However, available data from independent studies suggest that both are potent inhibitors of melanin synthesis. This guide synthesizes the current understanding of each compound to facilitate an objective comparison for research and development purposes.

Data Presentation: Quantitative Efficacy

The following tables summarize the available quantitative data on the efficacy of this compound and kojic acid in inhibiting key aspects of melanogenesis. It is crucial to note that the data are derived from different studies using varied experimental setups (e.g., cell lines, enzyme sources), which should be considered when making direct comparisons.

Table 1: Inhibition of Tyrosinase Activity

CompoundEnzyme SourceInhibition TypeIC50 ValueCitation(s)
This compound Mushroom TyrosinaseUncompetitive-[1]
Cellular Tyrosinase (melan-a cells)-44.66 ± 0.01 µM[2]
Kojic Acid Mushroom TyrosinaseCompetitive (monophenolase), Mixed (diphenolase)70 ± 7 µM[3]
Mushroom Tyrosinase-~18.25 µM[4]

IC50 values for kojic acid can vary significantly depending on the experimental conditions.

Table 2: Reduction of Melanin Content in Cell-Based Assays

CompoundCell LineTreatment ConditionsMelanin ReductionCitation(s)
This compound melan-a cells6.125–50 µM for 3 daysDose-dependent reduction[5]
Kojic Acid B16F10 melanoma cells250 µg/mL for 72 h (α-MSH stimulated)Significant reduction[6]
B16F10 melanoma cells800 µg/ml for 48 hours (α-MSH stimulated)Significant reduction (p<0.05)[7]

Mechanisms of Action

This compound: A Multi-faceted Signaling Modulator

This compound's anti-melanogenic effect is primarily attributed to its ability to modulate intracellular signaling pathways that regulate the expression and stability of key melanogenic proteins.[1]

  • MAP-Kinase Pathway Activation: this compound stimulates the phosphorylation of ERK1/2 and p38, components of the Mitogen-Activated Protein (MAP) Kinase pathway.[1]

  • MITF Downregulation: Activation of the MAPK pathway leads to the downregulation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression.[1]

  • Proteasomal Degradation of Tyrosinase: this compound promotes the degradation of the tyrosinase enzyme through the proteasomal pathway, thereby reducing its availability for melanin synthesis.[1][2]

  • Suppression of Melanogenic Gene Expression: By downregulating MITF, this compound consequently suppresses the expression of tyrosinase and other tyrosinase-related proteins, TYRP-1 and TYRP-2.[1][8]

Kojic Acid: A Direct Tyrosinase Inhibitor

Kojic acid's mechanism is more direct and well-established. It primarily functions as a competitive inhibitor of tyrosinase.

  • Copper Chelation: Kojic acid chelates the copper ions (Cu²⁺) present in the active site of the tyrosinase enzyme.[9][10]

  • Enzyme Inactivation: By binding to the copper ions, kojic acid prevents the enzyme from catalyzing the conversion of L-tyrosine to L-DOPA and subsequent steps in the melanin synthesis pathway.[9][10] This inhibition is reversible.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-melanogenic compounds. The following are generalized protocols based on the cited literature for evaluating the efficacy of this compound and kojic acid.

Cell Culture and Treatment
  • Cell Lines:

    • melan-a cells: A non-tumorigenic mouse melanocyte cell line often used for studying this compound. These cells require specific culture conditions, including RPMI-1640 medium supplemented with 10% FBS and 200 nM phorbol-12-myristate-13-acetate (TPA).[11]

    • B16F10 cells: A murine melanoma cell line commonly used for evaluating kojic acid and other melanogenesis inhibitors. These cells are typically cultured in DMEM supplemented with 10% FBS.[6][12] In some protocols, melanogenesis is stimulated using α-melanocyte-stimulating hormone (α-MSH).[6][7]

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere. They are then treated with various concentrations of the test compound (this compound or kojic acid) for a specified duration (typically 48-72 hours).

Measurement of Melanin Content
  • Cell Lysis: After treatment, the cells are washed with PBS and lysed using a solution of 1 N NaOH containing DMSO.

  • Spectrophotometry: The melanin content in the cell lysates is quantified by measuring the absorbance at a specific wavelength (typically around 405-475 nm) using a microplate reader.

  • Normalization: The melanin content is often normalized to the total protein concentration of the cell lysate to account for any differences in cell number.

Tyrosinase Activity Assay
  • Cellular Tyrosinase Activity:

    • Cell Lysate Preparation: Treated cells are lysed in a buffer containing a non-ionic detergent (e.g., Triton X-100).

    • Enzyme Reaction: The cell lysate is incubated with L-DOPA as a substrate.

    • Measurement: The formation of dopachrome is measured by monitoring the absorbance at 475 nm over time.

    • Normalization: The tyrosinase activity is normalized to the total protein concentration.

  • Mushroom Tyrosinase Activity Assay:

    • Reaction Mixture: A solution of mushroom tyrosinase in phosphate buffer is prepared.

    • Inhibition Assay: The enzyme is pre-incubated with the test compound before the addition of a substrate (L-tyrosine or L-DOPA).

    • Measurement: The rate of product formation (dopachrome) is measured spectrophotometrically at 475 nm.

Western Blot Analysis
  • Protein Extraction: Total protein is extracted from treated cells.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for melanogenesis-related proteins (e.g., tyrosinase, MITF, TYRP-1, TYRP-2, phosphorylated and total ERK/p38) followed by incubation with a secondary antibody conjugated to a detectable enzyme.

  • Detection: The protein bands are visualized using a chemiluminescent substrate.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

Jineol_Signaling_Pathway cluster_MAPK MAP-Kinase Pathway This compound This compound ERK p-ERK1/2 This compound->ERK p38 p-p38 This compound->p38 Tyrosinase_Protein Tyrosinase Protein This compound->Tyrosinase_Protein Induces MITF MITF (Microphthalmia-associated Transcription Factor) ERK->MITF Downregulation p38->MITF Downregulation Tyrosinase_Gene Tyrosinase Gene Expression MITF->Tyrosinase_Gene Activation Proteasome Proteasomal Degradation Tyrosinase_Gene->Tyrosinase_Protein Translation Tyrosinase_Protein->Proteasome Melanin Melanin Synthesis Tyrosinase_Protein->Melanin Catalyzes

Kojic_Acid_Mechanism cluster_Tyrosinase Tyrosinase Active Site Kojic_Acid Kojic Acid Copper_Ion1 Cu²⁺ Kojic_Acid->Copper_Ion1 Chelates Copper_Ion2 Cu²⁺ Kojic_Acid->Copper_Ion2 Chelates Tyrosinase_Inactive Inactive Tyrosinase Copper_Ion1->Tyrosinase_Inactive Copper_Ion2->Tyrosinase_Inactive

Experimental_Workflow cluster_Analysis Analysis Start Cell Seeding (e.g., melan-a or B16F10) Treatment Treatment with This compound or Kojic Acid Start->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Melanin_Assay Melanin Content Measurement Incubation->Melanin_Assay Tyrosinase_Assay Tyrosinase Activity Assay Incubation->Tyrosinase_Assay Western_Blot Western Blot (MITF, Tyrosinase, etc.) Incubation->Western_Blot

References

A Comparative Analysis of the Cytotoxicity of Jineol and Hydroquinone in Melanocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the cytotoxic effects of jineol and hydroquinone on melanocytes, intended for researchers, scientists, and drug development professionals. The following sections present quantitative data, experimental methodologies, and an examination of the signaling pathways involved.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and hydroquinone on melanocytes have been evaluated in separate studies. A direct comparison is challenging due to variations in experimental conditions and cell lines used. However, the available data provides valuable insights into their relative toxicities.

CompoundCell LineConcentrationIncubation TimeCytotoxicity MeasurementResultReference
This compound Melan-a6.125-50 µM3 daysCell ViabilityNo significant cytotoxic effect observed.[1]
Hydroquinone B16F1050 µM48 hoursCell MorphologyInduced significant cell shrinkage and death.[2]
Hydroquinone A375p (human melanoma)Not specifiedNot specifiedCell ViabilityAt least 50% reduction in cell viability at all concentrations tested.[3]
Hydroquinone M21 (melanoma)IC50: 0.2 ± 0.1 µMNot specifiedNot specifiedPotent cytotoxic activity.[4]
Hydroquinone B16-F10IC50: 60.28 µM24 hoursCell Viability (MTT Assay)Moderate cytotoxic activity.[5]

Note: The IC50 value for this compound reported in one study (44.66± 0.01 μM) pertains to tyrosinase inhibition, not cytotoxicity[1].

Experimental Protocols

The following are representative experimental protocols for assessing the cytotoxicity of this compound and hydroquinone in melanocyte cell lines.

Cytotoxicity Assay for this compound in Melan-a Cells

This protocol is based on the methodology described in the study by Alam et al. (2017).

  • Cell Culture: Melan-a cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 6.125, 12.5, 25, and 50 µM).

  • Incubation: The cells are incubated with this compound for 72 hours.

  • Cell Viability Assessment (MTT Assay):

    • After incubation, MTT solution (5 mg/mL in PBS) is added to each well and incubated for an additional 4 hours.

    • The medium is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Cytotoxicity Assay for Hydroquinone in B16F10 Melanoma Cells

This protocol is a general representation based on common cytotoxicity testing methods for hydroquinone.

  • Cell Culture: B16F10 mouse melanoma cells are cultured in DMEM supplemented with 10% FBS and antibiotics and maintained under standard cell culture conditions (37°C, 5% CO2).

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the medium is replaced with fresh medium containing various concentrations of hydroquinone.

  • Incubation: The cells are incubated with hydroquinone for a specified period, typically 24 or 48 hours[2].

  • Cell Viability Assessment (MTT Assay):

    • Following the incubation period, an MTT assay is performed as described in the this compound protocol.

    • The absorbance is measured to determine the cell viability relative to the untreated control cells[6].

experimental_workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay start Seed melanocytes in 96-well plates incubate1 Incubate for 24h start->incubate1 add_compounds Add this compound or Hydroquinone at various concentrations incubate1->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_absorbance Measure absorbance add_dmso->read_absorbance end Results read_absorbance->end Calculate cell viability

Fig. 1: Experimental workflow for cytotoxicity assessment.

Signaling Pathways in Cytotoxicity

The mechanisms by which this compound and hydroquinone exert their effects on melanocytes involve distinct signaling pathways.

This compound's Anti-Melanogenic Pathway

This compound's primary effect is the inhibition of melanogenesis, which is not directly cytotoxic at the tested concentrations. It achieves this by downregulating key proteins in the melanin synthesis pathway. This compound stimulates the phosphorylation of MAP-kinases (ERK1/2 and p38), which leads to the downregulation of the Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenic genes. The downregulation of MITF results in the reduced expression of tyrosinase, a key enzyme in melanin production. Furthermore, this compound promotes the proteasomal degradation of existing tyrosinase[7].

jineol_pathway This compound This compound MAPK MAPK (ERK1/2, p38) Phosphorylation This compound->MAPK Tyrosinase_deg Tyrosinase Proteasomal Degradation This compound->Tyrosinase_deg promotes MITF MITF Downregulation MAPK->MITF Tyrosinase_exp Tyrosinase Gene Expression Inhibition MITF->Tyrosinase_exp Melanin Melanin Synthesis Inhibition Tyrosinase_exp->Melanin Tyrosinase_deg->Melanin

Fig. 2: this compound's anti-melanogenic signaling pathway.
Hydroquinone-Induced Cytotoxicity Pathway

Hydroquinone's cytotoxicity in melanocytes is primarily mediated by the generation of reactive oxygen species (ROS)[8]. Within melanocytes, hydroquinone is oxidized by the enzyme tyrosinase into a highly reactive benzoquinone metabolite. This process leads to the production of ROS, which are highly damaging to cellular components, including DNA, proteins, and lipids. The accumulation of ROS induces oxidative stress, disrupts cellular function, and ultimately leads to apoptosis or programmed cell death, causing selective damage to melanocytes.

hydroquinone_pathway Hydroquinone Hydroquinone Benzoquinone Benzoquinone Metabolite Hydroquinone->Benzoquinone Oxidation by Tyrosinase Tyrosinase ROS Reactive Oxygen Species (ROS) Generation Benzoquinone->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis / Cell Death Cell_Damage->Apoptosis

Fig. 3: Hydroquinone-induced cytotoxic signaling pathway.

References

Jineol's Mechanism in Cellular Signaling: A Comparative Guide to Validating the Role of ERK1/2 and p38 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Jineol's mechanism of action, with a specific focus on its modulation of the ERK1/2 and p38 MAPK signaling pathways. Experimental data is presented to support the validation of this compound's effects, alongside detailed protocols for key assays and a comparison with established kinase inhibitors.

Data Presentation: this compound's Impact on ERK1/2 and p38 Phosphorylation

This compound has been identified as a modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically impacting the phosphorylation of Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and p38. Research indicates that this compound stimulates the phosphorylation of both ERK1/2 and p38 in a time-dependent manner in melan-a cells. This activation is crucial for its observed biological effects, such as the inhibition of melanogenesis. The table below summarizes the key quantitative findings from a pivotal study.

Cell LineTreatmentConcentration (µM)Time (min)Target ProteinChange in PhosphorylationReference
melan-aThis compound500p-ERK1/2Baseline
melan-aThis compound5015p-ERK1/2Increased
melan-aThis compound5030p-ERK1/2Peak Increase
melan-aThis compound5060p-ERK1/2Sustained Increase
melan-aThis compound50120p-ERK1/2Sustained Increase
melan-aThis compound500p-p38Baseline
melan-aThis compound5015p-p38Increased
melan-aThis compound5030p-p38Peak Increase
melan-aThis compound5060p-p38Sustained Increase
melan-aThis compound50120p-p38Sustained Increase

Signaling Pathway and Experimental Validation

To validate the role of ERK1/2 and p38 phosphorylation in this compound's mechanism, a series of experiments involving specific inhibitors are typically employed. The following diagrams illustrate the signaling pathway and the experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor Upstream_Kinases Upstream Kinases (e.g., MEK1/2, MKK3/6) Receptor->Upstream_Kinases ERK1/2 ERK1/2 Upstream_Kinases->ERK1/2 p38 p38 Upstream_Kinases->p38 MITF MITF (Transcription Factor) ERK1/2->MITF Phosphorylates & Downregulates p38->MITF Phosphorylates & Downregulates This compound This compound This compound->Upstream_Kinases Activates U0126_PD98059 U0126 / PD98059 U0126_PD98059->Upstream_Kinases Inhibits MEK1/2 SB203580 SB203580 SB203580->p38 Inhibits Gene_Expression Target Gene Expression MITF->Gene_Expression Regulates Cellular_Response Cellular_Response Gene_Expression->Cellular_Response

Caption: this compound's action on the MAPK signaling pathway.

The diagram above illustrates how this compound is believed to activate upstream kinases, leading to the phosphorylation of ERK1/2 and p38. These activated kinases then phosphorylate and downregulate the MITF transcription factor, which in turn affects target gene expression and leads to a cellular response, such as the inhibition of melanin synthesis. The specific inhibitors U0126/PD98059 and SB203580 act on MEK1/2 (upstream of ERK1/2) and p38, respectively.

G Start Start: Cell Culture Treatment Treatment Groups Start->Treatment Control Control (Vehicle) Treatment->Control This compound This compound Treatment->this compound Jineol_U0126 This compound + U0126 Treatment->Jineol_U0126 Jineol_SB203580 This compound + SB203580 Treatment->Jineol_SB203580 Incubation Incubate for Defined Time Points Control->Incubation This compound->Incubation Jineol_U0126->Incubation Jineol_SB203580->Incubation Assays Perform Assays Incubation->Assays Western_Blot Western Blot (p-ERK, p-p38, Total ERK, Total p38, MITF) Assays->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT) Assays->Viability_Assay Functional_Assay Functional Assay (e.g., Melanin Content) Assays->Functional_Assay Data_Analysis Data Analysis & Conclusion Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: Experimental workflow for validating this compound's mechanism.

This workflow outlines the necessary steps to confirm the involvement of ERK1/2 and p38 in this compound's effects. By comparing the results from cells treated with this compound alone to those co-treated with specific inhibitors, researchers can determine if blocking these pathways reverses this compound's effects.

Experimental Protocols

Western Blotting for Phosphorylated and Total ERK1/2 and p38

Objective: To quantify the levels of phosphorylated (active) and total ERK1/2 and p38 proteins in cell lysates following treatment with this compound and/or inhibitors.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-p38 (Thr180/Tyr182), anti-total-p38, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To measure total protein levels, the membrane can be stripped of the phospho-antibody and re-probed with the antibody against the total protein and the loading control.

  • Densitometry: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound and the inhibitors at the concentrations used in the signaling experiments.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound and/or inhibitors for the desired duration. Include untreated control wells.

  • MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Comparison with Alternatives: Established Kinase Inhibitors

To validate that the observed effects of this compound are indeed mediated through ERK1/2 and p38, a comparison with well-established and specific inhibitors of these pathways is essential.

  • U0126 and PD98059 (MEK1/2 Inhibitors): These are highly selective inhibitors of MEK1 and MEK2, the upstream kinases that phosphorylate and activate ERK1/2. By using these inhibitors in conjunction with this compound, one can demonstrate that the effects of this compound are dependent on ERK1/2 activation. If the effects of this compound are blocked or reversed by these inhibitors, it provides strong evidence for the involvement of the ERK1/2 pathway. Standard working concentrations for U0126 are typically in the range of 10-20 µM.

  • SB203580 (p38 MAPK Inhibitor): This is a potent and specific inhibitor of p38 MAPK. Co-treatment of cells with this compound and SB203580 can elucidate the role of p38 in this compound's mechanism. A reversal of this compound's effects by SB203580 indicates that p38 activation is a critical step. A common working concentration for SB203580 is 10-20 µM.

By employing these specific inhibitors as experimental controls, researchers can confidently attribute the cellular responses to this compound's modulation of the ERK1/2 and p38 signaling pathways, thereby validating its mechanism of action.

Comparative Analysis of the Antibacterial Spectrum of Jineol and Common Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibacterial performance of Jineol, a naturally derived compound, against common antibiotics. The analysis is supported by experimental data on the minimum inhibitory concentration (MIC) and details the methodologies used to obtain these results.

Introduction to this compound

This compound, chemically identified as 3,8-dihydroxyquinoline, is a natural compound isolated from the centipede Scolopendra subspinipes mutilans.[1][2] This compound has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as an effective antimicrobial agent to control foodborne pathogens and other bacterial infections.[1][3] This guide compares its in vitro efficacy with that of established antibiotics.

Data Presentation: Antibacterial Spectrum Comparison

The antibacterial efficacy of an agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a bacterium.[4][5] The table below summarizes the MIC values of this compound against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, alongside the typical MIC ranges for several common antibiotics.

Antimicrobial AgentClassTarget BacteriumMIC (µg/mL)
This compound DihydroxyquinolineStaphylococcus aureus KCTC162162.5[1][3]
Escherichia coli O157:H7125[1][3]
Vancomycin GlycopeptideStaphylococcus aureus (susceptible)≤2[6]
Ampicillin Penicillin (Broad-spectrum)Staphylococcus aureusVaries (resistance is common)
Escherichia coliMIC₅₀: 4, MIC₉₀: ≥128[7]
Ciprofloxacin Fluoroquinolone (Broad-spectrum)Staphylococcus aureusVaries
Escherichia coli0.25 - >256[4][8]
Doxycycline Tetracycline (Broad-spectrum)Staphylococcus aureusVaries
Escherichia coliVaries

Note: MIC values for common antibiotics can vary significantly depending on the bacterial strain and the emergence of resistance.[4]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a standardized method to assess the in vitro activity of an antimicrobial agent.[5] The data presented for this compound and commonly cited for other antibiotics are typically obtained using the broth microdilution method.[1][5]

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared from an overnight culture. The final concentration in the test wells should be approximately 5 x 10⁵ Colony Forming Units (CFU)/mL.[5]

  • Serial Dilution of Antimicrobial Agent: The antimicrobial agent (e.g., this compound) is serially diluted in a liquid growth medium (e.g., Nutrient Broth) in a 96-well microtiter plate to create a range of concentrations.[1][9]

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[5][10] A positive control well (bacteria and medium, no agent) and a negative control well (medium only) are included.[8]

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours) to allow for bacterial growth.[5][10]

  • Reading and Interpretation: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible bacterial growth.[5][10]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.

Jineol_Mechanism cluster_cell Bacterial Cell Cell Intracellular Components (K+, 260nm materials) Membrane Cell Membrane / Wall This compound This compound Disruption Disruption of Membrane Integrity This compound->Disruption interacts with Disruption->Membrane Leakage Leakage of Intracellular Components Disruption->Leakage Leakage->Cell releases Death Cell Death Leakage->Death

References

In vivo validation of Jineol's anti-melanogenic effects in animal models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-melanogenic properties of Jineol, juxtaposed with established whitening agents. While in vivo data for this compound in animal models is not yet available in published literature, this document summarizes the significant in vitro findings and compares them with in vivo data from studies on well-known anti-melanogenic compounds, Kojic Acid and Arbutin. This comparison aims to highlight this compound's potential and underscore the necessity for future in vivo validation.

Data Presentation: A Comparative Overview

The following tables summarize the anti-melanogenic efficacy of this compound in an in vitro setting and compare it with the in vivo performance of Kojic Acid and Arbutin in various animal models.

Table 1: In Vitro Anti-Melanogenic Activity of this compound

CompoundCell LineConcentrationMelanin Content Inhibition (%)Tyrosinase Activity Inhibition (%)Key Molecular Targets
This compound Melan-a cells50 µMSignificant dose-dependent reductionIC50: 44.66 µMDownregulation of MITF, Tyrosinase, TRP-1, TRP-2 via ERK1/2 and p38 phosphorylation; Proteasomal degradation of tyrosinase.[1][2][3][4][5]

Table 2: In Vivo Anti-Melanogenic Activity of Comparator Agents

CompoundAnimal ModelAdministration RouteDosageDurationOutcome
Kojic Acid Zebrafish EmbryosImmersion1 mM38 hoursSignificant reduction in melanin pigmentation.[4]
Arbutin Brownish Guinea PigsTopicalNot SpecifiedNot SpecifiedAbrogated α-MSH-induced hyperpigmentation.[6]
Tranexamic Acid Guinea PigsIntradermal Injection5 mg/mL30 daysSignificantly reduced melanin content in UVB-induced pigmentation.[7]
Lotus Seedpod Extract C57BL/6 MiceTopical1.25 & 2.5 mg/cm²Not SpecifiedInhibited UVB-induced melanin production.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Assessment of this compound's Anti-Melanogenic Activity

This protocol is based on the study by Alam et al. (2017) on melan-a cells.[1][4][5]

  • Cell Culture: Melan-a cells are cultured in an appropriate medium, supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 6.125–50 µM) for a specified period (e.g., 3 days).[3]

  • Melanin Content Assay: After treatment, cells are harvested and lysed. The melanin pellets are dissolved in NaOH, and the absorbance is measured at 405 nm. The melanin content is normalized to the total protein concentration.

  • Tyrosinase Activity Assay: Cellular tyrosinase activity is determined by measuring the rate of L-DOPA oxidation. Cell lysates are incubated with L-DOPA, and the formation of dopachrome is monitored by measuring the absorbance at 475 nm.

  • Western Blot Analysis: To determine the effect on melanogenesis-related proteins, cell lysates are subjected to SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against MITF, tyrosinase, TRP-1, and TRP-2, followed by a secondary antibody. Protein bands are visualized using an enhanced chemiluminescence system.

In Vivo Assessment of Anti-Melanogenic Agents in Zebrafish

The zebrafish model is a popular in vivo system for screening melanogenic regulatory compounds.[1][2][5]

  • Animal Maintenance: Wild-type zebrafish are maintained in a controlled environment with a standard light-dark cycle.

  • Embryo Collection and Treatment: Fertilized embryos are collected and placed in embryo medium. At a specific developmental stage (e.g., 9 hours post-fertilization), embryos are treated with the test compound (e.g., Kojic Acid) by adding it to the medium.[4]

  • Phenotypic Evaluation: The pigmentation of the zebrafish embryos is observed at different time points (e.g., 48 hours post-fertilization) under a stereomicroscope. The degree of pigmentation is often compared to a negative control (vehicle) and a positive control (e.g., phenylthiourea).

  • Melanin Quantification: To quantify melanin content, a pool of embryos is homogenized, and the melanin is extracted and measured spectrophotometrically.

  • Toxicity Assay: The viability and morphological development of the embryos are monitored to assess the toxicity of the test compound.

In Vivo Assessment in UV-Induced Hyperpigmentation in Guinea Pigs

Guinea pigs are a suitable model for studying UV-induced hyperpigmentation due to the similarity of their skin's response to that of humans.[3][7]

  • Animal Model: Brownish guinea pigs are used for these studies.

  • Induction of Hyperpigmentation: A specific area on the back of the guinea pig is exposed to UVB radiation for a set duration and intensity to induce hyperpigmentation.[7]

  • Treatment: The test compound, formulated in a suitable vehicle (e.g., cream or solution), is topically applied to the irradiated area daily for a specified period.

  • Evaluation of Pigmentation: The degree of pigmentation is assessed visually and can be quantified using a chromameter or by analyzing skin biopsies.

  • Histological Analysis: Skin biopsies are taken from the treated and control areas. The sections are stained (e.g., with Fontana-Masson stain for melanin) to observe the distribution and density of melanin and melanocytes in the epidermis.

Mandatory Visualizations

The following diagrams illustrate the signaling pathway of this compound's anti-melanogenic action as understood from in vitro studies and a typical workflow for in vivo anti-melanogenesis experiments.

Jineol_Signaling_Pathway This compound This compound ERK12 ERK1/2 This compound->ERK12 Activates p38 p38 This compound->p38 Activates Tyrosinase_protein Tyrosinase (Protein) This compound->Tyrosinase_protein MITF MITF (Microphthalmia-associated transcription factor) ERK12->MITF Inhibits p38->MITF Inhibits Melanogenesis_genes Melanogenesis-related Genes (Tyrosinase, TRP-1, TRP-2) MITF->Melanogenesis_genes Activates Transcription Melanin Melanin Production Proteasome Proteasomal Degradation Proteasome->Melanin Inhibits Tyrosinase_protein->Proteasome Leads to Melanogenesis_genes->Melanin

Caption: this compound's anti-melanogenic signaling pathway.

InVivo_Workflow start Start: Select Animal Model (e.g., Zebrafish, Guinea Pig) induction Induce Hyperpigmentation (if necessary, e.g., UVB irradiation) start->induction treatment Administer Test Compound (e.g., this compound) and Controls induction->treatment observation Observe and Measure Pigmentation Changes treatment->observation analysis Quantitative Analysis: - Melanin Content - Histology observation->analysis end End: Evaluate Efficacy and Toxicity analysis->end

Caption: General workflow for in vivo anti-melanogenesis studies.

References

Assessing the Specificity of Jineol as a Tyrosinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, identifying specific and potent enzyme inhibitors is a critical step. This guide provides an objective comparison of Jineol, a novel tyrosinase inhibitor, with other established alternatives. The data presented is based on experimental findings to assist in evaluating its potential for applications in dermatology and pharmacology.

Comparative Analysis of Tyrosinase Inhibitors

This compound (3,8-dihydroxyquinoline) has demonstrated significant inhibitory activity against mushroom tyrosinase. Its efficacy is notably higher than some widely recognized inhibitors like Arbutin. The following table summarizes the half-maximal inhibitory concentrations (IC50) and the mode of inhibition for this compound and other common tyrosinase inhibitors. A lower IC50 value indicates greater potency.

InhibitorSubstrateIC50 (µM)Type of Inhibition
This compound L-Tyrosine39.46 ± 0.01[1]Uncompetitive[1]
L-DOPA50.35 ± 0.05[1]Uncompetitive[1]
Kojic Acid L-Tyrosine70 ± 7[2]Competitive[3][4]
L-DOPA121 ± 5[2]Mixed[3][4]
Arbutin (β-arbutin) L-Tyrosine296.63 ± 0.01[1]Noncompetitive[5]
L-DOPA~1687[2]Noncompetitive[5]
Hydroquinone L-Tyrosine~70[6]Substrate/Inhibitor[6]
L-DOPA22.78 ± 0.16[7]Not specified

Note: IC50 values can vary based on experimental conditions such as enzyme source and purity[4][6][8][9]. The data presented here is for comparative purposes.

Mechanism of Action: this compound's Dual Role

This compound exhibits a unique dual mechanism in reducing melanogenesis. Beyond directly inhibiting the enzymatic activity of tyrosinase, it also modulates the signaling pathways that regulate the enzyme's expression.

  • Direct Uncompetitive Inhibition : this compound binds to the enzyme-substrate complex, preventing the conversion of the substrate to the product. This uncompetitive mechanism suggests that this compound may be more effective at higher substrate concentrations.[1]

  • MAPK-Mediated Downregulation : this compound activates the ERK1/2 and p38 MAP-kinase signaling pathways. This leads to the downregulation of the Microphthalmia-associated Transcription Factor (MITF), a key regulator of melanogenesis. The reduced MITF expression results in decreased transcription of the tyrosinase gene and promotes the proteasomal degradation of the existing tyrosinase protein.

The diagram below illustrates this dual mechanism, highlighting both the direct enzymatic inhibition and the intracellular signaling cascade.

Jineol_Mechanism cluster_direct Direct Enzymatic Inhibition cluster_indirect Cellular Signaling Pathway Tyrosinase Tyrosinase ES_Complex Enzyme-Substrate Complex Tyrosinase->ES_Complex Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Binds Product Dopachrome ES_Complex->Product Catalyzes Jineol_direct This compound Jineol_direct->ES_Complex Binds & Inhibits Jineol_indirect This compound MAPK p38 / ERK1/2 Phosphorylation Jineol_indirect->MAPK Proteasomal_deg Proteasomal Degradation Jineol_indirect->Proteasomal_deg Promotes MITF MITF Downregulation MAPK->MITF Tyrosinase_exp Tyrosinase Expression MITF->Tyrosinase_exp Inhibits Tyrosinase_exp->Proteasomal_deg

This compound's dual mechanism of tyrosinase inhibition.

Experimental Protocols

The following is a detailed methodology for a standard mushroom tyrosinase inhibition assay, which is widely used for screening potential inhibitors.[10][11]

Objective: To determine the inhibitory effect of a test compound on the diphenolase activity of mushroom tyrosinase using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (e.g., Sigma-Aldrich T3824)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Test compound (e.g., this compound)

  • Positive Control (e.g., Kojic Acid)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~475 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer (e.g., 1000 U/mL).

    • Prepare a stock solution of L-DOPA in phosphate buffer (e.g., 2.5 mM).

    • Prepare stock solutions of the test compound and kojic acid in DMSO, followed by serial dilutions in phosphate buffer to achieve a range of final assay concentrations.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well in triplicate:

      • Test wells: A specific volume of the test compound dilution and phosphate buffer.

      • Control wells (No inhibitor): An equivalent volume of phosphate buffer (with DMSO if used for test compounds).

      • Positive control wells: A specific volume of the kojic acid dilution.

    • Add the mushroom tyrosinase solution to all wells.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding the L-DOPA solution to all wells.

    • Immediately measure the absorbance at 475 nm in a kinetic mode, taking readings every minute for 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time graph.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_test) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration that causes 50% inhibition).

The following diagram outlines the workflow for this experimental protocol.

Tyrosinase_Assay_Workflow start Start prep Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Inhibitor Dilutions start->prep plate Pipette into 96-well plate: - Inhibitor/Control - Tyrosinase Solution prep->plate incubate Incubate at RT for 10 minutes plate->incubate reaction Add L-DOPA to initiate reaction incubate->reaction measure Measure Absorbance (475 nm) kinetically for 20-30 min reaction->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze ic50 Determine IC50 Value analyze->ic50 end End ic50->end

Mushroom tyrosinase inhibition assay workflow.

Conclusion

This compound presents itself as a potent tyrosinase inhibitor with a specificity that is competitive with, and in some cases superior to, established inhibitors like kojic acid and arbutin. Its uncompetitive mode of action and its dual-pathway mechanism of reducing both the activity and expression of tyrosinase make it a compelling candidate for further investigation in the development of novel depigmenting agents. The provided data and protocols offer a foundational basis for researchers to conduct comparative assessments and explore the therapeutic potential of this compound.

References

Unveiling the Anti-Melanoma Potential of Jineol: A Review of Current Evidence and a Guide for Future Cross-Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:

This guide sought to provide a comprehensive cross-validation of Jineol's activity across various melanoma cell lines. However, a thorough review of currently available scientific literature reveals a significant gap in research. While this compound has been investigated for its anti-melanogenic properties, its cytotoxic, apoptotic, and cell cycle inhibitory effects have not been extensively studied, particularly in human melanoma cell lines. Data comparing its efficacy across different melanoma cell lines is, to our knowledge, not yet published.

Therefore, this document serves a dual purpose. Firstly, it summarizes the existing experimental data on this compound's activity, primarily in the murine B16F10 melanoma cell line. Secondly, it provides a detailed framework of experimental protocols and visualizations to guide and encourage further research that is critically needed to validate this compound's potential as an anti-melanoma agent. We present this guide to be a catalyst for new investigations that will hopefully fill the current knowledge void.

This compound's Activity in Murine Melanoma (B16F10) Cell Line: A Summary of Current Findings

This compound (3,8-dihydroxyquinoline) has demonstrated notable anti-melanogenic activity in the B16F10 murine melanoma cell line. The primary effects observed are the inhibition of melanin synthesis and a reduction in the activity of tyrosinase, a key enzyme in melanogenesis.

Table 1: Summary of this compound's Observed Effects in B16F10 Melanoma Cells

ParameterObserved Effect of this compoundSignaling Pathways Implicated
Melanin ContentSignificant ReductionInhibition of cAMP pathway
Tyrosinase ActivityInhibitionActivation of p38/MAPK pathway
Gene ExpressionDownregulation of Mitf, Tyr, Tyrp1, DctModulation of ERK1/2 phosphorylation
Protein LevelsDegradation of MITF and tyrosinaseProteolytic degradation pathway stimulation

Proposed Experimental Protocols for Cross-Validation of this compound's Anti-Melanoma Activity

To build a comprehensive understanding of this compound's anti-cancer efficacy, we propose the following standardized protocols for testing across a panel of human melanoma cell lines (e.g., A375, SK-MEL-28, WM1205Lu).

Cell Viability Assessment: MTT Assay

This assay determines the cytotoxic effect of this compound on melanoma cells.

  • Cell Seeding: Plate melanoma cells (5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control for 24, 48, and 72 hours.

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the IC50 value of this compound for each cell line.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its predetermined IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will determine the percentage of apoptotic cells.

Analysis of Signaling Pathways: Western Blotting

This technique is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways known to be dysregulated in melanoma.

  • Protein Extraction: Treat cells with this compound for the desired time points, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-p38, p38, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms and Workflows

To facilitate a clearer understanding, we provide diagrams for this compound's known signaling pathway in B16F10 cells and a general experimental workflow for its cross-validation.

Jineol_Signaling_Pathway This compound This compound cAMP cAMP Pathway This compound->cAMP inhibits p38_MAPK p38/MAPK Pathway This compound->p38_MAPK activates ERK12 ERK1/2 This compound->ERK12 modulates phosphorylation Melanogenesis_Inhibition Melanogenesis Inhibition cAMP->Melanogenesis_Inhibition promotes (inhibited by this compound) MITF_Degradation MITF Degradation p38_MAPK->MITF_Degradation ERK12->MITF_Degradation Tyrosinase_Degradation Tyrosinase Degradation MITF_Degradation->Tyrosinase_Degradation Tyrosinase_Degradation->Melanogenesis_Inhibition

Caption: this compound's anti-melanogenic signaling in B16F10 cells.

Experimental_Workflow cluster_cell_lines Melanoma Cell Lines cluster_assays In Vitro Assays A375 A375 Jineol_Treatment This compound Treatment (Dose-Response & Time-Course) A375->Jineol_Treatment SKMEL28 SK-MEL-28 SKMEL28->Jineol_Treatment WM1205Lu WM1205Lu WM1205Lu->Jineol_Treatment B16F10 B16F10 (Murine) B16F10->Jineol_Treatment MTT MTT Assay (Cytotoxicity, IC50) Jineol_Treatment->MTT Apoptosis Annexin V/PI Assay (Apoptosis) Jineol_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Jineol_Treatment->Cell_Cycle Western_Blot Western Blot (Signaling Pathways) Jineol_Treatment->Western_Blot Data_Analysis Data Analysis & Comparison MTT->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis

A Comparative Analysis of the Antioxidant Activity of Jineol and Vitamin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antioxidant properties of Jineol (3,8-dihydroxyquinoline) and the well-established antioxidant, Vitamin C (ascorbic acid). The comparison is based on available data from scientific literature, focusing on their performance in common antioxidant assays and their underlying mechanisms of action through cellular signaling pathways.

Executive Summary

This compound, a dihydroxyquinoline compound, has demonstrated significant antioxidant potential in various in vitro assays. While direct quantitative comparisons with Vitamin C are limited in publicly available literature, this guide synthesizes existing data to offer a comparative perspective. Both compounds exhibit antioxidant effects through radical scavenging and modulation of cellular signaling pathways. Vitamin C is a potent, water-soluble antioxidant that directly scavenges reactive oxygen species (ROS) and is involved in the regeneration of other antioxidants. Its antioxidant activities are well-documented, with established IC50 values in numerous assays. This compound has also been shown to possess strong antioxidant capabilities; however, specific IC50 values are not as widely reported, making a direct, quantitative head-to-head comparison challenging. Mechanistically, Vitamin C is known to influence signaling pathways such as NF-κB and Nrf2. This compound has been shown to affect the MAP-Kinase pathway, and based on the activity of other quinoline derivatives, it may potentially interact with the Nrf2 pathway, a key regulator of the antioxidant response.

Quantitative Antioxidant Activity

Antioxidant AssayThis compound (IC50)Vitamin C (IC50)Reference for Vitamin C IC50
DPPH Radical Scavenging Activity Data not available5.00 µg/mL (28.4 µM)[2][2]
8.4 µg/mL (47.7 µM)[3][3]
24.34 µg/mL (138.2 µM)[4][4]
ABTS Radical Scavenging Activity Data not available50 µg/mL (284 µM)[5][5]
127.7 µg/mL (725 µM)[6][6]
Ferric Reducing Antioxidant Power (FRAP) Data not availableOften used as a standard for comparison and results are expressed as Vitamin C equivalents.[7][8][7][8]

Note: The IC50 values for Vitamin C are presented as reported in the respective studies and have been converted to µM where possible for comparison (Molar mass of Vitamin C: 176.12 g/mol ). The variability in these values highlights the importance of conducting direct comparative studies under identical experimental conditions.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays mentioned in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

  • Reagents and Equipment:

    • DPPH solution (typically 0.1 mM in methanol or ethanol)

    • Test compound (this compound or Vitamin C) at various concentrations

    • Methanol or ethanol (as solvent)

    • UV-Vis Spectrophotometer

    • 96-well microplate (optional)

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol.

    • Add a specific volume of the test compound solution at different concentrations to a cuvette or microplate well.

    • Add a fixed volume of the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at the characteristic wavelength of DPPH (around 517 nm).

    • A control is prepared using the solvent instead of the test compound.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

  • Reagents and Equipment:

    • ABTS stock solution (e.g., 7 mM)

    • Potassium persulfate solution (e.g., 2.45 mM)

    • Phosphate buffered saline (PBS) or ethanol

    • Test compound (this compound or Vitamin C) at various concentrations

    • UV-Vis Spectrophotometer

  • Procedure:

    • Generate the ABTS•+ radical cation by reacting the ABTS stock solution with potassium persulfate in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add a small volume of the test compound solution at different concentrations to a cuvette.

    • Add a larger, fixed volume of the diluted ABTS•+ solution and mix thoroughly.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • A control is prepared using the solvent instead of the test compound.

    • The percentage of inhibition is calculated using the same formula as in the DPPH assay.

    • The IC50 value is determined from the plot of percentage inhibition versus concentration.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant capacity of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically at 593 nm.

  • Reagents and Equipment:

    • FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

    • Test compound (this compound or Vitamin C) at various concentrations.

    • Ferrous sulfate (FeSO₄) for standard curve.

    • UV-Vis Spectrophotometer.

  • Procedure:

    • Prepare the FRAP reagent fresh before use.

    • Add a small volume of the test compound solution to a cuvette.

    • Add a larger, fixed volume of the FRAP reagent and mix.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

    • A standard curve is generated using known concentrations of FeSO₄.

    • The antioxidant capacity of the sample is determined by comparing its absorbance with the standard curve and is often expressed as µmol of Fe²⁺ equivalents per gram or mL of the sample, or as Vitamin C equivalents.

Signaling Pathways and Mechanisms of Action

Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.

This compound's Antioxidant Signaling Pathway

The available literature suggests that this compound's biological activities, including its antioxidant effects, may be mediated through the Mitogen-Activated Protein Kinase (MAPK) pathway . Specifically, this compound has been shown to influence the phosphorylation of ERK1/2 and p38 MAPKs. While this was observed in the context of melanogenesis inhibition, the MAPK pathway is also intricately linked to the cellular stress response, which includes oxidative stress.

Furthermore, studies on other quinoline derivatives have shown that they can act as activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway[7][9][10]. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of a wide array of antioxidant and cytoprotective genes. Although direct evidence for this compound's activation of the Nrf2 pathway is currently lacking, its quinoline structure suggests this as a plausible and important area for future investigation.

Jineol_Signaling_Pathway This compound This compound MAPK_Pathway MAPK Pathway (ERK1/2, p38) This compound->MAPK_Pathway Activates Nrf2_Pathway Nrf2 Pathway (Potential Target) This compound->Nrf2_Pathway Potentially Activates Antioxidant_Response Antioxidant Response MAPK_Pathway->Antioxidant_Response ARE Antioxidant Response Element (ARE) Nrf2_Pathway->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes

Caption: this compound's known and potential antioxidant signaling pathways.

Vitamin C's Antioxidant Signaling Pathway

Vitamin C is a versatile antioxidant that participates in multiple cellular processes. Beyond its direct ROS scavenging activity, it modulates key signaling pathways to orchestrate a cellular antioxidant defense.

  • Direct Radical Scavenging: Vitamin C donates electrons to neutralize a wide variety of reactive oxygen species.

  • NF-κB Pathway: Vitamin C can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a central role in inflammatory responses and the production of pro-oxidant enzymes.

  • Nrf2 Pathway: Ascorbic acid can also influence the Nrf2 pathway. By maintaining the intracellular redox balance, it can contribute to the activation of Nrf2 and the subsequent expression of antioxidant enzymes.

VitaminC_Signaling_Pathway VitaminC Vitamin C ROS Reactive Oxygen Species (ROS) VitaminC->ROS Scavenges NFkB_Pathway NF-κB Pathway VitaminC->NFkB_Pathway Inhibits Nrf2_Pathway Nrf2 Pathway VitaminC->Nrf2_Pathway Modulates Inflammation Inflammation & Oxidative Stress NFkB_Pathway->Inflammation Antioxidant_Enzymes Antioxidant Enzymes Nrf2_Pathway->Antioxidant_Enzymes Induces

Caption: Vitamin C's multifaceted antioxidant mechanisms.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro assessment of antioxidant activity, applicable to both this compound and Vitamin C.

Antioxidant_Assay_Workflow start Start: Prepare Test Compounds (this compound & Vitamin C) dpph DPPH Assay start->dpph abts ABTS Assay start->abts frap FRAP Assay start->frap spectro Spectrophotometric Measurement dpph->spectro abts->spectro frap->spectro calc Calculate % Inhibition & IC50 Values spectro->calc compare Compare Antioxidant Activity calc->compare

Caption: General workflow for in vitro antioxidant activity assessment.

Conclusion

Both this compound and Vitamin C are effective antioxidants. Vitamin C's antioxidant properties are extensively characterized, with a wealth of quantitative data available. This compound shows significant promise as a potent antioxidant, though further studies are required to quantify its activity with the same rigor as Vitamin C and to fully elucidate its mechanisms of action, particularly its potential interaction with the Nrf2 signaling pathway. For drug development professionals, this compound represents an interesting scaffold for the design of novel antioxidant agents. Future research should focus on direct, parallel comparisons of this compound and Vitamin C in a standardized panel of antioxidant assays to provide a definitive quantitative assessment of their relative potencies.

References

Comparative metabolomics of cells treated with Jineol and other depigmenting agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic effects of Jineol and other common depigmenting agents, including Arbutin, Kojic Acid, and Hydroquinone. While direct comparative metabolomic studies are nascent, this document synthesizes existing data on their mechanisms of action and reported metabolic alterations in pigment-producing cells to offer a predictive comparison.

Introduction to Depigmenting Agents and their Mechanisms

Skin hyperpigmentation disorders, such as melasma and post-inflammatory hyperpigmentation, are characterized by the overproduction of melanin by melanocytes. The regulation of melanin synthesis, or melanogenesis, is a complex process involving the key enzyme tyrosinase and is controlled by various signaling pathways. Depigmenting agents aim to reduce melanin production through different mechanisms.

  • This compound: Isolated from the centipede Scolopendra subspinipes mutilans, this compound has demonstrated significant anti-melanogenic effects. It acts by inhibiting tyrosinase activity and downregulating the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. This downregulation is mediated through the MAP-Kinase (ERK1/2 and p38) signaling pathway, leading to the proteasomal degradation of tyrosinase.[1][2][3]

  • Arbutin: A naturally occurring hydroquinone derivative found in plants like bearberry, arbutin functions as a competitive inhibitor of tyrosinase, thereby reducing melanin synthesis.[4][5][6] It is considered a milder alternative to hydroquinone.[5]

  • Kojic Acid: A fungal metabolite, kojic acid inhibits tyrosinase by chelating the copper ions in its active site.[7][8][9] It has also been shown to induce interleukin-6 (IL-6) in keratinocytes, which in turn can inhibit melanogenesis.[10]

  • Hydroquinone: Long considered a gold standard for treating hyperpigmentation, hydroquinone inhibits tyrosinase and can also lead to the degradation of melanosomes and the destruction of melanocytes.[11][12][13] Its use is often limited due to potential side effects.[12]

Comparative Data on Depigmenting Efficacy

Quantitative comparisons of the depigmenting efficacy of these agents have been performed in various studies. The following table summarizes representative data on their ability to inhibit melanin production and tyrosinase activity.

AgentConcentrationCell LineMelanin Content Inhibition (%)Tyrosinase Activity Inhibition (%)Reference
This compound 12.5 µMmelan-aSignificant, dose-dependent reductionSignificant, dose-dependent reduction[14][15]
25 µMmelan-aSignificant, dose-dependent reductionSignificant, dose-dependent reduction[14][15]
50 µMmelan-aSignificant, dose-dependent reductionSignificant, dose-dependent reduction[14][15]
Arbutin 10-1000 µMB16 melanomaDose-dependent reduction-[10]
Kojic Acid 1.95-62.5 µg/mLB16F1 melanomaSimilar to Kojic AcidSimilar to Kojic Acid[8]
Hydroquinone 4% (in vivo)Human skinStatistically better efficacy than 0.75% Kojic Acid-[13]

Putative Comparative Metabolomics

Based on the known mechanisms of these agents and general metabolomic studies of melanocytes, a hypothetical comparative metabolomic profile can be proposed. A direct comparative metabolomic analysis would provide more definitive insights.

Metabolic PathwayThis compoundArbutinKojic AcidHydroquinoneRationale for Predicted Changes
Tyrosine Metabolism All agents inhibit tyrosinase, the first enzyme in the melanin synthesis pathway which uses tyrosine as a substrate.
Phenylalanine, Tyrosine and Tryptophan Biosynthesis As precursors to melanin synthesis, a decrease in this pathway is expected with the inhibition of melanogenesis.
Glycolysis / Gluconeogenesis ↔ / ↑Hydroquinone is known to inhibit cellular metabolism more broadly, potentially impacting energy production pathways.[11] Other agents are more specific to melanogenesis.
Pentose Phosphate Pathway ↔ / ↑↔ / ↑May be upregulated to produce NADPH for antioxidant defense, especially in response to the oxidative stress that can be induced by some depigmenting agents.
Glutathione Metabolism Increased glutathione synthesis is a common cellular response to oxidative stress and is involved in the production of pheomelanin over eumelanin.
Fatty Acid Metabolism ↔ / ↓↔ / ↓Recent studies suggest a link between fatty acid metabolism and melanogenesis, with inhibition potentially reducing pigmentation.[8]
Purine and Pyrimidine Metabolism Hydroquinone's general cytotoxic effects at higher concentrations could disrupt nucleotide synthesis.[11]

Experimental Protocols for Comparative Metabolomics

To conduct a direct comparative metabolomics study of these depigmenting agents, the following experimental workflow is proposed.

Cell Culture and Treatment
  • Cell Line: B16F10 melanoma cells or primary human epidermal melanocytes.

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 6-well plates and allowed to adhere for 24 hours. Subsequently, the media is replaced with fresh media containing this compound, Arbutin, Kojic Acid, or Hydroquinone at their respective IC50 concentrations for melanogenesis inhibition. A vehicle-treated control group (e.g., DMSO) is also included. Cells are incubated for a further 48-72 hours.

Metabolite Extraction
  • After incubation, the media is aspirated, and the cells are washed twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolism is quenched by adding 1 mL of ice-cold 80% methanol.

  • The cells are scraped and collected into microcentrifuge tubes.

  • The cell lysates are vortexed vigorously and then centrifuged at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.

  • The supernatant containing the metabolites is transferred to a new tube and dried using a vacuum concentrator.

LC-MS/MS-based Metabolomic Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a Vanquish UHPLC system.

  • Chromatographic Separation: A reversed-phase C18 column is used for separation of metabolites. A gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile) is employed.

  • Mass Spectrometry: Data is acquired in both positive and negative ionization modes over a mass range of m/z 70-1050.

  • Data Analysis: Raw data is processed using software such as Compound Discoverer or XCMS for peak picking, alignment, and identification. Metabolite identification is confirmed by matching retention times and MS/MS fragmentation patterns with a standard library. Statistical analysis (e.g., PCA, OPLS-DA) is performed to identify significantly altered metabolites between the different treatment groups.

Visualization of Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by the depigmenting agents.

Jineol_Mechanism This compound This compound MAPK ERK1/2, p38 This compound->MAPK Activates Tyrosinase_Protein Tyrosinase This compound->Tyrosinase_Protein Induces MITF MITF (Microphthalmia-associated transcription factor) MAPK->MITF Inhibits (Downregulation) Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase_Gene->Tyrosinase_Protein Translation Melanin Melanin Tyrosinase_Protein->Melanin Catalyzes Melanin Synthesis Proteasomal_Degradation Proteasomal Degradation Tyrosinase_Protein->Proteasomal_Degradation

Caption: this compound's mechanism of action in inhibiting melanogenesis.

Depigmenting_Agents_Comparison cluster_agents Depigmenting Agents This compound This compound Tyrosinase Tyrosinase Enzyme This compound->Tyrosinase Inhibits & Degrades Arbutin Arbutin Arbutin->Tyrosinase Competitively Inhibits Kojic_Acid Kojic_Acid Kojic_Acid->Tyrosinase Inhibits (Copper Chelation) Hydroquinone Hydroquinone Hydroquinone->Tyrosinase Inhibits Melanocyte Melanocyte Hydroquinone->Melanocyte Cytotoxic Effects Melanogenesis Melanin Synthesis Tyrosinase->Melanogenesis Melanogenesis->Melanocyte

Caption: Comparative mechanisms of action of various depigmenting agents.

Experimental_Workflow A Cell Culture (e.g., B16F10) B Treatment with Depigmenting Agents (this compound, Arbutin, etc.) A->B C Metabolite Extraction B->C D LC-MS/MS Analysis C->D E Data Processing & Statistical Analysis D->E F Comparative Metabolomic Profile E->F

Caption: Proposed workflow for comparative metabolomic analysis.

References

The Untapped Potential of Jineol in Combination Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the research and development of Jineol-based combination therapies. To date, no studies have been published that statistically validate the synergistic effects of this compound with other compounds for any therapeutic application. This guide aims to bridge this gap by providing a detailed overview of this compound's known mechanism of action and proposing a framework for future research into its synergistic potential, particularly in the field of dermatology and cosmetology.

Understanding this compound's Mechanism of Action in Melanogenesis Inhibition

This compound, a compound isolated from the centipede Scolopendra subspinipes mutilans, has demonstrated significant anti-melanogenic properties.[1][2] Its mechanism of action is multifaceted, targeting key enzymatic and signaling pathways involved in melanin synthesis.

Direct Inhibition of Tyrosinase

This compound acts as an uncompetitive inhibitor of tyrosinase, the rate-limiting enzyme in melanogenesis.[1][2] This means that this compound binds to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the formation of melanin precursors.[2] Kinetic studies have determined the inhibitory constants (Ki) for this compound's interaction with mushroom tyrosinase, providing a quantitative measure of its inhibitory potency.[2]

Modulation of the MAPK Signaling Pathway

Beyond direct enzyme inhibition, this compound also influences the expression of tyrosinase through the mitogen-activated protein kinase (MAPK) signaling pathway.[1][3] Specifically, this compound has been shown to activate the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK.[1] The activation of these kinases leads to the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression, including tyrosinase.[1][4]

Induction of Proteasomal Degradation of Tyrosinase

A key aspect of this compound's action is its ability to induce the proteasomal degradation of tyrosinase.[1] By promoting the ubiquitination of tyrosinase, this compound marks the enzyme for destruction by the proteasome, leading to a reduction in its cellular levels.[1][5] This dual action of both inhibiting tyrosinase activity and promoting its degradation makes this compound a potent anti-melanogenic agent.

Jineol_Signaling_Pathway This compound This compound MAPK_Pathway MAPK Pathway (ERK, p38) This compound->MAPK_Pathway Tyrosinase_Protein Tyrosinase (Enzyme) This compound->Tyrosinase_Protein promotes degradation via Tyrosinase_ES Tyrosinase-Substrate Complex This compound->Tyrosinase_ES inhibits (uncompetitive) MITF MITF (Transcription Factor) MAPK_Pathway->MITF inhibits Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase_Gene->Tyrosinase_Protein translation Proteasome Proteasome Tyrosinase_Protein->Proteasome Melanin Melanin Tyrosinase_Protein->Melanin catalyzes Synergy_Workflow Start Hypothesize Synergistic Combination IC50_this compound Determine IC50 of this compound Start->IC50_this compound IC50_CompoundX Determine IC50 of Compound X Start->IC50_CompoundX Combination_Treatment Treat Cells with this compound, Compound X, and Combinations IC50_this compound->Combination_Treatment IC50_CompoundX->Combination_Treatment Measure_Melanin Measure Melanin Content Combination_Treatment->Measure_Melanin CI_Analysis Calculate Combination Index (CI) Measure_Melanin->CI_Analysis Isobologram Generate Isobologram Measure_Melanin->Isobologram Statistical_Validation Statistical Validation CI_Analysis->Statistical_Validation Isobologram->Statistical_Validation Conclusion Conclude on Synergy, Additivity, or Antagonism Statistical_Validation->Conclusion

References

Safety Operating Guide

Safe Disposal of Jineol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in humans or animals.

This document provides essential safety and logistical information for the proper handling and disposal of Jineol, a cytotoxic alkaloid derived from the centipede Scolopendra subspinipes. Given its cytotoxic properties, adherence to strict safety protocols is imperative to mitigate risks to personnel and the environment.

I. This compound Chemical and Physical Properties

This compound, also known as 3,8-Quinolinediol, is a quinoline alkaloid. The following table summarizes its key chemical and physical properties.

PropertyValue
CAS Number 178762-28-2
Molecular Formula C₉H₇NO₂
Appearance Yellowish amorphous powder[1]
Purity ≥98%
Primary Hazard Cytotoxic[2][3]
Storage -20°C for 1 month, -80°C for 6 months (protect from light)[2]

II. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following standard personal protective equipment:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator is recommended, especially when handling the powder form, to avoid inhalation.

III. Spill Management Protocol

In the event of a this compound spill, immediate action is crucial to prevent exposure and contamination.

Experimental Protocol: this compound Spill Cleanup

  • Evacuate and Secure: Immediately evacuate the area and restrict access.

  • Decontamination Preparation: Prepare a decontamination solution, such as a 10% bleach solution, followed by a rinse with 70% ethanol or as dictated by your institution's safety protocols for cytotoxic agents.

  • Containment: For powdered spills, gently cover with absorbent pads to avoid aerosolization. For liquid spills, surround the area with absorbent material.

  • Neutralization/Decontamination: Carefully apply the decontamination solution to the spill area, working from the outside in. Allow for the recommended contact time.

  • Collection: Collect all contaminated materials (absorbent pads, cleaning materials, etc.) using appropriate tools (e.g., forceps).

  • Waste Disposal: Place all contaminated materials in a designated, sealed hazardous waste container labeled "Cytotoxic Waste."

  • Final Cleaning: Thoroughly clean the spill area again with soap and water.

  • PPE Disposal: Dispose of all used PPE as cytotoxic waste.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

IV. Proper Disposal Procedures

As a cytotoxic compound, this compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Guide:

  • Waste Segregation:

    • Solid Waste: All disposables that have come into contact with this compound (e.g., pipette tips, gloves, vials, absorbent paper) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be marked as "Cytotoxic Waste."

    • Liquid Waste: Unused this compound solutions or contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed. The container should be marked "Cytotoxic Liquid Waste" and the constituents should be clearly listed.

  • Decontamination of Glassware:

    • Reusable glassware should be decontaminated by soaking in a suitable decontamination solution (e.g., 10% bleach solution) for a minimum of 24 hours, followed by thorough rinsing with water and then a final solvent rinse (e.g., ethanol or acetone).

  • Disposal of "Empty" Containers:

    • Original this compound containers are not considered empty until they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

  • Final Disposal:

    • All collected hazardous waste must be disposed of through your institution's designated hazardous waste management program. Follow all local, state, and federal regulations for the disposal of cytotoxic and hazardous materials. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.

V. Experimental Workflow and Disposal Decision Logic

The following diagrams illustrate a typical experimental workflow involving this compound and the logical steps for determining the appropriate disposal path.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation start Weigh this compound Powder dissolve Dissolve in Solvent (e.g., DMSO) start->dissolve prep_solution Prepare Working Solutions dissolve->prep_solution treat_cells Treat Cells/Samples prep_solution->treat_cells incubate Incubation treat_cells->incubate analyze Analysis (e.g., Cytotoxicity Assay) incubate->analyze solid_waste Contaminated Solids (Tips, Tubes) analyze->solid_waste liquid_waste Unused/Waste Solutions analyze->liquid_waste

Caption: A typical experimental workflow using this compound, from preparation to waste generation.

disposal_pathway cluster_type cluster_solid cluster_liquid cluster_final start This compound-Contaminated Material is_liquid Liquid? start->is_liquid solid_container Place in Labeled 'Cytotoxic Solid Waste' Container is_liquid->solid_container No liquid_container Place in Labeled 'Cytotoxic Liquid Waste' Container is_liquid->liquid_container Yes dispose Dispose via Institutional Hazardous Waste Program solid_container->dispose liquid_container->dispose

Caption: Decision pathway for the proper segregation and disposal of this compound-contaminated waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Jineol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Jineol, a potent cytotoxic quinoline alkaloid. Adherence to these procedures is critical to ensure the safety of all laboratory personnel and the integrity of your research.

This compound, derived from the centipede Scolopendra subspinipes, has demonstrated significant cytotoxic activity against human tumor cell lines, alongside anti-melanogenic and antibacterial properties.[1][2][3][4] Its cytotoxic nature necessitates stringent handling protocols to prevent accidental exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

The following table outlines the minimum personal protective equipment required for handling this compound. All personnel must be trained in the proper donning and doffing of PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Lab Coat/Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects skin and personal clothing from splashes and aerosol exposure.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form or when there is a risk of aerosolization.Prevents inhalation of the cytotoxic compound.

Operational Plan: A Step-by-Step Workflow for Safe Handling

To minimize risk, all handling of this compound should be conducted within a designated controlled area, such as a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE).

A detailed workflow for the safe handling of this compound is presented below. This protocol is designed to be a clear, step-by-step guide for researchers.

Jineol_Handling_Workflow This compound Handling and Disposal Workflow cluster_preparation Preparation cluster_handling Handling (in BSC/CVE) cluster_cleanup Decontamination & Disposal prep_area 1. Designate & Prepare Controlled Work Area don_ppe 2. Don Full PPE prep_area->don_ppe gather_materials 3. Gather All Necessary Materials don_ppe->gather_materials weigh_this compound 4. Weigh this compound Powder gather_materials->weigh_this compound Enter BSC/CVE dissolve_this compound 5. Dissolve in Solvent weigh_this compound->dissolve_this compound experiment 6. Perform Experiment dissolve_this compound->experiment decontaminate_surfaces 7. Decontaminate Work Surfaces experiment->decontaminate_surfaces Exit BSC/CVE dispose_liquid 8. Dispose of Liquid Waste decontaminate_surfaces->dispose_liquid dispose_solid 9. Dispose of Solid Waste dispose_liquid->dispose_solid doff_ppe 10. Doff PPE dispose_solid->doff_ppe

Caption: A procedural workflow for the safe handling and disposal of the cytotoxic compound this compound.

Disposal Plan: Ensuring Safe and Compliant Waste Management

All waste generated from the handling of this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, gowns, pipette tips, vials) must be placed in a designated, leak-proof, and puncture-resistant cytotoxic waste container. These containers are typically color-coded (e.g., yellow or purple) and clearly labeled with the cytotoxic symbol.
Liquid Waste Unused this compound solutions and contaminated liquid waste should be collected in a designated, sealed, and clearly labeled cytotoxic liquid waste container. Do not pour this compound waste down the drain.
Sharps All contaminated sharps (e.g., needles, scalpels) must be disposed of in a designated sharps container that is also labeled for cytotoxic waste.

All cytotoxic waste must be ultimately disposed of via high-temperature incineration by a licensed hazardous waste disposal company.[5]

By implementing these essential safety and logistical measures, your laboratory can effectively mitigate the risks associated with handling the cytotoxic compound this compound, fostering a secure environment for groundbreaking research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.